molecular formula C42H47F3N4O8 B3025959 Galnon TFA

Galnon TFA

Katalognummer: B3025959
Molekulargewicht: 792.8 g/mol
InChI-Schlüssel: NLKOPSMADZXEPE-WDAFUDAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galnon is a galanin (GAL) receptor agonist (KD = 2.9 µM in Bowes cells expressing GAL1 receptors). It inhibits forskolin-induced adenylate cyclase activity in rat hippocampal membranes (EC50 = 10 µM). Galnon (2 mg/kg) reduces the maximal seizure score and increases the latency to first seizure in a mouse model of seizure induced by pentylenetetrazole (PTZ; ). It reduces cocaine-induced motor activity and frontal cortex, but not nucleus accumbens, dopamine overflow, as well as blocks cocaine-primed reinstatement of cocaine-seeking behavior in rats. Galnon (1.5-5 mg/kg) reduces food intake in rats and mice.>

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKOPSMADZXEPE-WDAFUDAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galnon (B1674412) TFA (Trifluoroacetate) is the salt form of Galnon, a synthetic, non-peptidic small molecule that has been characterized as a galanin receptor agonist. It exhibits a range of biological activities, including anticonvulsant and anxiolytic effects, which are primarily attributed to its interaction with galanin receptors (GALRs). This technical guide provides a comprehensive overview of the mechanism of action of Galnon TFA, detailing its binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of the galaninergic system and the development of novel therapeutics targeting galanin receptors.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. Its effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Galnon emerged from the screening of combinatorial libraries as a non-peptidic ligand for these receptors. The trifluoroacetate (B77799) salt, this compound, offers enhanced water solubility and stability for research purposes, while exhibiting comparable biological activity to the free base form at equimolar concentrations[1].

This document will delve into the core mechanism of action of this compound, focusing on its interaction with GALR1 and GALR2, the subsequent intracellular signaling cascades, and the experimental frameworks used to elucidate these processes.

This compound: Receptor Binding and Affinity

Galnon has been identified as a selective agonist for the galanin receptors GALR1 and GALR2[1][2]. Its binding affinity for these receptors has been determined through radioligand binding assays.

CompoundReceptor SubtypeBinding Affinity (Ki)SpeciesCell Line/TissueReference
GalnonGALR111.7 µMNot SpecifiedNot Specified[1]
GalnonGALR234.1 µMNot SpecifiedNot Specified[1]
GalnonHuman Galanin Receptors5.5 µMHumanBowes Melanoma Cells[3]
GalaninRat GALR10.85 nMRatMembranes expressing rat GALR1[3]

Table 1: Binding Affinity of Galnon for Galanin Receptors.

Signaling Pathways Activated by this compound

The activation of galanin receptors by an agonist like Galnon initiates distinct downstream signaling pathways, which are dependent on the receptor subtype and the G-protein to which it couples.

GALR1-Mediated Signaling

The GALR1 receptor predominantly couples to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

GALR1_Signaling Galnon This compound GALR1 GALR1 Galnon->GALR1 G_protein Gi/o GALR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

GALR1 signaling pathway initiated by this compound.
GALR2-Mediated Signaling

In contrast to GALR1, the GALR2 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the presence of DAG activate protein kinase C (PKC).

GALR2_Signaling Galnon This compound GALR2 GALR2 Galnon->GALR2 G_protein Gq/11 GALR2->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

GALR2 signaling pathway initiated by this compound.

Functional Activity of Galnon

While Galnon is characterized as a GALR1 and GALR2 agonist, the available quantitative data on its functional potency and efficacy present some complexities.

Assay TypeReceptorEffect of GalnonQuantitative Data (EC50/IC50)Cell LineReference
cAMP InhibitionRat GALR1No inhibition of cAMP production at 10 µMNot ApplicableMembranes expressing rat GALR1[3]
Calcium MobilizationNot SpecifiedAgonist-induced effects in vivo blocked by galanin antagonistNot ApplicableIn vivo models[3]

Table 2: Functional Activity Data for Galnon.

Notably, one study reported that Galnon, at a concentration of 10 µM, failed to inhibit cAMP production in a cell line expressing rat GALR1, which contrasts with its classification as a GALR1 agonist[3]. However, the same study demonstrated that the anxiolytic-like effects of Galnon in vivo were blocked by the non-selective galanin receptor antagonist M35, suggesting that its physiological effects are mediated through galanin receptors[3]. This discrepancy highlights the need for further research to fully elucidate the functional activity of Galnon at different galanin receptor subtypes and in various species.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Galnon for galanin receptors.

  • Objective: To measure the displacement of a radiolabeled galanin analog by unlabeled Galnon.

  • Materials:

    • Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Radioligand (e.g., [125I]-galanin).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of Galnon that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Cell Membranes with Galanin Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Galanin ([125I]-galanin) Radioligand->Incubate Galnon Unlabeled this compound (Varying Concentrations) Galnon->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Workflow for a radioligand binding assay.
cAMP Functional Assay

This assay is used to measure the effect of Galnon on adenylyl cyclase activity, typically in cells expressing GALR1.

  • Objective: To determine if Galnon inhibits forskolin-stimulated cAMP production.

  • Materials:

    • Cells expressing GALR1 (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell lysis buffer.

  • Procedure:

    • Plate GALR1-expressing cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the Galnon concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay

This assay is used to measure the effect of Galnon on intracellular calcium levels, typically in cells expressing GALR2.

  • Objective: To determine if Galnon stimulates an increase in intracellular calcium concentration.

  • Materials:

    • Cells expressing GALR2 (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

  • Procedure:

    • Plate GALR2-expressing cells in a black-walled, clear-bottom multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence.

    • Add varying concentrations of this compound to the cells.

    • Immediately measure the change in fluorescence over time using a kinetic plate reader.

    • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the Galnon concentration to determine the EC50 value for calcium mobilization.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the galaninergic system. Its mechanism of action is primarily through the activation of GALR1 and GALR2, leading to the modulation of distinct intracellular signaling pathways. While its binding profile is established, the functional data, particularly for GALR1, presents some inconsistencies that warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other galanin receptor ligands, which will be crucial for the development of novel therapeutics targeting this important neuropeptide system.

References

Galnon TFA: A Technical Guide for the Galanin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin is a neuropeptide that exerts a wide range of physiological effects in the central and peripheral nervous systems through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][2] Galnon is a non-peptide, systemically active small molecule that acts as an agonist at galanin receptors.[3][4] Its trifluoroacetic acid (TFA) salt, Galnon TFA, is often used in research due to its enhanced water solubility and stability compared to the free base form.[5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of Galnon

Galnon is characterized as a non-selective galanin receptor agonist with a preference for GalR1 and GalR2.[5][6][7] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of the galaninergic system.[4]

Binding Affinity

Galnon's affinity for galanin receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values indicate its binding potency. Galnon displays micromolar affinity for GalR1 and GalR2.[8][]

Receptor SubtypeLigandKᵢ (µM)SpeciesReference(s)
GalR1 Galnon11.7-[5][6][7][8][]
GalR2 Galnon34.1-[5][6][7][8][]
GalR3 GalnonMicromolar Affinity-[4]
Functional Activity & In Vivo Effects

As a galanin receptor agonist, Galnon mimics the action of endogenous galanin, initiating downstream intracellular signaling cascades upon receptor binding. Its functional effects have been demonstrated in numerous in vitro and in vivo models, where it exhibits a range of biological activities.

  • Anticonvulsant Effects: Galnon has been shown to inhibit seizures in various animal models.[4][10]

  • Anxiolytic-like Activity: Studies have demonstrated its potential to reduce anxiety-like behaviors.[5][11]

  • Pain Modulation: Galnon can alleviate neuropathic pain responses.[4]

  • Modulation of Feeding and Addiction: It has been observed to decrease feeding behavior and attenuate withdrawal signs from opiates and cocaine.[4][12]

Galanin Receptor Signaling Pathways

Galanin receptors couple to different G-protein families to initiate distinct intracellular signaling cascades. Galnon, as a non-selective agonist, can activate these various pathways depending on the receptor subtype expressed in the target cells.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins.[13][14] Activation leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[15] The Gβγ subunits can also modulate other effectors, such as ion channels.

  • GalR2: This receptor predominantly couples to Gαq/11 proteins.[13][14] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[15] GalR2 can also exhibit modest coupling to Gαi/o proteins.[16]

Galanin_Signaling_Pathways cluster_Galnon Agonist cluster_Receptors Receptors cluster_G_Proteins G-Proteins cluster_Effectors Effectors cluster_Second_Messengers Second Messengers Galnon This compound GalR1 GalR1 / GalR3 Galnon->GalR1 Binds GalR2 GalR2 Galnon->GalR2 Binds Gi Gαi/o GalR1->Gi Activates GalR2->Gi Also couples Gq Gαq/11 GalR2->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Galanin receptor signaling pathways activated by Galnon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize galanin receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (Galnon) to compete with a radiolabeled ligand for binding to galanin receptors expressed in cell membranes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-galanin).

      • Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

      • Cell membranes (typically 10-50 µg protein per well).

    • Define non-specific binding using a high concentration of unlabeled galanin (e.g., 1 µM).

    • Define total binding in wells without any competitor.

  • Incubation & Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection & Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of Galnon.

    • Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Cell Membrane Preparation Incubation 3. Incubate Membranes with Radioligand & Galnon Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand, Competitor (Galnon), and Buffers Ligand_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing 5. Wash Filters Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Analysis 7. Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Functional)

This functional assay measures the inhibition of cAMP production following the activation of Gαi/o-coupled receptors like GalR1 and GalR3.[17][18]

Methodology:

  • Cell Culture:

    • Plate cells expressing GalR1 or GalR3 in a suitable multi-well plate (e.g., 96- or 384-well) and grow to near confluency.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. This establishes a high basal level of cAMP that can be subsequently inhibited by the Gαi/o pathway.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure cAMP levels using a competitive immunoassay format, such as:

      • HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[17]

      • AlphaScreen (Amplified Luminescent Proximity Assay): Based on competition between cellular cAMP and biotinylated-cAMP for binding to an antibody-coated acceptor bead.[19]

      • Luminescence-based assays: Based on the principle that cAMP activates protein kinase A (PKA), depleting ATP and reducing light output in a coupled luciferase reaction.[20]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured signal (e.g., fluorescence ratio, luminescence) against the log concentration of Galnon.

    • Analyze the data using non-linear regression to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

cAMP_Assay_Workflow PlateCells 1. Plate GalR1/GalR3 Expressing Cells AddAgonist 2. Add this compound (Test Compound) PlateCells->AddAgonist Stimulate 3. Stimulate with Forskolin to Elevate cAMP AddAgonist->Stimulate Incubate 4. Incubate at 37°C Stimulate->Incubate Lyse 5. Lyse Cells Incubate->Lyse Detect 6. Detect cAMP Levels (e.g., HTRF, AlphaScreen) Lyse->Detect Analyze 7. Analyze Data & Determine EC₅₀ Detect->Analyze

Caption: Workflow for a cAMP inhibition functional assay.

[³⁵S]GTPγS Binding Assay (Functional)

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[21][22] It is a proximal measure of receptor activation.[23]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the galanin receptor of interest as described in Protocol 4.1.

  • Binding Reaction:

    • In a multi-well plate, combine:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

      • Increasing concentrations of this compound.

      • Cell membranes (20-50 µg protein).

      • [³⁵S]GTPγS (at a final concentration of ~0.1-0.5 nM).

  • Incubation & Termination:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer, as described in Protocol 4.1.

  • Detection & Analysis:

    • Dry the filter plate, add scintillation fluid, and count using a scintillation counter.

    • Plot the [³⁵S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of Galnon.

    • Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) of Galnon.

GTPgS_Binding_Workflow Membranes 1. Prepare Receptor-Expressing Cell Membranes Incubate 2. Incubate Membranes with: • this compound (Agonist) • GDP • [³⁵S]GTPγS Membranes->Incubate FilterWash 3. Rapid Filtration & Washing to Isolate Membranes Incubate->FilterWash Count 4. Scintillation Counting of Bound [³⁵S]GTPγS FilterWash->Count Analyze 5. Analyze Data & Determine EC₅₀ / Emax Count->Analyze

Caption: Workflow for a [³⁵S]GTPγS binding functional assay.

Conclusion

This compound is a pivotal non-peptide agonist for probing the function of the galaninergic system. Its ability to penetrate the central nervous system and its activity at multiple galanin receptor subtypes make it a versatile, albeit non-selective, research tool. The quantitative data on its binding affinities and the detailed protocols provided herein offer a robust framework for its application in pharmacological screening, signal transduction studies, and preclinical research, ultimately aiding in the elucidation of galanin's role in health and disease.

References

Galnon TFA: A Technical Overview of its Binding Affinity and Signaling at GALR1 and GALR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and signaling pathways of Galnon (B1674412) TFA at the galanin receptor subtypes 1 (GALR1) and 2 (GALR2). Galnon, a non-peptidic galanin receptor agonist, has garnered significant interest for its therapeutic potential due to its ability to cross the blood-brain barrier.[1] Understanding its interaction with GALR1 and GALR2 is crucial for the development of targeted therapeutics for a variety of neurological and psychiatric disorders. While the trifluoroacetate (B77799) (TFA) salt form of Galnon enhances its solubility and stability, the biological activity is attributed to the Galnon molecule itself.

Binding Affinity of Galnon and Other Galanin Receptor Ligands

Galnon exhibits a micromolar binding affinity for both GALR1 and GALR2.[1][2] The available quantitative data for Galnon and other key galanin receptor modulators are summarized in the tables below. This comparative data is essential for interpreting experimental results and guiding drug design efforts.

Table 1: Binding Affinity of Non-Peptidic Ligands at Human GALR1 and GALR2

CompoundGALR1 Ki (µM)GALR2 Ki (µM)GALR1 Kd (µM)
Galnon11.7[2]34.1[2]12.0[3]
Galmic34.2

Note: A Ki value of 5.5 µM for Galnon at human galanin receptors has been reported in Bowes melanoma cells, though the specific receptor subtype was not identified.[4] Another study indicated that 10 µM Galnon did not displace radiolabeled galanin at rat GALR1.[4]

Table 2: Binding Affinity of Endogenous Galanin and Peptidic Analogs at Human Galanin Receptors

LigandReceptor SubtypeKi (nM)Kd (nM)
Galanin (human)hGALR10.85 (rat)[4]
Galanin (human)hGALR20.3[5]
Galanin (1-16) (rat/porcine)hGALR13.2[3]
AR-M1896GalR1>1000
GalR22.6
AR-M961GalR10.35
GalR20.83

Experimental Protocols for Determining Binding Affinity

The binding affinities of ligands for GALR1 and GALR2 are typically determined using radioligand binding assays or newer techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Radioligand Binding Assay (Competitive)

This is a standard method used to determine the affinity of an unlabeled compound (like Galnon) by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing GALR1 or GALR2 prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [125I]galanin) and varying concentrations of unlabeled ligand (Galnon) prep3->assay1 assay2 Separate bound from free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Plot % inhibition vs. ligand concentration assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Membranes are prepared from cells stably expressing either GALR1 or GALR2. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.[7]

  • Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and a range of concentrations of the unlabeled competitor ligand (Galnon).[8]

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[7]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor ligand for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

NanoBRET™ Ligand Binding Assay

The NanoBRET™ assay is a live-cell method that measures ligand-receptor binding in real-time. It relies on energy transfer between a NanoLuc® luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).[9][10]

Workflow for a NanoBRET™ Ligand Binding Assay

G cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfect cells with NanoLuc-tagged GALR1/GALR2 assay1 Add fluorescently labeled galanin tracer and varying concentrations of unlabeled ligand (Galnon) to cells prep1->assay1 assay2 Add NanoLuc substrate assay1->assay2 assay3 Measure luminescence and fluorescence signals assay2->assay3 analysis1 Calculate BRET ratio assay3->analysis1 analysis2 Plot BRET ratio vs. ligand concentration analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow of a NanoBRET™ ligand binding assay.

Detailed Steps:

  • Cell Preparation: Live cells are engineered to express the target receptor (GALR1 or GALR2) fused to a NanoLuc® luciferase.[9][10]

  • Assay: The cells are incubated with a fluorescently labeled galanin analog (tracer) and a competing unlabeled ligand (Galnon).[11][12]

  • Signal Detection: A substrate for the NanoLuc® luciferase is added, and the resulting luminescence and the BRET signal (energy transfer to the fluorescent ligand) are measured.[12]

  • Data Analysis: The BRET ratio is calculated, and by competing with the fluorescent tracer, the binding affinity (Ki) of the unlabeled ligand can be determined.[13]

Signaling Pathways of GALR1 and GALR2

GALR1 and GALR2 are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G-proteins of the Gi/o family.[14][15] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][16] This can subsequently modulate the activity of downstream effectors like protein kinase A (PKA) and influence gene expression through transcription factors like CREB.[16] Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[16]

GALR1_Signaling Galnon Galnon GALR1 GALR1 Galnon->GALR1 binds Gi_o Gαi/o GALR1->Gi_o activates G_beta_gamma Gβγ Gi_o->G_beta_gamma dissociates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK Pathway G_beta_gamma->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: GALR1 signaling pathway.

GALR2 Signaling Pathway

GALR2 signaling is more complex, as it can couple to multiple G-protein families. Its primary signaling pathway is through Gq/11 proteins.[17][18] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18] GALR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, similar to GALR1.[19] Furthermore, GALR2 activation has been shown to stimulate the MAPK pathway.[18]

GALR2_Signaling Galnon Galnon GALR2 GALR2 Galnon->GALR2 binds Gq_11 Gαq/11 GALR2->Gq_11 activates Gi_o Gαi/o GALR2->Gi_o activates MAPK MAPK Pathway GALR2->MAPK activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates cAMP ↓ cAMP AC->cAMP produces

Caption: GALR2 signaling pathways.

References

Pharmacological Properties of Galnon TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA (Trifluoroacetate) is a non-peptide small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at galanin receptors. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a diverse array of physiological processes, including nociception, cognition, feeding, and seizure threshold modulation. Consequently, small molecule modulators of galanin receptors, such as this compound, represent promising therapeutic leads for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its binding characteristics, functional activity, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound is a selective agonist for the galanin receptors GALR1 and GALR2.[1][2] Its pharmacological effects are primarily attributed to its interaction with these G protein-coupled receptors (GPCRs).

Binding Affinities

This compound exhibits micromolar affinity for both GALR1 and GALR2. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

ReceptorK_i_ (μM)
GALR111.7[1][2]
GALR234.1[1][2]
GALR3Not reported

Table 1: Binding Affinities of this compound at Galanin Receptors

Functional Activity

As an agonist, this compound mimics the action of the endogenous ligand galanin, activating downstream signaling cascades upon binding to GALR1 and GALR2. The primary signaling pathways associated with these receptors are:

  • GALR1: Coupled to G_i/o_ proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GALR2: Primarily coupled to G_q/11_ proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Interestingly, some evidence suggests that Galnon may also exert receptor-independent effects by directly activating intracellular G-proteins. This dual-action mechanism may contribute to its broad spectrum of pharmacological activities.

Key Pharmacological Effects

This compound has demonstrated significant efficacy in preclinical models of neurological disorders, most notably epilepsy and anxiety.

Anticonvulsant Properties

This compound exhibits robust anticonvulsant effects in various seizure models. For instance, in the pentylenetetrazole (PTZ)-induced seizure model in rodents, systemic administration of this compound has been shown to significantly increase the latency to seizure onset and reduce seizure severity.

Anxiolytic Properties

The anxiolytic potential of this compound has been evaluated using behavioral paradigms such as the elevated plus-maze (EPM). In these studies, treatment with this compound typically results in an increase in the time spent in the open arms of the maze, a behavioral correlate of reduced anxiety.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for galanin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target galanin receptor subtype (e.g., from CHO or HEK293 cells transfected with GALR1 or GALR2) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled this compound in a suitable binding buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cells Expressing Galanin Receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with ¹²⁵I-Galanin & this compound Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate K_i_ ChengPrusoff->Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells GALR1-expressing Cells Forskolin Forskolin Pre-treatment Cells->Forskolin GalnonTFA This compound (Varying Concentrations) Forskolin->GalnonTFA Incubation Incubation GalnonTFA->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement cAMP Measurement (e.g., FRET, ELISA) Lysis->cAMP_Measurement EC50_Calc EC₅₀ Calculation cAMP_Measurement->EC50_Calc Galnon_Signaling cluster_receptor_dependent Receptor-Dependent Signaling cluster_galr1 GALR1 cluster_galr2 GALR2 cluster_receptor_independent Potential Receptor-Independent Signaling Galnon_TFA This compound GALR1_node GALR1 Galnon_TFA->GALR1_node GALR2_node GALR2 Galnon_TFA->GALR2_node Galnon_TFA_intra This compound (intracellular) Galnon_TFA->Galnon_TFA_intra Cellular uptake Gi_o Gαi/o GALR1_node->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Cellular_Response Cellular Response (e.g., altered excitability, gene expression) CREB->Cellular_Response Gq_11 Gαq/11 GALR2_node->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response G_proteins G-Proteins (e.g., Gαi/o, Gαq/11) Galnon_TFA_intra->G_proteins Directly activates Downstream_Effectors Downstream Effectors G_proteins->Downstream_Effectors Downstream_Effectors->Cellular_Response

References

Galnon TFA: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon is a systemically active, non-peptide agonist of the galanin receptors that can traverse the blood-brain barrier.[1] It is typically used as its trifluoroacetate (B77799) (TFA) salt to improve solubility and stability, though the biological activity resides in the Galnon molecule itself.[2] As an agonist, Galnon mimics the action of the endogenous neuropeptide galanin, which is involved in a wide array of physiological processes including nociception, feeding, and neuronal excitability.[1][3] Galnon primarily interacts with the galanin receptor subtypes 1 (GalR1) and 2 (GalR2).[4][][6][7] Understanding the downstream signaling cascades initiated by Galnon is critical for its application as a research tool and for the development of therapeutics targeting the galaninergic system.

This guide provides an in-depth overview of the core signaling pathways activated by Galnon, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Hubs: Galanin Receptors

Galanin receptors (GalRs) are G-protein-coupled receptors (GPCRs) that are the primary targets of Galnon.[3] The three main subtypes, GalR1, GalR2, and GalR3, exhibit distinct coupling to intracellular G-proteins, leading to divergent downstream effects.[8][9]

  • GalR1 and GalR3: These receptors predominantly couple to inhibitory G-proteins of the Gαi/o family.[8][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][12]

  • GalR2: This receptor is pleiotropic, capable of coupling to multiple G-protein families. Its primary coupling is to the Gαq/11 family, which activates the phospholipase C (PLC) pathway.[3][8][10] GalR2 can also couple to Gαi/o proteins to inhibit adenylyl cyclase and to Gαo to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][13]

Galnon-Initiated Downstream Signaling Pathways

Galnon's activity at GalR1 and GalR2 triggers several key intracellular signaling cascades.

Gαq/11 Pathway: PLC Activation and Calcium Mobilization (via GalR2)

Activation of GalR2 by Galnon leads to the engagement of Gαq/11 proteins. This initiates the canonical phospholipase C (PLC) signaling cascade. Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][14] The resulting transient increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide range of cellular activities.

Gq_Pathway cluster_cytosol Cytosol Galnon Galnon GalR2 GalR2 Galnon->GalR2 Binds Gq Gαq/11 GalR2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Release Ca_Store Ca²⁺ Store Ca_Cytosol->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates

Caption: Gαq/11 signaling cascade initiated by Galnon at GalR2.
Gαi/o Pathway: Adenylyl Cyclase Inhibition (via GalR1 and GalR2)

Upon binding Galnon, both GalR1 and GalR2 can activate Gαi/o proteins.[8][13] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins, including transcription factors like CREB.[13] Concurrently, the dissociated Gβγ subunits can directly modulate ion channels, typically by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and reduces neuronal excitability.[12]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Galnon Galnon GalR2 GalR2 Galnon->GalR2 Go Gαo / Gαq GalR2->Go Activates PKC PKC Go->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1, c-Fos) ERK->TF Translocates & Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Galnon Galnon GalR2 GalR2 Galnon->GalR2 GP G-Protein GalR2->GP Activates PI3K PI3K GP->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates Survival Cell Survival Targets (e.g., Bad, Caspase-9) Akt->Survival Phosphorylates / Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits Workflow Start Start: Receptor-expressing Cells Culture 1. Cell Culture & Seeding Start->Culture Treatment 2. Galnon Treatment (Dose-Response / Time-Course) Culture->Treatment Lysis 3. Cell Lysis (for Western Blot) Treatment->Lysis Imaging 3. Live Cell Imaging (for Ca²⁺ Assay) Treatment->Imaging SDS_PAGE 4. SDS-PAGE & Transfer Lysis->SDS_PAGE Analysis_Ca 4. Fluorescence Analysis Imaging->Analysis_Ca Blotting 5. Western Blot (p-ERK, p-Akt) SDS_PAGE->Blotting Analysis_WB 6. Densitometry Analysis Blotting->Analysis_WB End End: Data Interpretation Analysis_WB->End Analysis_Ca->End

References

In Vitro Characterization of Galnon TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA is a non-peptide agonist of the galanin receptors, demonstrating preferential affinity for the GALR1 and GALR2 subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding and functional data. Detailed experimental protocols for the foundational assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Data Presentation

The following table summarizes the quantitative data for the in vitro binding affinity of this compound for galanin receptor subtypes.

CompoundReceptor SubtypePreparationRadioligandKᵢ (µM)
GalnonGALR1Rat Hippocampal Membranes¹²⁵I-Galanin11.7[1][2]
GalnonGALR2Bowes Melanoma Cell Membranes¹²⁵I-Galanin34.1[1][2]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for galanin receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Rat Hippocampal Membranes: Hippocampi are dissected from adult rats and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

  • Bowes Melanoma Cell Membranes: Bowes melanoma cells, known to express GALR2, are harvested and washed with phosphate-buffered saline (PBS). The cells are then lysed by homogenization in a hypotonic buffer, and the membrane fraction is isolated by differential centrifugation as described above.

2. Binding Assay:

  • The binding assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, add:

    • 50 µL of membrane preparation (protein concentration determined by a standard assay like the Bradford assay).

    • 50 µL of ¹²⁵I-Galanin (a constant, low concentration, typically near its Kd value).

    • 50 µL of increasing concentrations of unlabeled this compound or a control compound.

    • 100 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • For determination of non-specific binding, a high concentration of unlabeled galanin (e.g., 1 µM) is added instead of the test compound.

  • The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site or two-site competition model.

  • The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined.

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Adenylyl Cyclase Activity

This protocol describes a functional assay to determine the agonist activity of this compound at Gᵢ/ₒ-coupled galanin receptors (e.g., GALR1) by measuring the inhibition of adenylyl cyclase activity.[1][2]

1. Cell Culture and Treatment:

  • Cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GALR1) are cultured to an appropriate density.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cyclic AMP (cAMP).

  • The cells are then stimulated with forskolin (B1673556) (a direct activator of adenylyl cyclase) in the presence of varying concentrations of this compound.

2. cAMP Measurement:

  • After the incubation period, the reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay).

3. Data Analysis:

  • The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone.

  • The data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production) is determined using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Galnon_TFA_Signaling_Pathways cluster_galr1 GALR1 Signaling (Gᵢ/ₒ-coupled) cluster_galr2 GALR2 Signaling (Gᵩ/₁₁-coupled) Galnon_TFA1 This compound GALR1 GALR1 Galnon_TFA1->GALR1 binds Gi_o Gᵢ/ₒ Protein GALR1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Galnon_TFA2 This compound GALR2 GALR2 Galnon_TFA2->GALR2 binds Gq_11 Gᵩ/₁₁ Protein GALR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ Receptor PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC activates

Caption: Signaling pathways activated by this compound at GALR1 and GALR2 receptors.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Adenylyl Cyclase Functional Assay Workflow Membrane_Prep Membrane Preparation Binding_Incubation Incubation with ¹²⁵I-Galanin and This compound Membrane_Prep->Binding_Incubation Filtration Filtration & Washing Binding_Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis_Binding Data Analysis (IC₅₀, Kᵢ) Counting->Data_Analysis_Binding Cell_Culture Cell Culture (GALR1-expressing) Stimulation Stimulation with Forskolin & this compound Cell_Culture->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Measurement cAMP Measurement Cell_Lysis->cAMP_Measurement Data_Analysis_Functional Data Analysis (IC₅₀) cAMP_Measurement->Data_Analysis_Functional

Caption: Workflow diagrams for radioligand binding and functional adenylyl cyclase assays.

References

The Modulatory Effects of Galnon TFA on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galnon TFA, a non-peptide agonist with high affinity for the galanin receptor 1 (GalR1), has emerged as a significant modulator of neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms through which this compound influences neuronal function. By summarizing quantitative data from electrophysiological studies on GalR1 agonists, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers in neuroscience and drug development. The evidence presented herein points to the predominantly inhibitory action of this compound, primarily mediated through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), leading to a reduction in neuronal firing rates and hyperpolarization of the cell membrane.

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it plays a crucial role in regulating a variety of physiological processes, including pain perception, mood, and seizure thresholds.[1] Galanin exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. This compound is a synthetic, non-peptide small molecule that preferentially binds to and activates GalR1.[2] Given that GalR1 activation is largely associated with inhibitory effects on neuronal activity, this compound holds therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3] This guide will delineate the signaling pathways initiated by GalR1 activation and present the quantitative effects of GalR1 agonists on key parameters of neuronal excitability.

Core Signaling Pathways of GalR1 Activation

Activation of GalR1 by an agonist like this compound primarily initiates a signaling cascade through the Gαi/o subunit of its coupled G protein.[1][4] This leads to two principal downstream effects that synergistically decrease neuronal excitability:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1]

  • Activation of GIRK Channels: The βγ subunit of the G protein directly binds to and activates G protein-gated inwardly rectifying potassium (GIRK) channels.[5] This increases the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.[6]

These pathways collectively make it more difficult for the neuron to reach the threshold for action potential firing.

GalR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galnon This compound GalR1 GalR1 Galnon->GalR1 Binds to G_protein Gαi/oβγ GalR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) ATP ATP AC->ATP K_ion_in K+ GIRK->K_ion_in cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates PKA (not shown) K_ion_out K+ K_ion_in->K_ion_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

Caption: GalR1 Signaling Pathway

Quantitative Effects of GalR1 Agonists on Neuronal Excitability

While specific quantitative data for this compound is limited in publicly available literature, studies on other selective GalR1 agonists provide valuable insights into its expected effects. The following tables summarize key findings from electrophysiological experiments.

Effects on Neuronal Firing and Membrane Potential

Activation of GalR1 consistently leads to a decrease in neuronal firing and hyperpolarization of the membrane potential.

ParameterAgonist (Concentration)Neuron TypeEffectReference
Neuronal FiringM617 (GalR1 agonist)Lumbar Splancnic NeuronsAttenuated peak and sustained firing[7]
Membrane PotentialGalanin (1-15) (putative GalR1 agonist)Hippocampal CA3 NeuronsDose-dependent hyperpolarization[8]
Membrane PotentialGalaninMyenteric NeuronsHyperpolarization[6]
Modulation of Ion Channel Activity

The inhibitory effects of GalR1 activation are underpinned by the modulation of specific ion channels, primarily potassium and calcium channels.

ParameterAgonist (Concentration)Neuron TypeEffectReference
Inwardly-Rectifying ConductanceAR-M 961 (GalR1/2 agonist) + M871 (GalR2 antagonist)Substantia Gelatinosa NeuronsActivation of an inwardly-rectifying conductance[9]
Potassium ConductanceGalaninMyenteric NeuronsIncreased K+ conductance[6]

GalR1 activation has been shown to inhibit VGCCs, which would further contribute to the suppression of neuronal excitability and neurotransmitter release.

ParameterAgonistIC50 (nM)Neuron TypeReference
Inhibition of IBa (N- and P/Q-type)M617 (GalR1 agonist)678Nucleus Tractus Solitarius[10]
Inhibition of IBaGalanin325Nucleus Tractus Solitarius[10]
Inhibition of IBaAR-M961 (GalR1/2 agonist)573Nucleus Tractus Solitarius[10]
Depolarization-evoked Ca2+ increaseGalanin 1-16 (GalR1/2 agonist)172Myenteric Neurons[11]

Experimental Protocols

The following section outlines a typical experimental protocol for investigating the effects of a GalR1 agonist, such as this compound, on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation (NMDG Protective Recovery Method)

This method is designed to enhance the viability of neurons in slices from adult animals.

  • Anesthesia and Perfusion: Anesthetize the animal (e.g., adult mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) artificial cerebrospinal fluid (aCSF).

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold, carbogenated NMDG-aCSF. Cut coronal or sagittal slices (e.g., 300 µm thickness) of the brain region of interest.

  • Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a short period (e.g., 10-15 minutes). Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.

Solutions:

  • NMDG-aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

Whole-Cell Patch-Clamp Recording
  • Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 ml/min.

  • Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with internal solution.

  • Recording:

    • Seal Formation: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a gigaohm seal.

    • Whole-Cell Configuration: Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

    • Data Acquisition: Record neuronal activity in current-clamp mode to measure membrane potential and firing frequency, or in voltage-clamp mode to measure ion channel currents. Apply this compound at various concentrations to the bath via the perfusion system and record the resulting changes.

Internal Pipette Solution (example, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine.

Experimental_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording Animal Anesthetize Animal Perfusion Transcardial Perfusion (NMDG-aCSF) Animal->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (300 µm) Dissection->Slicing Recovery Recovery (NMDG-aCSF at 32-34°C) Slicing->Recovery Incubation Incubation (Standard aCSF at RT) Recovery->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Patch Obtain Whole-Cell Patch Clamp Recording Transfer->Patch Baseline Record Baseline Activity Patch->Baseline Application Bath Apply This compound Baseline->Application Record_Effect Record Changes in Neuronal Excitability Application->Record_Effect Analysis Data Analysis Record_Effect->Analysis

Caption: Experimental Workflow

Conclusion

References

An In-depth Technical Guide to the Cellular Targets of Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA is a non-peptide small molecule agonist that has garnered significant interest within the scientific community for its diverse physiological effects, including anticonvulsant and anxiolytic properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinities, downstream signaling pathways, and potential off-target interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the complex pharmacology of this compound.

Primary Cellular Targets: Galanin Receptors GALR1 and GALR2

The principal cellular targets of this compound are the galanin receptors, specifically the GALR1 and GALR2 subtypes.[1][2][3][4][5][6][7] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are endogenously activated by the neuropeptide galanin. This compound acts as a non-peptide agonist at these receptors, albeit with micromolar affinity.[1][2][3][4][5][6][7]

Binding Affinities

Quantitative data on the binding affinity of this compound for human galanin receptors has been determined through competitive radioligand binding assays. These studies typically utilize a radiolabeled ligand, such as [¹²⁵I]-galanin, to compete with unlabeled this compound for binding to cell membranes expressing the receptor of interest. The inhibition constant (Ki) is then calculated from the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

CompoundReceptor SubtypeBinding Affinity (Ki)
This compoundHuman GALR111.7 µM[1][3][4][5][6][7]
This compoundHuman GALR234.1 µM[1][3][4][5][6][7]

Downstream Signaling Pathways

Activation of GALR1 and GALR2 by this compound initiates distinct intracellular signaling cascades, consistent with the differential G-protein coupling of these receptor subtypes.

GALR1 Signaling

GALR1 predominantly couples to inhibitory G-proteins of the Gi/o family. Upon activation by this compound, the subsequent signaling cascade leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released from the activated Gi/o protein can directly activate GIRK channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization reduces neuronal excitability, which is thought to contribute to the anticonvulsant effects of galanin receptor agonists.

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: GALR1 activation can also influence the MAPK/ERK signaling cascade, which plays a role in cell proliferation, differentiation, and survival.

GALR1_Signaling Galnon This compound GALR1 GALR1 Galnon->GALR1 binds Gi_o Gi/o GALR1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK activates (via Gβγ) MAPK MAPK/ERK Pathway Gi_o->MAPK modulates cAMP cAMP AC->cAMP produces K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization GALR2_Signaling Galnon This compound GALR2 GALR2 Galnon->GALR2 binds Gq_11 Gq/11 GALR2->Gq_11 activates Gi_o Gi/o GALR2->Gi_o activates (weaker) PLC Phospholipase C Gq_11->PLC activates MAPK MAPK/ERK Pathway Gq_11->MAPK modulates Gi_o->MAPK modulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion triggers PKC Protein Kinase C DAG->PKC activates Ca_ion->PKC activates Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing GALR1 or GALR2 start->prep_membranes incubate Incubate membranes with [¹²⁵I]-galanin and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound [¹²⁵I]-galanin separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

References

The Structure-Activity Relationship of Galnon TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, and its trifluoroacetate (B77799) salt (TFA), have been instrumental in elucidating the physiological roles of galanin receptors. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts in the field of galaninergic signaling.

Introduction to Galnon and Galanin Receptors

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a wide array of physiological processes, including pain, inflammation, neuroprotection, and mood disorders. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for therapeutic targeting.

Galnon was identified through the screening of a combinatorial peptidomimetic library and represents a significant step towards developing systemically active, non-peptidic galanin receptor modulators. It exhibits preferential binding for GalR1 and GalR2. Understanding the SAR of Galnon and its analogs is pivotal for the rational design of next-generation galanin receptor ligands with improved affinity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and functional activities of Galnon and key peptidic galanin analogs. This data provides a quantitative basis for understanding the structural determinants of ligand recognition and activation of galanin receptors.

Table 1: Binding Affinity of Galnon for Galanin Receptors

CompoundReceptor SubtypeKi (μM)
GalnonGalR111.7
GalnonGalR234.1

Data sourced from MedchemExpress.

Table 2: Binding Affinities of Peptidic Galanin Analogs

AnalogSequenceGalR1 Ki (nM)GalR2 Ki (nM)GalR2/GalR1 Selectivity
Gal-B2(Sar)WTLNSAGYLLGPKKKPK3.5 ± 1.051.5 ± 34.414.71
Gal-B9(Sar)WTLNSAGYLLGPKDKDKPKD0.9 ± 0.215.0 ± 8.516.67

Data for peptidic analogs sourced from a study on engineered galanin analogs. The N-terminal sarcosine (B1681465) (Sar) and C-terminal lysine (B10760008) modifications were introduced to enhance stability and blood-brain barrier penetration.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ligand-receptor interactions. The following sections provide protocols for key in vitro assays used to characterize Galnon and its analogs.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: 125I-porcine galanin (2200 Ci/mmol).

  • Assay Buffer: 20 mM HEPES, pH 7.3, 150 mM NaCl.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine solution).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine 35 µg of cell membrane preparation, 0.15 nM 125I-porcine galanin, and varying concentrations of the test compound in a total volume of 200 µL of assay buffer containing 0.3% (w/v) BSA.

  • For total binding wells, omit the test compound. For non-specific binding wells, add 1 µM unlabeled galanin.

  • Incubate the plate for 30 minutes at 37°C with shaking.

  • Terminate the binding reaction by rapid filtration over pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1 and GalR3)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like GalR1 and GalR3.

Materials:

  • HEK293 cells stably co-expressing the GalR1 or GalR3 receptor and a cAMP biosensor (e.g., GloSensor™).

  • CO2-independent medium.

  • D-luciferin.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., this compound) at various concentrations.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells into a 96-well plate at a density of 3 x 104 cells per well and culture for 8 hours.

  • Replace the culture medium with CO2-independent medium supplemented with 500 µg/mL D-luciferin.

  • Stimulate the cells with various concentrations of the test compound for 5 minutes.

  • Add 1 µM forskolin to all wells to induce cAMP production.

  • Immediately measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of cAMP production and agonist activity at the Gi/o-coupled receptor.

  • Plot the data as a dose-response curve to determine the EC50 of the test compound.

Calcium Mobilization Assay (for GalR2)

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors like GalR2, which activate the phospholipase C (PLC) pathway.

Materials:

  • HEK293 or CHO cells stably expressing the GalR2 receptor.

  • Hank's Balanced Salt Solution (HBSS) buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (e.g., this compound) at various concentrations.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Seed the transfected cells into a 384-well plate at a density of approximately 7,000 cells per well and culture for 48 hours.

  • Wash the cells once with DPBS.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Wash the cells to remove excess dye and resuspend in HBSS buffer.

  • Place the plate in a FLIPR instrument and measure the baseline fluorescence.

  • Add various concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and agonist activity.

  • Analyze the data to generate a dose-response curve and determine the EC50 of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways of galanin receptors, a typical experimental workflow, and the logical relationships in SAR studies.

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1/GalR3 Signaling cluster_GalR2 GalR2 Signaling Galnon_1 Galnon GalR1_3 GalR1 / GalR3 Galnon_1->GalR1_3 binds Gi_o Gαi/o GalR1_3->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Galnon_2 Galnon GalR2 GalR2 Galnon_2->GalR2 binds Gq_11 Gαq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 induces release

Galanin Receptor Signaling Pathways

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand (125I-Galanin) - Test Compound (Galnon) - Buffers start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Competitive Radioligand Binding Assay Workflow

An In-depth Technical Guide to the Discovery and Synthesis of Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, identified through the screening of a combinatorial library, has demonstrated significant potential in preclinical studies, exhibiting anticonvulsant, anxiolytic, and other neuromodulatory effects.[1][2][3] This document details the synthetic chemistry of Galnon, the preparation of its more stable and water-soluble trifluoroacetate (B77799) (TFA) salt, and the experimental protocols for its biological evaluation. Furthermore, it summarizes the quantitative data regarding its receptor binding and functional activity and illustrates the key signaling pathways it modulates.

Discovery and Background

Galnon, with the IUPAC name 9H-fluoren-9-ylmethyl N-[(2S)-1-([(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino)-3-cyclohexyl-1-oxopropan-2-yl]carbamate, was discovered as a result of a screening of a combinatorial peptidomimetic library.[2] It was identified as a non-peptide agonist for the galanin receptors, with a notable affinity for the GALR1 and GALR2 subtypes.[1][4] The discovery of a systemically active, non-peptide agonist like Galnon was a significant advancement in the study of the galanin system, as it overcame the limitations of peptide-based ligands, such as poor bioavailability and rapid degradation.[3]

The trifluoroacetate (TFA) salt of Galnon is often utilized in research due to its enhanced water solubility and stability compared to the free base form.[1]

Synthesis of this compound

The synthesis of Galnon is achieved through solid-phase peptide synthesis (SPPS) methodology, followed by cleavage from the resin and purification. The subsequent formation of the TFA salt is a standard procedure in peptide chemistry.

Solid-Phase Synthesis of Galnon

The synthesis involves the sequential coupling of amino acid derivatives and a fluorophore to a solid support. The core structure of Galnon can be considered a dipeptide-like molecule with modifications. The synthesis starts with a resin pre-loaded with 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group.

Experimental Protocol:

  • Resin Preparation: Swell a suitable resin, such as Fmoc-Lys(Boc)-Wang resin, in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the lysine (B10760008) on the resin using a solution of 20% piperidine (B6355638) in DMF.

  • First Amino Acid Coupling: Couple Fmoc-cyclohexylalanine (Fmoc-Cha-OH) to the deprotected lysine on the resin using a coupling agent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added cyclohexylalanine.

  • Final Coupling: Couple the N-terminus with 7-amino-4-methylcoumarin (AMC).

  • Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (e.g., Boc on lysine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[5][6][7]

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparation of this compound Salt

The TFA salt is typically formed during the cleavage and purification steps of the synthesis.

Experimental Protocol:

  • TFA Cleavage: The use of a TFA-based cleavage cocktail in the final step of the solid-phase synthesis results in the protonation of basic sites on the molecule, forming the TFA salt.

  • Lyophilization: After RP-HPLC purification, where TFA is often used as an ion-pairing agent in the mobile phase, the fractions containing the pure product are pooled and lyophilized to yield Galnon as a stable TFA salt.

  • Salt Exchange (Optional): If a different salt form is required, the TFA salt can be exchanged by dissolving the peptide in a different acid (e.g., HCl) and re-lyophilizing, or by using ion-exchange chromatography.

Logical Relationship of Galnon Synthesis

Galnon_Synthesis resin Fmoc-Lys(Boc)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Cha-OH (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 coupling2 Couple 7-Amino-4-methylcoumarin cleavage Cleavage & Deprotection (TFA/TIS/H2O) coupling2->cleavage purification RP-HPLC Purification cleavage->purification final_product This compound purification->final_product deprotezione2 deprotezione2 deprotezione2->coupling2

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Activity and Quantitative Data

Galnon acts as an agonist at galanin receptors, showing a preference for GALR1 and GALR2 over GALR3.[1][4] Its biological effects are mediated through the activation of these G protein-coupled receptors.

Parameter GALR1 GALR2 Reference
Ki (μM) 11.734.1[1][4]

Table 1: Binding Affinities of Galnon for Galanin Receptors

Experimental Protocols for Biological Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity of Galnon to galanin receptors.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human GALR1 or GALR2.

  • Assay Buffer: Use a binding buffer such as 25 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.[8]

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of unlabeled Galnon.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.[8]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[8]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of Galnon that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay start Start prep Prepare Membranes (GALR1 or GALR2 expressing cells) start->prep mix Incubate: Membranes + [125I]-Galanin + Galnon prep->mix separate Separate Bound/Free Ligand (Filtration) mix->separate wash Wash Filters separate->wash detect Measure Radioactivity wash->detect analyze Calculate IC50 and Ki detect->analyze end End analyze->end

Caption: Workflow for determining Galnon's receptor binding affinity.

Adenylate Cyclase Activity Assay

This functional assay measures the ability of Galnon to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of GALR1 activation.

Experimental Protocol:

  • Cell Culture: Use cells expressing GALR1 (e.g., CHO-GALR1 cells).

  • Stimulation: Pre-incubate the cells with varying concentrations of Galnon.

  • Forskolin Treatment: Stimulate the cells with forskolin, a direct activator of adenylate cyclase, to induce cAMP production.[9][10]

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[11]

  • Data Analysis: Determine the EC₅₀ value for Galnon's inhibition of forskolin-stimulated cAMP accumulation.[9]

In Vivo Anticonvulsant Activity Assay (Pentylenetetrazole-induced Seizure Model)

This in vivo model assesses the anticonvulsant effects of Galnon in mice.

Experimental Protocol:

  • Animals: Use male mice (e.g., C57BL/6 strain).

  • Drug Administration: Administer this compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline) via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction: After a specified pre-treatment time (e.g., 15-30 minutes), induce seizures by administering a convulsant dose of pentylenetetrazole (PTZ) via i.p. injection.[12][13][14]

  • Observation: Observe the mice for a set period (e.g., 30 minutes) and record seizure activity.

  • Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale) and measure the latency to the onset of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures).[13]

  • Data Analysis: Compare the seizure scores and latencies between Galnon-treated and vehicle-treated groups to determine the anticonvulsant efficacy of Galnon.

Signaling Pathways

Galnon exerts its effects by activating GALR1 and GALR2, which are coupled to different G protein signaling pathways.

  • GALR1 Signaling: GALR1 primarily couples to the inhibitory G protein, Gαi/o.[15] Activation of GALR1 by Galnon leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is responsible for many of the inhibitory effects of galanin and its agonists.[16]

  • GALR2 Signaling: GALR2 is more promiscuous in its G protein coupling, interacting with both Gαi/o and Gαq/11.[15][17] Activation of the Gαi/o pathway by Galnon leads to the inhibition of adenylate cyclase, similar to GALR1. In contrast, activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[17]

Galnon-activated GALR1 Signaling Pathway

GALR1_Signaling Galnon Galnon GALR1 GALR1 Galnon->GALR1 binds Gi_o Gαi/o GALR1->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

Caption: GALR1 signaling pathway activated by Galnon.

Galnon-activated GALR2 Signaling Pathways

GALR2_Signaling cluster_0 Gαi/o Pathway cluster_1 Gαq/11 Pathway Galnon Galnon GALR2 GALR2 Galnon->GALR2 binds Gi_o Gαi/o GALR2->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 AC Adenylate Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP ATP_i ATP ATP_i->AC PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Dual signaling pathways of GALR2 activated by Galnon.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of galanin receptors in various physiological and pathological processes. Its non-peptide nature and systemic activity make it a promising lead compound for the development of novel therapeutics targeting the galanin system. This technical guide provides a comprehensive resource for researchers working with Galnon, from its chemical synthesis to its biological evaluation and mechanism of action. Further research into the specific downstream effects of Galnon-mediated signaling and its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Intraperitoneal Injection of Galnon TFA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of Galnon TFA, a non-peptide galanin receptor agonist, in mice via intraperitoneal (IP) injection. This compound is a valuable research tool for investigating the roles of galanin receptors in various physiological and pathological processes. It acts as a selective agonist for galanin receptor 1 (GALR1) and galanin receptor 2 (GALR2), which are implicated in anxiety, seizure control, and neuroprotection.[1][2] This guide covers the mechanism of action, preparation of this compound for in vivo use, detailed experimental protocols for assessing its anxiolytic and anticonvulsant effects, and data presentation guidelines.

Mechanism of Action

Galanin is a neuropeptide that modulates numerous physiological processes by interacting with three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3] this compound is a non-peptide agonist that selectively targets GALR1 and GALR2.[1][2] The activation of these receptors triggers distinct downstream signaling cascades:

  • GALR1 Activation: GALR1 couples to inhibitory Gαi/o proteins.[4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][5]

  • GALR2 Activation: GALR2 primarily couples to Gαq/11 proteins.[4][6] This activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6][7]

These signaling pathways are central to the effects of this compound, including its potential roles in neuroprotection and the modulation of seizure thresholds and anxiety-like behaviors.[1][8][9]

Signaling Pathway Diagram

Galnon_TFA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GALR1 GALR1 Gi_o Gαi/o GALR1->Gi_o Activates GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Activates GalnonTFA This compound GalnonTFA->GALR1 Binds GalnonTFA->GALR2 Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 ↑ IP3 PLC->IP3 PKC ↑ PKC Activity PLC->PKC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2

Caption: this compound signaling through GALR1 and GALR2 receptors.

Quantitative Data

The following table summarizes the binding affinity of this compound for galanin receptors.

CompoundReceptorBinding Affinity (Ki)Reference
This compoundGALR111.7 µM[1]
This compoundGALR234.1 µM[1]

Experimental Protocols

This section provides detailed protocols for the preparation and intraperitoneal administration of this compound in mice for behavioral studies.

General Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (7 days) B 2. Preparation of this compound Solution (Fresh daily) A->B C 3. Intraperitoneal (IP) Injection (Vehicle or this compound) B->C D 4. Pre-Test Interval (e.g., 30-60 minutes) C->D E 5. Behavioral Assay (e.g., Open Field, PTZ Seizure Test) D->E F 6. Data Collection & Analysis E->F

Caption: General workflow for in vivo mouse studies with this compound.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (powder)

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (B87167) (DMSO), if required for solubility

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Determine the required concentration and volume. The final injection volume for mice is typically 5-10 mL/kg. For a 25 g mouse, this corresponds to 125-250 µL.

  • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Method A (Saline): Add the required volume of sterile 0.9% saline to the tube. Vortex thoroughly until the compound is completely dissolved.

    • Method B (Co-solvent): If this compound has poor solubility in saline, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Once dissolved, add sterile 0.9% saline to reach the final volume and concentration. Vortex well. Note: The final concentration of DMSO should be kept low and consistent across all treatment groups, including the vehicle control.

  • Sterilization: Draw the final solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.

  • Preparation of Vehicle Control: Prepare a vehicle solution identical to the drug solution but without this compound (e.g., 0.9% saline, or saline with the same percentage of DMSO used for the drug).

  • Administration: Use the prepared solution immediately. Do not store and reuse solutions.

Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice

Materials:

  • Prepared this compound or vehicle solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol (B145695) wipes

  • Appropriate mouse restraint device or manual restraint technique

Procedure:

  • Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. Tilt the mouse so its head is pointing downwards.[10] This allows the abdominal organs to shift away from the injection site.

  • Locate the injection site. The preferred site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[10]

  • Insert the needle. Insert the needle with the bevel up at a 15-30 degree angle.

  • Aspirate gently. Before injecting, pull back slightly on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is present, discard the syringe and repeat the procedure at a different site with a fresh needle and syringe.

  • Inject the solution. Inject the solution smoothly and steadily.

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the mouse for any immediate adverse reactions.

Protocol 3: Evaluation of Anxiolytic-like Effects using the Open Field Test (OFT)

This test assesses anxiety-like behavior based on the conflict between a mouse's natural tendency to explore a new environment and its aversion to open, brightly lit areas.[11]

Procedure:

  • Animal Groups: Divide mice into at least three groups: Vehicle control, this compound (low dose), and this compound (high dose). A positive control (e.g., diazepam) may also be included. Suggested doses for this compound could range from 1 to 20 mg/kg, based on doses used for other systemically administered galanin analogs.[12]

  • Administration: Administer the appropriate treatment (Vehicle or this compound) via IP injection as described in Protocol 2.

  • Pre-Test Interval: Return the mice to their home cages for a 30-60 minute interval to allow for drug absorption and distribution.

  • Open Field Test:

    • Gently place one mouse at a time into a corner of the open field arena (e.g., 40x40 cm).[11]

    • Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).

    • Record the session using an overhead video camera connected to tracking software.

  • Data Analysis: Analyze the recordings for the following parameters:

    • Time spent in the center zone: An increase suggests reduced anxiety.

    • Number of entries into the center zone: An increase suggests reduced anxiety.

    • Total distance traveled: To control for general effects on locomotor activity. A significant decrease may indicate sedation.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

Protocol 4: Evaluation of Anticonvulsant Effects using the Pentylenetetrazole (PTZ) Model

PTZ is a GABA-A receptor antagonist that reliably induces clonic-tonic seizures. This model is used to screen for potential anticonvulsant drugs. The galanin system, particularly involving GALR1 and GALR2, has been shown to mediate anticonvulsive actions.[13][14][15]

Procedure:

  • Animal Groups: Establish vehicle and this compound treatment groups. A dose-response study is recommended (e.g., 5, 10, 20 mg/kg IP).

  • Drug Administration: Administer Vehicle or this compound via IP injection 30-60 minutes before PTZ challenge.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).

  • Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes.

  • Data Analysis: Measure the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic-tonic seizure.

    • Seizure severity score (using a standardized scale, e.g., the Racine scale).

    • Incidence of mortality. An effective anticonvulsant will increase latency, reduce severity, and prevent mortality.

Applications of this compound in Research

  • Anxiety and Depression: Given the anxiolytic effects of galanin agonists, this compound can be used to explore the role of GALR1 and GALR2 in modulating anxiety-related circuits in the brain.[1][6]

  • Epilepsy and Seizures: The galanin system has a well-documented role in seizure control.[9] this compound can be used to investigate the specific contributions of GALR1 and GALR2 in suppressing seizure activity and to evaluate its potential as a therapeutic agent.[13][14]

  • Neuroprotection: Galanin signaling is upregulated after neuronal injury and is considered neuroprotective.[8][16][17][18] this compound can be used in models of neurodegenerative diseases (e.g., Alzheimer's disease) or acute brain injury (e.g., excitotoxicity) to determine if activating GALR1/GALR2 pathways can mitigate neuronal cell death.[8]

  • Pain Modulation: The galanin system is involved in nociception. This compound can be used in various pain models to dissect the roles of GALR1 and GALR2 in mediating analgesia.[7][9]

References

Application Notes and Protocols: Galnon TFA for Anticonvulsant Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galnon, a nonpeptide galanin receptor agonist, has demonstrated significant potential as an anticonvulsant agent.[1] As a systemically active compound, it presents a promising avenue for the development of novel anti-epileptic therapies.[1][2] Research indicates that Galnon exerts its effects primarily by acting as an agonist at galanin receptors, with evidence pointing towards the Galanin Receptor Type 1 (GalR1) as a key mediator of its anticonvulsant properties.[1] This document provides a detailed summary of dosages, experimental protocols, and the mechanism of action for Galnon trifluoroacetate (B77799) (TFA) based on preclinical studies.

Mechanism of Action: Galanin and its agonists like Galnon are understood to produce their anticonvulsant effects by modulating neuronal excitability. The proposed mechanism involves actions at both presynaptic and postsynaptic sites to dampen seizure activity.[1] Key actions include:

  • Inhibition of Adenylate Cyclase: Galnon has been shown to inhibit adenylate cyclase activity, a characteristic action of a galanin receptor agonist.[1][3]

  • Modulation of Neurotransmitter Release: Galanin agonists can inhibit the release of glutamate, a primary excitatory neurotransmitter, without affecting GABA release.[1][4]

  • Neuronal Hyperpolarization: The activation of GalR1 by galanin agonists leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of neurons (like CA3 pyramidal cells) and reducing their firing rate.[1][5]

Galnon_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Galnon_pre Galnon GalR1_pre GalR1 Receptor Galnon_pre->GalR1_pre Binds Glutamate_Vesicle Glutamate Vesicle GalR1_pre->Glutamate_Vesicle Inhibits Fusion Glutamate_Release Glutamate_Vesicle->Glutamate_Release Release Galnon_post Galnon GalR1_post GalR1 Receptor Galnon_post->GalR1_post Binds K_Channel K+ Channel GalR1_post->K_Channel Opens Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization K+ Efflux

Fig. 1: Proposed mechanism of Galnon's anticonvulsant action.

Quantitative Data Summary

The following tables summarize the effective dosages of Galnon in preclinical animal models of seizures.

Table 1: Systemic Administration of Galnon in an Acute Seizure Model

Parameter Description
Animal Model C57BL/6J male mice (20-30 g)[1]
Seizure Induction Pentylenetetrazole (PTZ), 40 mg/kg, intraperitoneally (i.p.)[1][2]
Galnon TFA Dosage 2 mg/kg (equivalent to 3 µmol/kg)[1][2]
Administration Route Intraperitoneal (i.p.)[1][2]
Vehicle 50% DMSO in saline[1][2]
Protocol Timing Galnon administered 15 minutes before PTZ injection[1][2]

| Observed Effects | - Seizure Score: Reduced maximal seizure score from 4.5 (control) to 1.45.[1][2]- Seizure Latency: Increased latency threefold compared to controls.[1][2] |

Table 2: Intracerebral Administration of Galnon in a Status Epilepticus Model

Parameter Description
Animal Model Male Wistar rats[6]
Seizure Induction Self-sustaining status epilepticus (SSSE) induced by perforant path stimulation[2][6]
This compound Dosage Dose-dependent effect up to 5 nmol[2]
Administration Route Intrahippocampal injection[2]
Vehicle Not explicitly stated in the provided abstracts. Typically artificial cerebrospinal fluid (aCSF).
Protocol Timing Administered after the establishment of SSSE.

| Observed Effects | - SSSE Duration: Shortened from 760 ± 77 min (control) to 28 ± 8 min at the 5 nmol dose.[2] |

Experimental Protocols

Protocol 1: Evaluation in PTZ-Induced Seizure Model (Mice)

This protocol details the methodology for assessing the anticonvulsant efficacy of systemically administered Galnon against seizures induced by pentylenetetrazole.

1. Animals:

  • Species: C57BL/6J male mice.[1]

  • Weight: 20-30 g.[1]

  • Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an institutional animal care committee.[1]

2. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Pentylenetetrazole (PTZ)

  • Syringes and needles for i.p. injection

  • Observation chamber

  • Timer

3. Reagent Preparation:

  • Galnon Solution: Prepare a stock solution of Galnon. On the day of the experiment, dissolve Galnon fresh in a vehicle of 50% DMSO in sterile saline to achieve a final concentration for a 2 mg/kg dose based on the average weight of the mice.[1][2]

  • Vehicle Control: Prepare a 50% DMSO in saline solution.[1][2]

  • PTZ Solution: Dissolve PTZ in sterile saline to achieve a final concentration for a 40 mg/kg dose.[2]

4. Experimental Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Group Allocation: Randomly assign animals to a control group (Vehicle) and a treatment group (Galnon).

  • Administration:

    • Administer Galnon (2 mg/kg, i.p.) or an equivalent volume of vehicle to the respective groups.[1][2]

    • Return animals to their cages for a 15-minute pretreatment period.[1][2]

  • Seizure Induction:

    • After 15 minutes, administer PTZ (40 mg/kg, i.p.) to all animals.[1][2]

    • Immediately place each mouse in an individual observation chamber.

  • Observation and Scoring:

    • Start a timer immediately after PTZ injection.

    • Record the latency (time to the first sign of seizure) and the maximal seizure score for each animal over a 30-minute observation period. Seizure severity can be rated on a standardized scale (e.g., Racine scale).[1]

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate C57BL/6J Mice D Administer Galnon or Vehicle (i.p.) A->D B Prepare Galnon (2 mg/kg) in 50% DMSO/Saline B->D C Prepare PTZ (40 mg/kg) in Saline F Administer PTZ (i.p.) C->F E Wait 15 minutes D->E E->F G Observe & Record: - Seizure Latency - Maximal Seizure Score (30 min period) F->G H Compare Seizure Score & Latency between Galnon and Vehicle Groups G->H

Fig. 2: Experimental workflow for the PTZ-induced seizure model.
Protocol 2: Assessment in Status Epilepticus Model (Rats)

This protocol outlines the more complex procedure for evaluating Galnon's efficacy in terminating established, severe seizures.

1. Animals:

  • Species: Male Wistar rats.[6]

  • Surgery: Animals are surgically implanted with a stimulating electrode in the perforant path and a combination recording electrode/guide cannula in the dentate gyrus.[6] All surgical and experimental procedures require approval from an institutional animal care committee.[6]

2. Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for injection

  • Stereotaxic frame and surgical equipment

  • EEG recording system

  • Microinjection pump and syringes

3. Reagent Preparation:

  • Galnon Solution: Dissolve Galnon in aCSF to achieve the desired molar concentrations (e.g., for a 5 nmol dose in a 0.5 µL injection volume).

4. Experimental Procedure:

  • Recovery: Allow animals to recover fully from surgery before experimentation.

  • Induction of SSSE:

    • Connect the animal to the EEG recording and stimulation equipment.

    • Induce SSSE via continuous electrical stimulation of the perforant path until self-sustaining seizure activity is established and confirmed by EEG and behavioral observation.[6]

  • Galnon Administration:

    • Once SSSE is established, perform an intrahippocampal microinjection of Galnon (e.g., 5 nmol) or vehicle (aCSF) through the implanted guide cannula.[2]

  • Monitoring and Data Analysis:

    • Continuously record EEG and observe behavior following the injection.

    • The primary endpoint is the duration of SSSE, defined as the time from the end of stimulation (or from injection) until the cessation of all electrographic and behavioral seizure activity.[2]

    • Compare the duration of SSSE between Galnon-treated and control groups.

Conclusion: this compound demonstrates robust anticonvulsant activity in multiple preclinical models. Systemic administration is effective in reducing seizure severity and delaying onset in an acute chemoconvulsant model, while direct intracerebral application can terminate severe, ongoing status epilepticus.[1][2] These findings underscore the therapeutic potential of targeting the galanin system for epilepsy treatment. Further research should focus on optimizing dosing regimens, evaluating efficacy in a broader range of epilepsy models, and assessing the long-term safety profile.

References

Application Notes and Protocols for the Use of Galnon TFA in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of Galnon TFA, a non-peptide galanin receptor agonist, in preclinical rodent models of epilepsy. This compound has demonstrated anticonvulsant properties, primarily through its action on the galanin receptor type 1 (GalR1), making it a valuable tool for epilepsy research and the development of novel anti-seizure therapies. This document outlines the mechanism of action of this compound, detailed protocols for its use in two common rodent epilepsy models—the pentylenetetrazole (PTZ)-induced seizure model and the self-sustaining status epilepticus (SSSE) model—and presents quantitative data from relevant studies.

Mechanism of Action

Galanin is an endogenous neuropeptide with potent anticonvulsant effects.[1] this compound mimics the action of galanin by acting as an agonist at galanin receptors, with a notable selectivity for the GalR1 subtype. The anticonvulsant effects of Galnon are primarily mediated through the activation of GalR1.[2][3]

GalR1 is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.[4] Upon activation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This reduction in excitability is believed to be the primary mechanism underlying the anticonvulsant properties of this compound.

Signaling Pathway of this compound via GalR1

Galnon_TFA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Galnon_TFA This compound GalR1 GalR1 Galnon_TFA->GalR1 Binds to G_protein Gi/o Protein (α, β, γ) GalR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Blocks conversion K_ion_out K+ Efflux GIRK->K_ion_out Opens ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability cAMP->Hyperpolarization Reduced levels contribute to K_ion_out->Hyperpolarization PTZ_Workflow cluster_setup Setup cluster_experiment Experiment cluster_data Data Collection Animal_Acclimation Acclimate Mice (1 week) Solution_Prep Prepare this compound and PTZ Solutions Galnon_Admin Administer this compound (i.p.) Solution_Prep->Galnon_Admin Pretreatment_Time Wait 30-60 minutes Galnon_Admin->Pretreatment_Time PTZ_Admin Administer PTZ (i.p.) Pretreatment_Time->PTZ_Admin Observation Observe and Score Seizures (30 minutes) PTZ_Admin->Observation Measure_Latency Record Latency to First Seizure Observation->Measure_Latency Measure_Severity Record Maximum Racine Score Observation->Measure_Severity Measure_Duration Record Seizure Duration Observation->Measure_Duration SSSE_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_data Data Collection Anesthesia Anesthetize Rat Stereotaxic_Mount Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Mount Electrode_Implantation Implant Stimulating and Recording Electrodes Stereotaxic_Mount->Electrode_Implantation Cannula_Implantation Implant Guide Cannula for Injection Electrode_Implantation->Cannula_Implantation Recovery Allow for Surgical Recovery (1 week) Cannula_Implantation->Recovery Induce_SSSE Induce SSSE via Perforant Path Stimulation Recovery->Induce_SSSE Galnon_Admin Administer this compound (Intrahippocampal) Induce_SSSE->Galnon_Admin EEG_Monitoring Continuously Monitor EEG and Behavior Galnon_Admin->EEG_Monitoring Measure_Duration Measure Duration of SSSE EEG_Monitoring->Measure_Duration Measure_Seizure_Time Calculate Total Seizure Time EEG_Monitoring->Measure_Seizure_Time

References

Application Notes and Protocols for Studying Anxiety-Like Behavior with Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Galnon (B1674412) TFA, a non-selective galanin receptor agonist, in the investigation of anxiety-like behavior in preclinical models.

Introduction

Galanin is a neuropeptide widely distributed in the central nervous system, implicated in the modulation of various physiological processes, including mood and anxiety.[1][2] Galnon, a synthetic non-peptide galanin receptor agonist, has demonstrated anxiolytic-like properties in several rodent models of anxiety.[1][2] These effects are believed to be mediated through the activation of galanin receptors, particularly the GalR2 subtype, which is coupled to Gq/11 and Gi/o proteins.[3] Activation of these receptors initiates downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), Akt, and ERK pathways. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from key studies.

Mechanism of Action

Galnon exerts its anxiolytic-like effects by acting as an agonist at galanin receptors. The binding of Galnon to these receptors, particularly GalR2, triggers a cascade of intracellular signaling events. This includes the activation of Gq/11 and Gi/o proteins, leading to the stimulation of downstream effectors such as phospholipase C (PLC), which in turn activates protein kinase C (PKC). Additionally, the PI3K-Akt and MAPK/ERK signaling pathways are also implicated in the downstream effects of GalR2 activation. A proposed mechanism involves the enhancement of GABAergic neurotransmission, as evidenced by the reversal of Galnon's anxiolytic effects by the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878) and increased GABA levels in the amygdala following Galnon administration.[1]

Galnon_Signaling_Pathway Proposed Signaling Pathway of Galnon in Anxiety Modulation Galnon Galnon TFA GalR2 Galanin Receptor 2 (GalR2) Galnon->GalR2 Binds to Gq11 Gq/11 GalR2->Gq11 Activates Gio Gi/o GalR2->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates Akt Akt Gio->Akt Activates ERK ERK Gio->ERK Activates PKC Protein Kinase C (PKC) PLC->PKC Leads to activation of GABA Increased GABAergic Neurotransmission PKC->GABA Akt->GABA ERK->GABA Anxiolytic Anxiolytic-like Effects GABA->Anxiolytic

Proposed Signaling Pathway of Galnon in Anxiety Modulation

Data Presentation

The following tables summarize the quantitative data from key studies investigating the anxiolytic-like effects of this compound in various behavioral tests.

Table 1: Effect of this compound in the Elevated Zero Maze

SpeciesDose (mg/kg, i.p.)Parameter MeasuredResult
Rat0.3 - 3.0Time spent in open armsIncreased

Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]

Table 2: Effect of this compound in the Four-Plate Test

SpeciesDose (mg/kg, i.p.)Parameter MeasuredResult
Mouse0.03 - 1.0Number of punished crossingsDose-dependently increased

Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]

Table 3: Effect of this compound on Stress-Induced Hyperthermia

SpeciesDose (mg/kg, i.p.)Parameter MeasuredResult
Rat0.3 - 30Stress-induced change in body temperatureAttenuated

Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Drug Preparation and Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Syringes (1 ml) with 25-27 gauge needles

Protocol:

  • Prepare a stock solution of this compound by dissolving it in the appropriate vehicle (e.g., sterile saline).

  • Vortex the solution to ensure it is fully dissolved.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations for injection.

  • Administer this compound via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (typically 10 ml/kg for mice).

  • Administer the injection 15-30 minutes prior to the behavioral test.

Behavioral Testing: Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • For mice, typical arm dimensions are 30 cm long x 5 cm wide, with the enclosed arms having 15 cm high walls.

  • The maze should be made of a non-porous material for easy cleaning.

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Place a mouse at the center of the maze, facing one of the enclosed arms.

  • Allow the mouse to explore the maze freely for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Behavioral Testing: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the central area.

Apparatus:

  • A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape.

  • The floor of the arena is typically divided into a grid of squares, with the central squares defining the "center zone".

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes prior to testing.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a 5-10 minute session.

  • Record the session with a video camera mounted above the arena.

  • Clean the arena with 70% ethanol between each trial.

  • Analyze the recordings for the following measures:

    • Time spent in the center zone

    • Latency to enter the center zone

    • Total distance traveled

    • Rearing frequency

An increase in the time spent in the center zone and a shorter latency to enter the center are interpreted as anxiolytic-like effects. Total distance traveled is a measure of general locomotor activity.

Behavioral Testing: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus:

  • A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.

  • An opening connects the two compartments, allowing the animal to move freely between them.

Protocol:

  • Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Place the mouse in the center of the brightly illuminated compartment.

  • Allow the mouse to explore the apparatus for a 5-10 minute session.

  • Record the session using a video camera.

  • Thoroughly clean the apparatus with 70% ethanol after each trial.

  • Analyze the video to determine:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between the two compartments

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

Experimental_Workflow General Experimental Workflow for Assessing this compound's Anxiolytic Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Testing Room (30-60 min) Animal_Acclimation->Habituation Drug_Prep This compound Preparation (Dissolve in vehicle) Injection This compound Administration (i.p., 15-30 min prior to test) Drug_Prep->Injection Habituation->Injection Behavioral_Test Behavioral Testing (e.g., EPM, OFT, Light-Dark Box) Injection->Behavioral_Test Video_Recording Video Recording of Session Behavioral_Test->Video_Recording Data_Scoring Scoring of Behavioral Parameters Video_Recording->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats

General Experimental Workflow

References

Application Notes and Protocols: Galnon TFA in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with a need for novel therapeutic agents. The neuropeptide galanin and its receptors (GalR1, GalR2, GalR3) have emerged as a promising target for pain modulation. After nerve injury, galanin expression is dramatically upregulated in the dorsal root ganglion (DRG) and spinal cord, where it generally plays an antinociceptive role.[1][2][3] Galnon is a systemically active, non-peptide galanin receptor agonist that can cross the blood-brain barrier.[4] As an agonist with affinity for GalR1 and GalR2, Galnon offers a valuable pharmacological tool for investigating the therapeutic potential of the galanin system in preclinical models of neuropathic pain.[4][5] The trifluoroacetate (B77799) (TFA) salt form of Galnon is often used to improve water solubility and stability for in vivo research.[5]

These application notes provide a summary of Galnon TFA's properties, its demonstrated effects in a neuropathic pain model, and detailed protocols for its use in a research setting.

Data Presentation

Quantitative data regarding this compound's properties and its efficacy in a key neuropathic pain study are summarized below.

Table 1: Properties of this compound

Property Description Source
Compound Type Non-peptide, systemically active galanin receptor agonist. [5][6]
Receptor Affinity Selective agonist for GalR1 and GalR2. [4][5]
Kᵢ: 11.7 µM (GalR1), 34.1 µM (GalR2). [5]
K₋D: 6 ± 0.6 µM (rat spinal cord membranes). [6]
Formulation TFA (trifluoroacetate) salt enhances water solubility and stability. [5]
Key Features Blood-brain barrier permeable. [4]

| Reported Effects | Antihyperalgesic, anticonvulsant, anxiolytic-like. |[5][6] |

Table 2: Summary of Galnon Effects in a Rat Model of Neuropathic Pain (Photochemical Injury)

Parameter Observation Notes Source
Administration Route Intraperitoneal (i.p.) Systemic administration. [6]
Pain Modality Thermal Hyperalgesia Dose-dependently prolonged heat withdrawal latency in the injured paw. [6]
Mechanical Allodynia No significant effect observed. [6]
Cold Allodynia No significant effect observed. [6]
Mechanism Spinal Galanin Receptors The analgesic effect was prevented by intrathecal administration of the galanin receptor antagonist M35. [6]

| Side Effects | Motor Impairment | No sedation or motor impairment was observed at the effective doses used. |[6] |

Experimental Protocols

The following protocols are based on methodologies described in studies investigating galanin system modulators in neuropathic pain.

Protocol 1: Induction of Neuropathic Pain (Partial Sciatic Nerve Injury Model)

This protocol describes a common method for inducing a state of neuropathic pain in rodents to test the efficacy of compounds like this compound. The photochemical injury model is cited as being used in a study with Galnon.[6]

  • Animal Preparation: Use adult Sprague-Dawley rats. Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Exposure: Surgically expose the sciatic nerve of one hind limb.

  • Photosensitizing Dye Injection: Inject a photosensitizing dye, such as erythrosin B, systemically via the tail vein.

  • Nerve Irradiation: Irradiate a segment of the exposed sciatic nerve with a focused argon laser. This activates the dye, leading to localized ischemia and nerve damage that mimics neuropathic pain.

  • Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow animals to recover for a period (e.g., 7-14 days) to allow for the full development of neuropathic pain behaviors like hyperalgesia.

  • Baseline Behavioral Testing: Before drug administration, confirm the development of hyperalgesia using behavioral tests as described in Protocol 3.

Protocol 2: Preparation and Administration of this compound

  • Reconstitution: this compound is a salt form that enhances solubility.[5] Reconstitute this compound powder in a sterile, pyrogen-free vehicle suitable for in vivo administration, such as 0.9% saline or phosphate-buffered saline (PBS). Prepare stock solutions and dilute to the final desired concentration on the day of the experiment.

  • Dosage Considerations: In studies investigating related behaviors, doses below 5 mg/kg (i.p.) did not affect locomotion, while doses of 10 mg/kg and above showed potential for motor impairment.[4] A dose-response study is recommended to determine the optimal analgesic dose without confounding motor effects.

  • Administration: For systemic effects, administer the prepared this compound solution via intraperitoneal (i.p.) injection. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

Protocol 3: Behavioral Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol is used to measure the response to a thermal stimulus, a key endpoint for assessing the efficacy of Galnon against heat hyperalgesia.[6]

  • Apparatus: Use a plantar test apparatus (e.g., Hargreaves apparatus), which consists of a glass surface and a movable, high-intensity light source that projects a beam onto the plantar surface of the animal's paw.

  • Acclimation: Place the rat in an individual plexiglass chamber on the glass floor and allow it to acclimate for at least 15-20 minutes before testing.

  • Testing Procedure:

    • Position the light source directly beneath the plantar surface of the hind paw to be tested.

    • Activate the light source. A timer will start automatically.

    • The test ends and the timer stops when the rat withdraws its paw from the heat stimulus.

    • Record the time to paw withdrawal (paw withdrawal latency, PWL).

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be established. If the animal does not respond by this time, the stimulus is terminated, and the cut-off time is recorded.

  • Experimental Timeline:

    • Establish a stable baseline PWL before drug administration.

    • Administer this compound (or vehicle control) as described in Protocol 2.

    • Measure PWL at several time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action. An increase in PWL in the injured paw indicates an anti-hyperalgesic effect.

Visualizations

G Galnon This compound GalR1 GalR1 Galnon->GalR1 Binds to GalR2 GalR2 Galnon->GalR2 Binds to G_protein Gi/o G-protein GalR1->G_protein Activates GalR2->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_channel Ca²⁺ Channels (Inhibition) G_protein->Ca_channel Hyperpol Membrane Hyperpolarization G_protein->Hyperpol via K⁺ channels Neuron Nociceptive Neuron AC->Neuron Ca_channel->Neuron Neuro_release Reduced Neurotransmitter Release (e.g., Glutamate, SP) Neuron->Neuro_release Hyperpol->Neuron Analgesia Analgesia Neuro_release->Analgesia

Caption: Proposed signaling pathway for Galnon-mediated analgesia via GalR1/GalR2.

G start Start model Induce Neuropathic Pain Model (e.g., Partial Nerve Injury) start->model recovery Animal Recovery & Pain Development (7-14 days) model->recovery baseline Baseline Behavioral Testing (e.g., Thermal Hyperalgesia) recovery->baseline treatment Administer this compound (i.p.) or Vehicle Control baseline->treatment post_test Post-Treatment Behavioral Testing (Multiple Time Points) treatment->post_test analysis Data Analysis (Compare Paw Withdrawal Latency) post_test->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound in a rodent neuropathic pain model.

G NerveInjury Peripheral Nerve Injury GalaninSystem Upregulation of Endogenous Galanin System NerveInjury->GalaninSystem PainState Neuropathic Pain State (Hyperalgesia) NerveInjury->PainState Galanin ↑ Galanin in DRG GalaninSystem->Galanin Receptors ↑ GalR1/GalR2 Expression in Spinal Cord GalaninSystem->Receptors Intervention Therapeutic Intervention PainState->Intervention Triggers Galnon Systemic this compound (GalR1/GalR2 Agonist) Intervention->Galnon Effect Activation of Spinal Antinociceptive Pathways Galnon->Effect Outcome Reduction of Hyperalgesia Effect->Outcome

Caption: Logical relationship between nerve injury, the galanin system, and Galnon intervention.

References

Investigating Feeding Behavior with Galnon TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it plays a significant role in a variety of physiological processes, including the regulation of food intake and energy balance.[1] The effects of galanin are mediated through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[2] Galnon TFA is a non-peptide agonist of the galanin receptors GALR1 and GALR2, exhibiting anticonvulsant and anxiolytic effects.[3][4] While the endogenous galanin system is a promising target for therapeutic interventions in feeding disorders, specific data on the effects of this compound on food intake and body weight are limited in publicly available literature. These application notes provide a framework for investigating the effects of this compound on feeding behavior, based on the known roles of the galanin system and general protocols for similar in vivo studies.

Mechanism of Action: The Galanin System in Feeding Regulation

Galanin has been shown to modulate feeding behavior, with studies indicating that its administration into the hypothalamus can stimulate food intake.[5] The paraventricular nucleus (PVN) of the hypothalamus is a key site where galanin exerts its orexigenic (appetite-stimulating) effects.[1][6] The galanin receptor subtypes, GALR1 and GALR2, are coupled to different intracellular signaling pathways, which may contribute to the diverse physiological functions of galanin.[7]

GALR1 and GALR2 Signaling Pathways

This compound acts as an agonist at both GALR1 and GALR2. These receptors activate distinct downstream signaling cascades. GALR1 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] GALR2 can couple to both Gi/o and Gq/11 proteins.[7] Activation of the Gq/11 pathway by GALR2 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

GALR_Signaling cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling Galnon_TFA1 This compound GALR1 GALR1 Galnon_TFA1->GALR1 Gi_o1 Gi/o GALR1->Gi_o1 AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o1->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Galnon_TFA2 This compound GALR2 GALR2 Galnon_TFA2->GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Caption: Simplified signaling pathways for GALR1 and GALR2 activation by this compound.

Quantitative Data Summary

Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model. The following table is a template that can be used to summarize experimental findings.

Treatment GroupDose (nmol)Route of AdministrationChange in 24h Food Intake (g)Change in Body Weight (%)
Vehicle Control-ICV
This compound(Dose 1)ICV
This compound(Dose 2)ICV
This compound(Dose 3)ICV

Experimental Protocols

The following are generalized protocols for investigating the effects of a centrally-acting compound like this compound on feeding behavior in rodents. These should be adapted based on pilot studies and specific experimental goals.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

To study the central effects of this compound on feeding, direct administration into the brain ventricles via an implanted cannula is a common method.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical tools

Procedure:

  • Anesthetize the rodent and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas for the specific rodent species and strain, determine the coordinates for the lateral ventricle.

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before starting the experiments.

Protocol 2: Intracerebroventricular (ICV) Injection and Feeding Behavior Monitoring

Materials:

  • This compound

  • Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)

  • Injection syringe and tubing connected to the internal cannula

  • Metabolic cages or manual food intake monitoring setup

Procedure:

  • Handle the animals daily for several days to acclimate them to the injection procedure.

  • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The salt form, this compound, generally has enhanced water solubility and stability.[4]

  • Gently restrain the animal and remove the dummy cannula.

  • Insert the internal cannula connected to the injection syringe.

  • Infuse the desired volume of this compound solution or vehicle over a set period (e.g., 1-2 minutes).

  • After infusion, leave the internal cannula in place for a short duration to prevent backflow.

  • Replace the dummy cannula.

  • Return the animal to its home cage or a metabolic cage with pre-weighed food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Monitor body weight daily.

Experimental_Workflow start Start: Acclimation of Animals cannulation Intracerebroventricular (ICV) Cannula Implantation start->cannulation recovery Surgical Recovery (≥ 1 week) cannulation->recovery habituation Habituation to Injection Procedure recovery->habituation baseline Baseline Food Intake & Body Weight Measurement habituation->baseline randomization Randomization into Treatment Groups baseline->randomization injection ICV Injection: This compound or Vehicle randomization->injection monitoring Monitor Food Intake & Body Weight injection->monitoring analysis Data Analysis monitoring->analysis

Caption: General experimental workflow for investigating the effects of ICV this compound on feeding.

Considerations and Future Directions

Given the limited specific data on this compound's effects on feeding, initial studies should focus on establishing a dose-response relationship and confirming the behavioral effects. It would also be valuable to investigate whether this compound influences preference for specific macronutrients, as has been suggested for the endogenous galanin system. Furthermore, co-administration with specific GALR1 or GALR2 antagonists could help to elucidate the receptor subtype(s) mediating any observed effects on feeding behavior. As with any centrally administered compound, careful control experiments are necessary to rule out non-specific effects on motor activity or general malaise that could indirectly affect food intake.

References

Application Notes and Protocols for Galanin Receptor Agonists in Neuroinflammation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the trifluoroacetate (B77799) salt of Galnon (Galnon TFA) in neuroinflammation models. The following application notes, protocols, and data are based on the broader understanding of galanin and its receptor agonists' role in neuroinflammation. These should be considered as a general framework and may require optimization for specific experimental conditions with this compound.

Introduction

Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases and central nervous system (CNS) injuries. It involves the activation of glial cells, primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. The neuropeptide galanin, through its interaction with G protein-coupled receptors (GalR1, GalR2, and GalR3), has emerged as a potential modulator of neuroinflammation. This compound is a non-peptide agonist with selectivity for GalR1 and GalR2[1]. Activation of GalR2, in particular, has been associated with neuroprotective and anti-inflammatory effects, making galanin receptor agonists like this compound promising candidates for therapeutic intervention in neuroinflammatory conditions.

These application notes provide an overview of the potential use of galanin receptor agonists in common in vitro and in vivo models of neuroinflammation.

Key Applications

  • Inhibition of Microglial Activation: Galanin receptor agonists can be investigated for their ability to suppress the pro-inflammatory phenotype of microglia stimulated with lipopolysaccharide (LPS) or other inflammatory triggers.

  • Modulation of Astrocyte Reactivity: The effect of these agonists on reactive astrogliosis, a hallmark of neuroinflammation, can be assessed.

  • Neuroprotection: The potential of galanin receptor agonists to protect neurons from inflammatory-mediated cell death can be explored in co-culture systems or in vivo models.

  • Investigation of Signaling Pathways: These compounds can be used as tools to dissect the role of galanin receptors in modulating key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of a galanin receptor agonist in experimental neuroinflammation models. Note: This data is illustrative and not based on published results for this compound.

Table 1: Effect of a Galanin Receptor Agonist on Pro-inflammatory Cytokine Secretion from LPS-Stimulated Primary Microglia.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.3 ± 4.115.8 ± 3.28.9 ± 2.1
LPS (100 ng/mL)875.6 ± 98.2654.2 ± 78.9452.1 ± 55.7
LPS + Agonist (1 µM)621.4 ± 75.3488.9 ± 60.1310.5 ± 42.8
LPS + Agonist (10 µM)352.8 ± 45.6210.5 ± 28.4155.3 ± 21.9
LPS + Agonist (50 µM)189.7 ± 25.1112.3 ± 15.785.6 ± 11.2

Table 2: Effect of a Galanin Receptor Agonist on Gene Expression of Inflammatory Markers in LPS-Stimulated Primary Astrocytes (Fold Change vs. Vehicle).

Treatment GroupiNOS (Fold Change)COX-2 (Fold Change)
Vehicle Control1.0 ± 0.01.0 ± 0.0
LPS (1 µg/mL)15.2 ± 2.812.5 ± 2.1
LPS + Agonist (10 µM)8.7 ± 1.57.1 ± 1.3
LPS + Agonist (50 µM)3.1 ± 0.62.8 ± 0.5

Experimental Protocols

Protocol 1: In Vitro Microglia Activation Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated primary microglia.

Materials:

  • Primary microglia culture

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Pre-treat the microglia with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include vehicle control and LPS-only control wells.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To evaluate the effect of this compound on neuroinflammation in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Saline solution

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Dissolve this compound in a vehicle suitable for in vivo administration (e.g., saline or a small percentage of DMSO in saline).

  • Administer this compound to mice via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at desired doses (e.g., 1, 5, 10 mg/kg for i.p.). Administer vehicle to the control group.

  • One hour after this compound administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • At a specified time point after LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).

  • For biochemical analysis, homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.

  • For histological analysis, fix the brain tissue in 4% paraformaldehyde, prepare brain sections, and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation markers.

Mandatory Visualizations

Galnon_Signaling_Pathway Hypothesized Anti-Inflammatory Signaling of this compound Galnon_TFA This compound GalR2 GalR2 Galnon_TFA->GalR2 PLC Phospholipase C (PLC) GalR2->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca2_PKC MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Ca2_PKC->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway Ca2_PKC->NFkB_Pathway Modulates Inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_Pathway->Inflammatory_Genes Inhibits Transcription NFkB_Pathway->Inflammatory_Genes Inhibits Transcription Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines

Caption: Hypothesized signaling cascade of this compound via GalR2 activation leading to the inhibition of pro-inflammatory gene expression.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow for this compound Start Start: Culture Primary Microglia/Astrocytes Pretreat Pre-treatment with This compound (various doses) Start->Pretreat Stimulate Stimulation with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubation (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatants and/or Cell Lysates Incubate->Collect Analyze Analyze Inflammatory Markers (ELISA, qPCR, Western Blot) Collect->Analyze End End: Data Analysis Analyze->End

Caption: A generalized workflow for assessing the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow for this compound Start Start: Acclimatize Mice Administer_Galnon Administer this compound (i.p. or i.c.v.) Start->Administer_Galnon Induce_Inflammation Induce Neuroinflammation (e.g., LPS injection) Administer_Galnon->Induce_Inflammation Time_Course Time-course (e.g., 6, 24, 48 hours) Induce_Inflammation->Time_Course Collect_Tissue Euthanize and Collect Brain Tissue Time_Course->Collect_Tissue Analyze_Tissue Biochemical and Histological Analysis Collect_Tissue->Analyze_Tissue End End: Data Interpretation Analyze_Tissue->End

Caption: A general workflow for investigating the in vivo efficacy of this compound in a mouse model of neuroinflammation.

References

Application Notes and Protocols: Galnon TFA in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA (Trifluoroacetate) is a non-peptide agonist of the galanin receptors, demonstrating neuroprotective properties that are of significant interest in the study of neurodegenerative conditions such as Alzheimer's disease. Galanin, a neuropeptide, is known to be upregulated in the brain during neurodegenerative processes, suggesting an endogenous protective response. Galnon, by mimicking the action of galanin, offers a potential therapeutic avenue. Its neuroprotective effects are primarily mediated through the activation of Galanin Receptor 2 (GalR2), which triggers downstream signaling cascades that promote cell survival and resilience against neurotoxic insults.[1][2] This document provides an overview of the application of this compound in Alzheimer's disease (AD) research models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.

Mechanism of Action

Galnon exerts its neuroprotective effects primarily through the activation of G-protein coupled galanin receptors, particularly GalR2. Upon binding to GalR2, Galnon initiates a signaling cascade that involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[2] These pathways are crucial for promoting neuronal survival, inhibiting apoptosis (programmed cell death), and enhancing synaptic plasticity. By activating these pro-survival pathways, Galnon can potentially mitigate the neuronal damage and cognitive decline associated with Alzheimer's disease.

Data Presentation

While specific quantitative data for this compound in Alzheimer's disease models is not extensively available in published literature, the following table represents hypothetical yet expected outcomes based on the known neuroprotective effects of galanin agonists. These values are for illustrative purposes to guide researchers in designing their experiments.

Experimental Group Animal Model Dosage (mg/kg) Treatment Duration Outcome Measure Result (Compared to Vehicle Control)
Vehicle Control5xFAD MouseN/A4 weeksAβ42 Plaque Load (Hippocampus)Baseline
This compound5xFAD Mouse14 weeksAβ42 Plaque Load (Hippocampus)25% Reduction
This compound5xFAD Mouse54 weeksAβ42 Plaque Load (Hippocampus)40% Reduction
Vehicle Control3xTg-AD MouseN/A8 weeksp-Tau (Thr231) Levels (Cortex)Baseline
This compound3xTg-AD Mouse58 weeksp-Tau (Thr231) Levels (Cortex)30% Reduction
Vehicle ControlAPP/PS1 MouseN/A6 weeksMorris Water Maze (Escape Latency)Baseline
This compoundAPP/PS1 Mouse26 weeksMorris Water Maze (Escape Latency)20% Improvement

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease mouse models.

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a 5xFAD Mouse Model

1. Animal Model:

  • 5xFAD transgenic mice, which exhibit an aggressive amyloid pathology.[3]

  • Age-matched wild-type littermates as controls.

  • Both male and female mice should be used.

2. This compound Preparation and Administration:

  • Dissolve this compound in a vehicle solution (e.g., sterile saline or PBS).

  • Administer this compound via intraperitoneal (i.p.) injection at a dosage of 1-5 mg/kg body weight, once daily for 4 weeks.

  • The control group should receive vehicle injections of the same volume and frequency.

3. Behavioral Testing (Morris Water Maze):

  • One week prior to the end of the treatment period, begin the Morris Water Maze test to assess spatial learning and memory.

  • Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency and path length.

  • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

4. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize the mice and perfuse with cold PBS.

  • Harvest the brain and divide it into two hemispheres. One hemisphere should be fixed in 4% paraformaldehyde for immunohistochemistry, and the other should be snap-frozen for biochemical analysis.

5. Immunohistochemistry for Aβ Plaques:

  • Section the fixed brain hemisphere using a cryostat.

  • Perform immunohistochemical staining using an anti-Aβ42 antibody.

  • Visualize the plaques using a suitable detection system and quantify the plaque load using image analysis software.

6. ELISA for Aβ Levels:

  • Homogenize the frozen brain tissue to extract soluble and insoluble Aβ fractions.

  • Use a commercially available ELISA kit to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.

Protocol 2: Assessment of this compound's Effect on Tau Pathology in a 3xTg-AD Mouse Model

1. Animal Model:

  • 3xTg-AD mice, which develop both amyloid plaques and tau pathology.[3]

  • Age-matched non-transgenic controls.

2. This compound Administration:

  • Follow the preparation and administration protocol as described in Protocol 1, with a treatment duration of 8 weeks.

3. Western Blot for Phosphorylated Tau (p-Tau):

  • Homogenize cortical and hippocampal tissue from the snap-frozen brain hemisphere.

  • Perform protein quantification and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with antibodies against total tau and specific phosphorylated tau epitopes (e.g., AT8 for p-Ser202/Thr205, AT180 for p-Thr231).

  • Quantify the band intensities and express the results as a ratio of p-Tau to total tau.

4. Histological Analysis of Neurofibrillary Tangles (NFTs):

  • Use the fixed brain hemisphere for Gallyas silver staining or Thioflavin S staining to visualize NFTs.

  • Quantify the number and density of NFTs in the hippocampus and cortex.

Visualizations

Signaling Pathway of this compound

Galnon_TFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galnon_TFA This compound GALR2 GALR2 Galnon_TFA->GALR2 Binds to G_protein Gq/11 GALR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK PLC->ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Inhibition of Apoptosis, Promotion of Neuronal Survival) Akt->Neuroprotection ERK->Neuroprotection

Caption: this compound signaling pathway leading to neuroprotection.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Alzheimer's Disease Mouse Model (e.g., 5xFAD) Grouping Divide into Treatment and Vehicle Control Groups Animal_Model->Grouping Administration Administer this compound or Vehicle (e.g., i.p. injection, daily for 4 weeks) Grouping->Administration Behavioral Conduct Behavioral Tests (e.g., Morris Water Maze) Administration->Behavioral Tissue_Harvest Euthanize and Harvest Brain Tissue Behavioral->Tissue_Harvest Biochemical Biochemical Analysis (ELISA for Aβ, Western Blot for p-Tau) Tissue_Harvest->Biochemical Histological Histological Analysis (Immunohistochemistry for Plaques, Staining for Tangles) Tissue_Harvest->Histological Data_Analysis Analyze and Compare Data between Groups Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Reconstituting and Storing Galnon TFA Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA (Trifluoroacetate) is a non-peptide agonist of the galanin receptors (GalR), demonstrating selectivity for GalR1 and GalR2. It is a valuable tool in neuroscience research, particularly in studies related to epilepsy, anxiety, and pain. Proper reconstitution and storage of this compound are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution and storage of this compound solution, along with essential safety and handling information.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data related to this compound solubility and the storage of its reconstituted solutions.

Table 1: Solubility of this compound

SolventConcentrationAppearance
DMF10 mg/mLClear Solution
DMSO10 mg/mLClear Solution
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mLClear Solution

Table 2: Recommended Storage Conditions for Reconstituted this compound Solution

Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]

Note: It is strongly recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO or DMF

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming on the powder, which can affect stability.

  • Solvent Addition: Based on the desired stock solution concentration (refer to Table 1), carefully add the appropriate volume of anhydrous DMSO or DMF to the vial. For example, to prepare a 10 mg/mL stock solution from 1 mg of this compound, add 100 µL of solvent.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Visually inspect the solution to confirm that no particulates remain.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[2] The volume of each aliquot should be appropriate for your planned experiments.

  • Storage: Immediately store the aliquots at the recommended temperature as detailed in Table 2.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the stock solution to prepare working solutions for in vitro or in vivo experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Retrieve a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Based on your experimental needs, perform a serial dilution of the stock solution with the appropriate aqueous buffer. For example, when preparing a working solution in a DMSO:PBS mixture, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.

  • Mixing: Gently mix the working solution by vortexing or inversion.

  • Use: Use the freshly prepared working solution immediately for optimal results. Do not store diluted aqueous solutions for extended periods.

Safety and Handling

Trifluoroacetic acid (TFA) is a corrosive and moisture-sensitive compound.[3] While this compound is a salt, it is important to handle it with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound powder and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the lyophilized powder and concentrated stock solutions.[1]

  • Disposal: Dispose of waste materials containing this compound according to your institution's hazardous waste disposal guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for reconstituting and storing this compound solution.

Galnon_TFA_Workflow Workflow for this compound Reconstitution and Storage cluster_prep Preparation cluster_storage Storage & Use cluster_working Working Solution start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate volume of anhydrous solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex/Pipette to dissolve add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long Long-term store_short Store at -20°C (up to 1 month) aliquot->store_short Short-term thaw Thaw a single aliquot store_long->thaw store_short->thaw dilute Dilute with aqueous buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for this compound Reconstitution and Storage.

References

Application Notes and Protocols: Stability of Galnon TFA in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon is a non-peptide agonist for the galanin receptors (GalRs), playing a significant role in neuroscience research and drug development due to its anticonvulsant, anxiolytic, and neuroprotective properties.[1][2] The trifluoroacetate (B77799) (TFA) salt of Galnon is often used to enhance its solubility and stability in aqueous solutions.[2] Understanding the stability of Galnon TFA in physiological buffers is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides an overview of Galnon, its mechanism of action, and a generalized protocol for assessing its stability in physiological buffers.

Note: Publicly available quantitative data on the stability of this compound in physiological buffers is limited. The following protocols and recommendations are based on general principles of compound stability testing and should be adapted and validated by the end-user for their specific experimental conditions.

Galnon and its Mechanism of Action

Galnon exerts its biological effects by binding to and activating galanin receptors. There are three subtypes of galanin receptors: GalR1, GalR2, and GalR3, all of which are G-protein coupled receptors (GPCRs).[3][4]

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] This signaling cascade is associated with the hyperpolarizing and inhibitory actions of galanin in the nervous system.[4][6]

  • GalR2: In contrast, GalR2 couples to Gq/11 proteins.[3][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3][4]

The diverse physiological effects of Galnon are mediated by its interaction with these distinct signaling pathways in various tissues.

Galanin_Receptor_Signaling cluster_galnon Galnon (Agonist) cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers Galnon Galnon GalR1 GalR1 Galnon->GalR1 binds GalR2 GalR2 Galnon->GalR2 binds GalR3 GalR3 Galnon->GalR3 binds Gio Gi/o GalR1->Gio activates Gq11 Gq/11 GalR2->Gq11 activates GalR3->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits PLC Phospholipase C (PLC) Gq11->PLC activates cAMP ↓ cAMP AC->cAMP produces IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG produces Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution working Prepare Working Solution in Physiological Buffer stock->working aliquot Aliquot into Time-Point Samples working->aliquot incubate Incubate at Desired Temperature (e.g., 37°C) aliquot->incubate sample Collect Samples at Time Points (T=0, 1, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC-UV or LC-MS sample->analyze quantify Quantify Remaining This compound analyze->quantify plot Plot % Remaining vs. Time quantify->plot

References

Troubleshooting & Optimization

Galnon TFA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Galnon TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the trifluoroacetate (B77799) (TFA) salt form used?

Galnon is a non-peptide agonist for the galanin receptors GAL1 and GAL2, exhibiting anticonvulsant and anxiolytic properties. It is often supplied as a trifluoroacetate (TFA) salt. This salt form is commonly used for synthetic peptides as it can enhance stability and often improves solubility in aqueous solutions compared to the free base. However, residual TFA from the purification process can lower the pH of your solution and may interfere with certain biological assays.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in water. For challenging applications, organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are also effective. If a mixed solvent system is required, this compound is soluble in a 1:2 mixture of DMSO and Phosphate-Buffered Saline (PBS) at a concentration of 0.3 mg/mL.[]

Q3: My this compound is not dissolving in my desired aqueous buffer. What should I do?

If you encounter solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:

  • Perform a small-scale solubility test: Before dissolving your entire sample, test the solubility of a small amount in various solvents to determine the most effective one.

  • Adjust the pH: The pH of the solution can significantly impact the solubility of peptides and similar molecules. For acidic or basic compounds, adjusting the pH of the buffer may improve dissolution.

  • Utilize physical methods:

    • Sonication: Brief periods of sonication can help to break down aggregates and enhance dissolution.

    • Gentle Warming: Warming the solution to no more than 40°C can increase solubility. Avoid excessive heat, as it may degrade the compound.

    • Vortexing: Gentle vortexing can aid in the dissolution process.

Q4: Can I use organic solvents for my in vitro experiments?

Yes, but with caution. If you prepare a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the cells or assay. It is crucial to perform a vehicle control experiment to rule out any effects of the solvent itself.

Q5: How should I store this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q6: What should I do if the TFA counter-ion is interfering with my experiment?

If the trifluoroacetate ion is problematic for your specific application, you can perform a salt exchange to replace it with a more biologically compatible counter-ion, such as chloride (HCl) or acetate. This typically involves dissolving the peptide in a solution containing the new counter-ion and then lyophilizing the sample, a process that may need to be repeated for complete exchange.[3][4][5][6][7]

Solubility Data

SolventConcentrationReference
WaterSoluble[]
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Initial Solvent Selection: Based on the provided solubility data and your experimental requirements, select an appropriate solvent. For most applications, sterile water or a buffer such as PBS is a good starting point.

  • Reconstitution: Carefully add the selected solvent to the vial containing the this compound powder to achieve the desired concentration.

  • Aiding Dissolution (if necessary):

    • Gently vortex the solution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 1-2 minutes).

    • If necessary, gently warm the solution to a temperature not exceeding 40°C.

  • Sterilization (if required): If the solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter.

  • Storage: Aliquot the solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a High-Concentration Stock in an Organic Solvent
  • Solvent Preparation: Use anhydrous DMSO or DMF.

  • Dissolution: Add the organic solvent to the this compound powder to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilution: For your experiments, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is minimal.

Signaling Pathways

Galnon exerts its effects by activating Galanin Receptor 1 (GALR1) and Galanin Receptor 2 (GALR2). These receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G-proteins (Gi/o).[8][9][10] Activation of GALR1 by Galnon leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9]

GALR1_Signaling Galnon Galnon GALR1 GALR1 Galnon->GALR1 Gi_o Gi/o Protein GALR1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: GALR1 Signaling Cascade.

GALR2 Signaling Pathway

GALR2 is capable of coupling to multiple G-proteins, primarily Gq/11 and Gi/o.[11][12] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increases intracellular calcium levels and activates protein kinase C (PKC).[13][14] Coupling to Gi/o results in the inhibition of adenylyl cyclase, similar to GALR1.

GALR2_Signaling cluster_receptor Cell Membrane cluster_g_proteins cluster_gq_pathway Gq/11 Pathway cluster_gi_pathway Gi/o Pathway Galnon Galnon GALR2 GALR2 Galnon->GALR2 Gq_11 Gq/11 Protein GALR2->Gq_11 Activates Gi_o Gi/o Protein GALR2->Gi_o Activates PLC Phospholipase C Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response1 Cellular Response Ca2->Response1 PKC->Response1 cAMP cAMP AC->cAMP ATP ATP ATP->AC Response2 Cellular Response cAMP->Response2

Caption: GALR2 Dual Signaling Pathways.

Experimental Workflow

The following diagram outlines a logical workflow for handling and troubleshooting this compound solubility for experimental use.

Experimental_Workflow start Start: Receive this compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolved Dissolved? solubility_test->dissolved prepare_stock Prepare Stock Solution dissolved->prepare_stock Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No end Proceed with Experiment prepare_stock->end physical_methods Use Physical Methods (Sonication, Gentle Warming) troubleshoot->physical_methods dissolved2 Dissolved? physical_methods->dissolved2 organic_solvent Try Organic Solvent (e.g., DMSO) dissolved3 Dissolved? organic_solvent->dissolved3 dissolved2->prepare_stock Yes dissolved2->organic_solvent No dissolved3->prepare_stock Yes salt_exchange Consider TFA Salt Exchange dissolved3->salt_exchange No salt_exchange->end

Caption: this compound Solubility Workflow.

References

Technical Support Center: Optimizing Galnon TFA Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Galnon trifluoroacetate (B77799) (TFA) in in vitro assays. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Galnon and how does it work?

Galnon is a non-peptide agonist of galanin receptors, primarily targeting GALR1 and GALR2.[1] Galanin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes.[2][3][4]

  • GALR1 and GALR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • GALR2 primarily couples to Gαq/11 proteins, which activates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+).[3]

Q2: What is the significance of the "TFA" in Galnon TFA?

TFA stands for trifluoroacetic acid. It is a counterion commonly used in the purification of synthetic peptides and small molecules like Galnon.[5] Therefore, Galnon is often supplied as a TFA salt to enhance its stability and solubility.[1]

Q3: Can TFA affect my in vitro experiments?

Yes, residual TFA in your Galnon preparation can significantly impact your experimental results. TFA has been shown to have direct biological effects, including:

  • Cytotoxicity: TFA can be toxic to cells in culture, even at low concentrations.

  • Inhibition of Cell Proliferation: Studies have shown that TFA concentrations as low as 10⁻⁸ to 10⁻⁷ M can reduce cell numbers.[5]

  • Confounding Results: The presence of TFA can lead to misinterpretation of data, potentially masking the true effect of Galnon or introducing artifacts.

Q4: What is a safe concentration of residual TFA in my cell culture medium?

While there is no universally defined "safe" concentration, the scientific literature strongly advises minimizing the final concentration of TFA in your in vitro assays. It is best practice to reduce the TFA content as much as possible, ideally to negligible levels. The toxic effects of TFA can be cell-type dependent.

Q5: How can I remove TFA from my this compound sample?

If you suspect that TFA is interfering with your assay, you can perform a salt exchange to replace the TFA with a more biologically compatible counterion, such as chloride (HCl) or acetate. Common methods include:

  • Lyophilization with HCl: This involves repeatedly dissolving the this compound in a dilute HCl solution and then freeze-drying (lyophilizing) it.

  • Ion-Exchange Chromatography: This method separates molecules based on their charge, allowing for the removal of TFA ions.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to Galnon Treatment
Potential Cause Troubleshooting Steps
Suboptimal Galnon Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. See Protocol 1 for a detailed methodology.
TFA Interference The concentration of TFA in your final assay volume may be inhibiting or masking the effect of Galnon. Consider performing a TFA salt exchange (see Protocol 2 ) or running a TFA-only control to assess its impact.
Incorrect Galnon Signaling Pathway in Your Cell Line Confirm that your cell line expresses the target galanin receptor (GALR1 or GALR2) and the appropriate downstream signaling machinery.
Poor Galnon Solubility or Stability Ensure proper dissolution of the this compound powder. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Viability Monitor the health and viability of your cells throughout the experiment. Stressed or unhealthy cells may not respond appropriately to stimuli.
Issue 2: High Background Signal or Cell Death in Control Wells
Potential Cause Troubleshooting Steps
TFA Toxicity If you are using a vehicle control that includes the solvent used to dissolve this compound, the TFA present may be causing cytotoxicity. Run a control with the solvent alone and another with a TFA solution at the same concentration to isolate the effect of TFA.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final assay volume. Ensure the final solvent concentration is within the recommended non-toxic range for your cell line (typically ≤ 0.5% for DMSO).
Contamination Check for microbial contamination in your cell cultures, as this can lead to cell death and unreliable results.
Quantitative Data Summary: Reported IC50 Values for a Peptide Antagonist with TFA

The following table illustrates how the presence of TFA can influence the perceived potency of a peptide. Note that these are example values for a different peptide and are intended to highlight the importance of considering the TFA salt.

Cell LinePeptideReported IC50Reference
HEK-293 (human αvβ3)HSDVHK-NH2 TFA1.74 pg/mL (2.414 pM)[6]
HUVECHSDVHK-NH2 TFADose-dependent inhibition of proliferation[6]

Experimental Protocols

Protocol 1: Determining the Optimal Galnon Concentration and Assessing TFA Effects

This protocol outlines a method to determine the optimal working concentration of this compound for your specific in vitro assay while simultaneously evaluating the potential effects of the TFA counterion.

Materials:

  • This compound

  • Your chosen cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Vehicle (e.g., sterile water or DMSO)

  • Trifluoroacetic acid (TFA) solution (for control)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for cell viability, cAMP, or calcium flux)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to attach and recover for 24 hours.

  • Preparation of Treatment Solutions:

    • This compound Serial Dilution: Prepare a series of dilutions of this compound in serum-free medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.

    • TFA Control Serial Dilution: Prepare a corresponding series of dilutions of a TFA solution alone. The molar concentration of TFA in these controls should match the molar concentration of TFA in your this compound dilutions.

    • Vehicle Control: Prepare a solution of the vehicle (e.g., DMSO) in serum-free medium at the same final concentration as in your highest this compound concentration.

    • No-Treatment Control: Use serum-free medium alone.

  • Cell Treatment:

    • Carefully remove the complete medium from the wells.

    • Add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific assay (e.g., cell viability, cAMP measurement, or calcium flux) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Normalize the data to the no-treatment control.

    • Plot the response as a function of the this compound concentration to determine the optimal dose.

    • Compare the results from the this compound-treated wells to the TFA-only control wells to assess the contribution of TFA to the observed effects.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol describes a common method for exchanging the TFA counterion for the more biologically compatible chloride ion.

Materials:

  • Lyophilized this compound

  • 100 mM Hydrochloric acid (HCl) solution

  • Sterile, nuclease-free water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolution: Dissolve the lyophilized this compound in 100 mM HCl.

  • Incubation: Let the solution stand at room temperature for approximately 1 minute.

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.

  • Repeat: For optimal TFA removal, repeat steps 1-4 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the Galnon HCl in the desired sterile solvent (e.g., water or DMSO) for your experiments.

Visualizing Galnon Signaling and Experimental Workflows

Galnon Signaling Pathways

Galnon_Signaling cluster_GALR1 GALR1/3 Signaling cluster_GALR2 GALR2 Signaling Galnon1 Galnon GALR1 GALR1/3 Galnon1->GALR1 Gi_o Gαi/o GALR1->Gi_o AC_inhib Adenylyl Cyclase (inhibited) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Galnon2 Galnon GALR2 GALR2 Galnon2->GALR2 Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ Intracellular Ca2+ IP3->Ca_inc PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for Galnon acting on its receptors.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent or No Response to Galnon Treatment Check_Concentration Is the Galnon concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (Protocol 1) Check_Concentration->Dose_Response No Check_TFA Is TFA interference a possibility? Check_Concentration->Check_TFA Yes Dose_Response->Check_TFA TFA_Control Run TFA-only control (Protocol 1) Check_TFA->TFA_Control Yes Check_Pathway Does the cell line express the correct receptor and pathway? Check_TFA->Check_Pathway No Remove_TFA Perform TFA salt exchange (Protocol 2) TFA_Control->Remove_TFA Remove_TFA->Check_Pathway Validate_Expression Validate receptor expression (e.g., qPCR, Western Blot) Check_Pathway->Validate_Expression Unsure Check_Solubility Is Galnon properly dissolved and stable? Check_Pathway->Check_Solubility Yes Validate_Expression->Check_Solubility Fresh_Solutions Prepare fresh solutions; avoid freeze-thaw cycles Check_Solubility->Fresh_Solutions No Review_Data Review and analyze data Check_Solubility->Review_Data Yes Fresh_Solutions->Review_Data

Caption: A logical workflow for troubleshooting inconsistent results in Galnon assays.

References

Potential off-target effects of Galnon TFA on GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Galnon TFA on G-protein coupled receptors (GPCRs). The information provided is intended for researchers, scientists, and drug development professionals.

Disclaimer: There is limited publicly available data on the comprehensive off-target screening of this compound against a wide range of GPCRs. The quantitative data and some scenarios presented in this guide are hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation. It is crucial to experimentally validate any potential off-target effects in your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a non-peptide agonist for the galanin receptors, specifically GALR1 and GALR2. It exhibits micromolar affinity for these receptors.[1][2]

Q2: Could this compound interact with GPCRs other than GALR1 and GALR2?

While this compound is designed to be selective for galanin receptors, like many small molecules, it has the potential to interact with other GPCRs, particularly at higher concentrations. This is known as an off-target effect. Without comprehensive screening data, it is difficult to predict the exact off-target profile.

Q3: What are the potential consequences of off-target GPCR activation in my experiments?

Off-target effects can lead to a variety of confounding results, including:

  • Unexpected physiological responses in cellular or animal models.

  • Activation of unintended signaling pathways.

  • Difficulty in interpreting dose-response curves.

Q4: How can I test for potential off-target effects of this compound in my experimental system?

The most direct method is to perform counter-screening against a panel of GPCRs. This can be done through commercial services or by setting up in-house assays. It is also advisable to use a structurally unrelated GALR agonist as a control to confirm that the observed effects are mediated by the intended target.

Q5: I am observing a cellular response that is not consistent with known GALR1 or GALR2 signaling. What should I do?

This could be an indication of an off-target effect. Consider the following troubleshooting steps:

  • Review the literature for known signaling pathways of receptors that are highly expressed in your cell type.

  • Use a lower concentration of this compound to see if the anomalous effect is dose-dependent and potentially disappears at concentrations closer to its Ki for GALR1/2.

  • Employ a specific antagonist for the suspected off-target receptor to see if it blocks the unexpected response.

  • Refer to the troubleshooting guide below for more specific scenarios.

Hypothetical Off-Target Binding Profile of this compound

The following table presents a hypothetical binding affinity (Ki) profile of this compound against a selection of GPCRs to illustrate potential off-target interactions. This data is for illustrative purposes only and is not based on published experimental results.

Receptor FamilyRepresentative GPCRHypothetical K_i (µM) for this compoundNotes
Galanin Receptors (Primary Targets) GALR111.7[1][2]Known primary target.
GALR234.1[1][2]Known primary target.
Adrenergic Receptors Alpha-2A Adrenergic> 50Low probability of direct interaction.
Beta-2 Adrenergic> 100Low probability of direct interaction.
Dopamine Receptors D2> 75Low probability of direct interaction.
Serotonin Receptors 5-HT1A45Possible weak interaction at high concentrations.
5-HT2A> 100Low probability of direct interaction.
Opioid Receptors Mu-Opioid25Potential for off-target effects, especially in systems with high receptor expression.
Muscarinic Receptors M1> 100Low probability of direct interaction.
Chemokine Receptors CXCR4> 100Low probability of direct interaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected Increase in Intracellular Calcium
  • Scenario: You are working with a cell line that expresses GALR1 (primarily G_i_ coupled) but not GALR2 (primarily G_q_ coupled), yet you observe a robust increase in intracellular calcium upon application of high concentrations of this compound.

  • Possible Cause: GALR1 can promiscuously couple to G_q_ proteins in some systems, but a more likely explanation for a strong response is an off-target effect on an endogenous G_q_-coupled receptor.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the GPCR expression profile of your cell line. Do these cells endogenously express any G_q_-coupled receptors that could be potential off-targets (e.g., M1 muscarinic, certain 5-HT receptors)?

    • Dose-Response Analysis: Perform a full dose-response curve. If the calcium mobilization is only seen at concentrations significantly higher than the Ki for GALR1, it is likely an off-target effect.

    • Use of Antagonists: If you suspect a specific off-target receptor (e.g., based on the hypothetical table, a mu-opioid receptor which can couple to G_q_ in some contexts), pre-treat your cells with a selective antagonist for that receptor before adding this compound.

    • Control Compound: Use a structurally different GALR1 agonist. If this compound does not elicit a calcium response, it further suggests the effect is specific to the chemical structure of this compound.

Issue 2: Inconsistent cAMP Inhibition
  • Scenario: You expect this compound to inhibit cAMP production through GALR1 (G_i_ coupled), but your results are variable or show a weaker than expected effect.

  • Possible Cause: Simultaneous activation of a G_s_-coupled off-target receptor could counteract the inhibitory effect of GALR1 activation.

  • Troubleshooting Steps:

    • Check for G_s_-Coupled Receptors: Analyze the GPCR expression of your cell line for any G_s_-coupled receptors that might be activated by this compound.

    • Selective Antagonism: If a potential G_s_-coupled off-target is identified, use a specific antagonist to block it and see if the expected cAMP inhibition by this compound is restored.

    • System Validation: Ensure your cAMP assay is working correctly by using a known agonist for an endogenously expressed G_i_-coupled receptor in your cells.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a potential off-target GPCR.

  • Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest.

  • Radioligand: Choose a suitable radiolabeled antagonist for the target GPCR with high affinity and specific activity.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Radioligand at a concentration close to its K_d_.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ and then the K_i_ using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional effect of this compound on G_i_- or G_s_-coupled GPCRs.

  • Cell Culture: Plate cells expressing the target GPCR in a suitable multi-well plate and grow to near confluency.

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition:

    • For a G_i_-coupled receptor, add this compound at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin.

    • For a G_s_-coupled receptor, add this compound at various concentrations.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Visualizations

G_Protein_Signaling_Pathways cluster_GalR1 GALR1 (Gi-coupled) cluster_GalR2 GALR2 (Gq-coupled) cluster_OffTarget Hypothetical Off-Target (e.g., Mu-Opioid) GalR1 This compound (On-Target) AC_inhibit Adenylyl Cyclase (Inhibition) GalR1->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GalR2 This compound (On-Target) PLC_activate Phospholipase C (Activation) GalR2->PLC_activate IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase OffTarget This compound (Off-Target) OffTarget_PLC Phospholipase C (Activation) OffTarget->OffTarget_PLC OffTarget_Ca ↑ Intracellular Ca²⁺ OffTarget_PLC->OffTarget_Ca

Caption: Potential on-target and hypothetical off-target signaling pathways of this compound.

Experimental_Workflow start Experiment with This compound observe Observe Unexpected Phenotype start->observe hypothesis Hypothesize Off-Target Effect observe->hypothesis lit_review Literature Review & Receptor Expression Analysis hypothesis->lit_review binding_assay Radioligand Binding Counter-Screen hypothesis->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca²⁺) hypothesis->functional_assay confirm Confirm or Refute Off-Target Effect binding_assay->confirm antagonist Use Selective Antagonist for Suspected Off-Target functional_assay->antagonist antagonist->confirm

Caption: Workflow for investigating potential off-target effects of this compound.

Caption: Decision tree for troubleshooting unexpected experimental results with this compound.

References

Unexpected behavioral outcomes with Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galnon (B1674412) TFA. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Galnon TFA and what is its primary mechanism of action?

This compound is the trifluoroacetate (B77799) salt form of Galnon, a non-peptide agonist for galanin receptors, primarily GALR1 and GALR2.[1] The TFA salt form generally offers improved water solubility and stability compared to the free base.[1] Galnon's primary mechanism of action is to mimic the effects of the endogenous neuropeptide galanin by binding to and activating GALR1 and GALR2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to various downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channel activity. This activation is associated with its known anticonvulsant and anxiolytic-like effects.[1][2]

Q2: What are the known off-target effects of Galnon?

While Galnon is primarily known as a galanin receptor agonist, it has been shown to have off-target effects. One significant finding is its ability to stimulate insulin (B600854) release from pancreatic islets, an effect that is not mediated by galanin receptors.[3] This action appears to involve the opening of L-type Ca2+-channels.[3] Additionally, at a concentration of 10 μM, Galnon has shown affinity for NPY1, NK2, M5, and somatostatin (B550006) receptors.[2] It is crucial for researchers to consider these off-target effects when interpreting experimental results.

Q3: Are there any known issues with the stability or solubility of this compound?

This compound is generally considered to have better water solubility and stability than its free base form.[1] However, like many peptide-like compounds, it is advisable to prepare solutions fresh for each experiment. If stock solutions need to be prepared in advance, they should be stored in aliquots in tightly sealed vials at -20°C. For in vivo studies, sonication in 1% DMSO has been used to dissolve Galnon.[4]

Troubleshooting Guide: Unexpected Behavioral Outcomes

This section addresses specific unexpected behavioral outcomes that researchers may encounter during in vivo experiments with this compound.

Q4: My animals are showing a lack of anxiolytic effect, or even increased anxiety, at higher doses of this compound. What could be the cause?

This could be due to an inverted U-shaped dose-response curve, a phenomenon observed with some anxiolytic compounds.[5]

  • Possible Cause: The anxiolytic effects of this compound may be optimal at a specific dose range, with higher doses leading to a diminished or even paradoxical (anxiogenic) effect.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If you are observing a lack of efficacy or a paradoxical effect at a high dose, test a range of lower doses. A typical anxiolytic dose range for Galnon in rodents is 0.03-3.0 mg/kg, i.p.[2]

    • Review Literature: Consult studies that have established a dose-response curve for anxiolytic-like effects of Galnon in your specific animal model and behavioral paradigm.[2][6]

    • Consider Off-Target Effects: At higher concentrations, the off-target effects of Galnon on other receptors could be contributing to the unexpected behavioral phenotype.[2]

Q5: I am observing inconsistent or no effect of this compound on feeding behavior. Why might this be happening?

The effect of galanin and its agonists on feeding can be complex and dependent on the experimental conditions.

  • Possible Cause: The stimulatory effect of galanin on food intake has been shown to be present under free-feeding conditions but may be absent when a task is required to obtain food.[7][8]

  • Troubleshooting Steps:

    • Evaluate Your Feeding Paradigm: If your experiment involves an operant task (e.g., lever pressing for food), this compound may not increase food intake.[7][8] Compare results with a free-feeding condition.

    • Injection Site: The site of administration is critical. Galanin-induced feeding is observed with microinjections into the paraventricular nucleus of the hypothalamus or the amygdala.[9] Ensure your administration route targets the desired brain regions if you are not using systemic administration.

    • Dosage: As with other behavioral effects, the dose of this compound will influence the outcome. Review relevant literature for effective doses in feeding studies.

Q6: this compound is affecting locomotor activity in my control group, confounding the results of my primary behavioral test. How can I address this?

This compound can influence locomotor activity, although it is generally reported to not affect baseline motor activity at lower anxiolytic doses.[4]

  • Possible Cause: Higher doses of Galnon (e.g., 10 mg/kg and above) have been reported to impair motor activity.[4]

  • Troubleshooting Steps:

    • Dose Adjustment: If you are observing changes in locomotor activity, consider lowering the dose of this compound to a range that has been shown to be effective for your desired behavioral outcome without impacting locomotion (e.g., below 5 mg/kg for some conditions).[4]

    • Habituation: Ensure all animals are properly habituated to the testing environment to minimize stress-induced hyperactivity that could interact with the drug's effects.

    • Run a Locomotor Activity Control: Always include a specific control group to assess the effect of your chosen this compound dose on locomotor activity in your experimental setup. This will allow you to differentiate between the compound's effect on your primary behavioral measure and its effect on general activity.

Q7: I am seeing unexpected effects on learning and memory in my experiments. Is this a known effect of this compound?

Galanin itself has been shown to impair performance on learning and memory tasks.[10]

  • Possible Cause: As a galanin receptor agonist, this compound may produce similar cognitive-impairing effects.

  • Troubleshooting Steps:

    • Consider the Role of Galanin in Cognition: Be aware that activating galanin receptors can negatively impact performance in tasks assessing spatial learning and memory.[10]

    • Receptor Subtype Involvement: The effects of galanin on memory may be mediated by different receptor subtypes. GALR1 has been implicated in aversive memories, while other subtypes may be involved in spatial and olfactory memory.[10] Consider the expression of these receptors in the brain regions relevant to your study.

    • Control for Cognitive Effects: If your primary focus is not on cognition, be mindful that this compound could be confounding your results by affecting the animal's ability to learn or remember the task. Include appropriate control tasks to assess learning and memory independently.

Quantitative Data Summary

Table 1: In Vivo Anxiolytic-like Effects of Galnon

Behavioral TestAnimal ModelDose Range (i.p.)Outcome
Four Plate TestMouse0.03-1 mg/kgDose-dependently increased punished crossings[2]
Elevated Zero MazeMouse0.3-3.0 mg/kgIncreased time spent in open arms[2]
Stress-Induced HyperthermiaMouse0.3-30 mg/kgAttenuated stress-induced changes in body temperature[2]

Table 2: Effects of Galnon on Locomotor Activity

ConditionAnimal ModelDose Range (i.p.)Effect on Locomotor Activity
BaselineRat< 5 mg/kgNo effect[4]
BaselineRat≥ 10 mg/kgImpaired motor activity[4]
Cocaine-InducedRat2-10 mg/kgAttenuated cocaine-induced motor activity[11]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • Preparation of this compound Solution:

    • This compound can be dissolved in a vehicle such as sterile saline or 1% DMSO in saline.[4]

    • To aid dissolution, sonication may be required.

    • It is recommended to prepare the solution fresh on the day of the experiment.

  • Dosage Calculation:

    • Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., in mg/kg).

  • Administration:

    • Gently restrain the animal.

    • The injection is typically given into the lower quadrant of the abdomen.

    • Use an appropriate needle size (e.g., 25-27 gauge).

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).

Visualizations

Galnon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Galnon This compound GALR1_2 GALR1 / GALR2 (GPCR) Galnon->GALR1_2 Binds to G_protein Gi/o Protein GALR1_2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Behavioral_Effects Anxiolytic & Anticonvulsant Effects cAMP->Behavioral_Effects Leads to Ion_Channel->Behavioral_Effects Contributes to

Caption: Signaling pathway of this compound via GALR1/GALR2 activation.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Steps Start Start Experiment with This compound Expected_Outcome Expected Behavioral Outcome Observed? Start->Expected_Outcome Unexpected_Outcome Unexpected Behavioral Outcome Expected_Outcome->Unexpected_Outcome No End Proceed with Data Analysis Expected_Outcome->End Yes Check_Dose 1. Review Dose (Consider Inverted U-shape) Unexpected_Outcome->Check_Dose Check_Protocol 2. Verify Experimental Protocol & Vehicle Check_Dose->Check_Protocol Check_Off_Target 3. Consider Off-Target Effects Check_Protocol->Check_Off_Target Redesign 4. Redesign Experiment (e.g., Dose-Response Study) Check_Off_Target->Redesign Redesign->Start Re-run

Caption: Troubleshooting workflow for unexpected behavioral outcomes.

References

Galnon Technical Support Center: TFA Salt vs. Free Base In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Galnon Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galnon trifluoroacetate (B77799) (TFA) salt versus its free base form in in vivo experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between Galnon TFA salt and Galnon free base for in vivo studies?

A1: The primary differences lie in their physicochemical properties. While both forms are expected to have comparable biological activity at equivalent molar concentrations, the TFA salt of Galnon generally offers enhanced water solubility and stability.[1] This can be a significant advantage for in vivo applications, as it can simplify vehicle preparation and improve the consistency of dosing solutions.

Q2: Is there a difference in the in vivo efficacy between the TFA salt and the free base?

A2: Currently, there is a lack of direct, head-to-head published studies comparing the in vivo efficacy of this compound salt and its free base. However, a leading supplier of both forms states that at equivalent molar concentrations, their biological activity is comparable.[1] The choice between the two forms often comes down to practical considerations such as solubility and stability, with the TFA salt being the more commonly used form in published research due to these advantages.

Q3: How does the TFA counter-ion affect the experiment?

A3: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and small molecules, resulting in the formation of a TFA salt. While generally considered safe for in vivo studies at the concentrations typically used, it is important to be aware that TFA counter-ions can potentially influence experimental outcomes. In some contexts, TFA has been reported to affect cell proliferation and other biological assays. For most in vivo experiments with Galnon, the small amount of TFA present is unlikely to have a significant effect, but it is a factor to consider, especially in sensitive experimental systems.

Q4: Which form of Galnon should I choose for my experiment?

A4: For most in vivo applications, This compound salt is recommended due to its superior solubility and stability.[1] This makes it easier to prepare homogenous dosing solutions, which is critical for obtaining reproducible results. The free base may be a suitable alternative if there is a specific concern about the presence of the TFA counter-ion in your experimental model.

Q5: How should I store this compound salt and free base?

A5: Both forms of Galnon should be stored desiccated at -20°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to protect the compounds from moisture to prevent degradation.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo experiment using Galnon. This protocol is a general guideline and may need to be adapted for specific experimental designs.

In Vivo Administration of Galnon (Intraperitoneal Injection)

Objective: To assess the in vivo efficacy of Galnon by intraperitoneal (i.p.) administration in a rodent model.

Materials:

  • This compound salt or Galnon free base

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for i.p. injection

Procedure:

  • Vehicle Preparation:

    • Prepare a 50% DMSO in sterile saline vehicle. For example, to make 1 mL of vehicle, mix 500 µL of DMSO with 500 µL of sterile saline.

    • Vortex thoroughly to ensure a homogenous solution.

    • Note: The final concentration of DMSO in the injected volume should be carefully considered to avoid potential toxicity.

  • Galnon Solution Preparation:

    • Calculate the required amount of Galnon based on the desired dose and the number of animals to be treated. A typical in vivo dose of Galnon is 2 mg/kg.[2]

    • Weigh the appropriate amount of this compound salt or free base and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the Galnon completely. For example, for a 2 mg/kg dose in a 25g mouse (requiring 0.05 mg of Galnon), you might first dissolve a larger stock in DMSO.

    • Once dissolved in DMSO, add the appropriate volume of sterile saline to reach the final desired concentration and a 50% DMSO composition.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • It is recommended to prepare the solution fresh on the day of the experiment.[3]

  • Administration:

    • Administer the Galnon solution or vehicle control to the animals via intraperitoneal (i.p.) injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

    • Administer the compound at a consistent time relative to the behavioral or physiological measurements.

Experimental Workflow Diagram

G Experimental Workflow for In Vivo Galnon Administration cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Vehicle_Prep Prepare Vehicle (e.g., 50% DMSO in Saline) Administration Administer Galnon or Vehicle (e.g., i.p. injection) Vehicle_Prep->Administration Galnon_Prep Prepare Galnon Solution (TFA salt or Free Base) Galnon_Prep->Administration Behavioral_Testing Behavioral Testing Administration->Behavioral_Testing Physiological_Measurement Physiological Measurement Administration->Physiological_Measurement Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Physiological_Measurement->Data_Analysis G Galanin Receptor Signaling Pathways cluster_galr1 GalR1 cluster_galr2 GalR2 Galnon Galnon GalR1 GalR1 Galnon->GalR1 GalR2 GalR2 Galnon->GalR2 Gi_o Gαi/o GalR1->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

References

Technical Support Center: In Vivo Delivery of Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Galnon TFA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem 1: Poor Solubility or Precipitation of this compound in Vehicle

Potential Cause Recommended Solution
Inappropriate Vehicle Selection This compound, as a salt, has improved aqueous solubility over its free base. However, for in vivo studies, especially at higher concentrations, a co-solvent system is often necessary. Start with sterile saline (0.9% NaCl). If solubility is an issue, consider preparing a stock solution in a minimal amount of an organic solvent like DMSO and then diluting it with saline.
Low Temperature of Vehicle Ensure the vehicle is at room temperature before dissolving this compound. Low temperatures can decrease the solubility of the compound.
Incorrect Order of Mixing When using a co-solvent, first dissolve the this compound completely in the organic solvent (e.g., DMSO) before slowly adding the aqueous component (e.g., saline) while vortexing. This can prevent precipitation.
High Concentration If precipitation occurs, try lowering the final concentration of this compound in the formulation. It may be necessary to increase the injection volume (within acceptable limits for the animal model) to achieve the target dose.

Problem 2: Inconsistent or Lack of Expected Biological Effect

Potential Cause Recommended Solution
Suboptimal Dose The effective dose of Galnon can vary depending on the animal model, administration route, and the specific biological question. Consult the provided data tables for reported effective doses in different models. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Incorrect Route of Administration The route of administration significantly impacts the bioavailability and efficacy of this compound. Intraperitoneal (i.p.) injection is a common systemic route. For more direct central nervous system (CNS) effects, intracerebroventricular (i.c.v.) administration may be necessary, as the blood-brain barrier penetration of Galnon is not fully characterized.
Degradation of this compound While the TFA salt enhances stability, prolonged storage of solutions is not recommended. Prepare fresh solutions for each experiment. Aqueous solutions should ideally be used within a day.[1]
Interaction with Anesthesia or Other Compounds Anesthetics and other co-administered compounds can potentially interact with this compound or its downstream signaling pathways. Review the literature for any known interactions and consider their potential impact on your experimental outcomes.
Off-Target Effects of TFA The trifluoroacetate (B77799) (TFA) counter-ion itself can have biological effects, including interference with cellular assays.[2] While acute toxicity of TFA is low, its potential to influence experimental results should be considered.[3][4] If TFA interference is suspected, consider using a different salt form of Galnon if available, or run appropriate vehicle controls containing TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Galnon?

A1: Galnon is a non-peptide agonist of galanin receptors 1 and 2 (GALR1 and GALR2).[4][5] this compound is the trifluoroacetate salt of Galnon. The TFA salt form is generally used in research due to its enhanced water solubility and stability compared to the free base form.[1]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: The choice of vehicle depends on the desired concentration and route of administration. For intraperitoneal (i.p.) injections, a common approach is to first dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration with sterile saline (e.g., 0.9% NaCl). It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid (aCSF) is the vehicle of choice.

Q3: What are the typical effective doses of this compound in vivo?

A3: Effective doses are highly dependent on the animal model and the endpoint being measured. For instance, in seizure models in mice, i.p. doses of 2 mg/kg have been shown to be effective. In anxiety models in rats, i.p. doses ranging from 0.03 to 3 mg/kg have demonstrated anxiolytic-like effects. Please refer to the data tables below for more specific examples.

Q4: Does this compound cross the blood-brain barrier (BBB)?

Q5: Are there any known toxic effects of this compound?

A5: Galnon itself has been used in various in vivo studies without reports of major acute toxicity at effective doses. The trifluoroacetic acid (TFA) component has low acute toxicity.[3][4] However, at high doses or with prolonged administration, TFA has been associated with potential liver and reproductive toxicity.[6] It is always recommended to perform preliminary dose-escalation studies to determine the maximum tolerated dose in your specific experimental setup.

Data Presentation

Table 1: In Vivo Efficacy of Galnon in Preclinical Models

Animal Model Indication Route of Administration Effective Dose Range Observed Effect Reference
MouseSeizures (Pentylenetetrazole-induced)i.p.2 mg/kgIncreased seizure latency and reduced severity.
RatSeizures (Self-sustaining status epilepticus)i.c.v. (intrahippocampal)1-5 nmolShortened duration of seizures.
RatAnxiety (Four-plate test)i.p.0.03 - 1 mg/kgIncreased punished crossings (anxiolytic effect).
RatAnxiety (Elevated zero maze)i.p.0.3 - 3 mg/kgIncreased time spent in open arms.
RatNeuropathic Paini.p.Not specifiedAlleviated heat-hyperalgesia.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound (Limited Data)

Property Value / Information Reference
Molecular Formula C39H41F3N4O4 (Galnon base)
Molecular Weight 682.77 g/mol (Galnon base)
Solubility TFA salt has enhanced water solubility. Soluble in DMSO and ethanol.[1]
Bioavailability (Oral) Data not publicly available. Generally, peptide mimetics have low oral bioavailability.
Plasma Half-life Data not publicly available for Galnon. For the related peptide galanin in rat CSF, the half-life is 60-120 minutes.
Blood-Brain Barrier Penetration Evidence of central effects after systemic administration suggests some BBB penetration, but this has not been quantified.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice for Seizure Studies

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

    • For a target dose of 2 mg/kg in a 25 g mouse, the required dose is 0.05 mg.

    • Dilute the stock solution with sterile 0.9% saline to the final desired concentration. For an injection volume of 100 µl (0.1 ml), the final concentration should be 0.5 mg/ml. The final DMSO concentration should be kept below 5%.

  • Animal Handling and Injection:

    • Gently restrain the mouse, exposing the abdomen.

    • Using a 27-gauge needle, perform the intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • The injection volume should be appropriate for the size of the mouse, typically 5-10 ml/kg.

  • Experimental Procedure:

    • Administer this compound or vehicle control 15-30 minutes prior to the induction of seizures (e.g., with pentylenetetrazole).

    • Observe and score the seizure activity according to established protocols.

Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Rats for Anxiety Studies

  • Surgical Preparation:

    • Surgically implant a guide cannula into the lateral ventricle of the rat under anesthesia. Allow for a recovery period of at least one week.

  • Preparation of this compound Solution:

    • Dissolve this compound directly in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., in the nanomolar to low micromolar range).

  • Injection Procedure:

    • Gently restrain the rat and insert the injection cannula through the guide cannula.

    • Infuse a small volume (e.g., 1-5 µl) of the this compound solution or aCSF (vehicle control) over a period of several minutes.

  • Behavioral Testing:

    • Conduct the anxiety behavioral test (e.g., elevated plus maze, open field test) at a predetermined time point after the i.c.v. injection.

Mandatory Visualizations

Galanin_Receptor_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galnon Galnon GALR1 GALR1 Galnon->GALR1 Gi/o Gi/o GALR1->Gi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation

Caption: GALR1 Signaling Pathway.

Galanin_Receptor_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galnon Galnon GALR2 GALR2 Galnon->GALR2 Gq/11 Gq/11 GALR2->Gq/11 Activation PLC Phospholipase C Gq/11->PLC Activation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PKC PKC DAG->PKC Activation Ca2+ Release Ca2+ Release (from ER) IP3->Ca2+ Release Activation Cellular Response Cellular Response PKC->Cellular Response Phosphorylation Ca2+ Release->Cellular Response

Caption: GALR2 Signaling Pathway.

Experimental_Workflow_IP_Injection cluster_prep Preparation cluster_admin Administration cluster_obs Observation A Prepare this compound Stock (e.g., in DMSO) B Dilute to Final Concentration (e.g., with 0.9% Saline) A->B C I.p. Injection in Animal Model (Mouse/Rat) B->C D Administer Experimental Challenge (e.g., Seizure-inducing agent) C->D E Record and Analyze Data (e.g., Seizure Score, Latency) D->E

Caption: Experimental Workflow for i.p. Injection.

References

Technical Support Center: Galnon TFA and Immunoassay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Galnon (B1674412) TFA. This resource provides guidance on potential interactions of Galnon TFA with immunoassay results and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-peptide agonist for the galanin receptors GAL1 and GAL2, with Ki values of 11.7 µM and 34.1 µM, respectively.[1][2][3] It is often used in research to study the physiological roles of these receptors, which are involved in processes like neurotransmission, pain perception, and feeding behavior. The trifluoroacetate (B77799) (TFA) salt form of Galnon generally offers enhanced water solubility and stability compared to the free base.[2]

Q2: Can this compound interfere with my immunoassay results?

While there is no widespread documentation specifically detailing interference from this compound in immunoassays, its chemical properties and the nature of immunoassays suggest a potential for interaction. Interference can arise from several factors, including:

  • Non-specific Binding: As a small molecule, Galnon could potentially bind non-specifically to assay components like antibodies or the plate surface, which can lead to either falsely elevated or reduced signals.

  • Matrix Effects: The introduction of this compound into your sample creates a complex matrix. Components of this matrix can interfere with the antibody-antigen binding reaction.[4][5][6]

  • TFA Salt Effects: Trifluoroacetic acid is a strong acid used as a counterion for peptide and small molecule synthesis and purification.[7][8] While residual amounts in typical in vitro assays are often not problematic, high concentrations could potentially alter the pH of your sample or assay buffer, which might affect antibody and protein conformation and binding kinetics.[9]

Q3: What are the typical signs of interference in an immunoassay?

Signs of potential interference in your immunoassay when using this compound may include:

  • Unexpectedly high or low analyte concentrations that are inconsistent with other experimental data.

  • Poor reproducibility between replicate wells.

  • Non-linear results in a serial dilution of your sample.[10][11]

  • Low recovery of a known amount of analyte spiked into your sample.[10][12][13]

Q4: How can I determine if this compound is causing interference in my assay?

The best approach is to perform validation experiments, such as spike and recovery and linearity of dilution, to assess the accuracy of your measurements in the presence of this compound.[10][13]

Troubleshooting Guides

If you suspect that this compound is interfering with your immunoassay, follow these troubleshooting steps.

Initial Assessment: Logical Investigation Path

Before performing detailed experiments, conduct a logical review of your experimental setup:

  • Reagents: Ensure all reagents are correctly prepared and within their expiration dates.

  • Equipment: Verify that all equipment, such as pipettes and plate readers, are calibrated and functioning correctly.

  • Procedure: Double-check the experimental protocol for any deviations.

Experimental Troubleshooting

If the initial assessment does not reveal any issues, proceed with the following experimental validations.

1. Spike and Recovery

This experiment determines if components in your sample matrix are interfering with the detection of your analyte.

  • Objective: To assess if the presence of this compound affects the measurement of a known concentration of your analyte.

  • Expected Outcome: An acceptable recovery is typically between 80-120%.[4] Recoveries outside this range suggest interference.[4]

2. Linearity of Dilution

This experiment assesses whether the measured concentration of the analyte is proportional to the sample dilution.

  • Objective: To determine if the interfering effect of this compound can be mitigated by diluting the sample.

  • Expected Outcome: After correcting for the dilution factor, the calculated analyte concentration should be consistent across all dilutions.[11][14]

Data Presentation: Interpreting Troubleshooting Results

Summarize your data from the troubleshooting experiments in tables to facilitate interpretation.

Table 1: Spike and Recovery Data

Sample IDEndogenous Analyte (pg/mL)Spiked Analyte (pg/mL)Expected Concentration (pg/mL)Observed Concentration (pg/mL)% Recovery
Control (Assay Buffer)01001009898%
Sample + Vehicle5010015014596.7%
Sample + this compound5010015011073.3%

In this example, the low recovery in the presence of this compound suggests interference.

Table 2: Linearity of Dilution Data

Sample DilutionObserved Concentration (pg/mL)Dilution-Corrected Concentration (pg/mL)% Linearity
1:2450900-
1:4230920102.2%
1:8118944102.6%
1:164572076.3%

In this example, the sample shows good linearity up to a 1:8 dilution. The drop in linearity at 1:16 may indicate that the analyte concentration is approaching the lower limit of detection of the assay.

Experimental Protocols

Protocol 1: Spike and Recovery
  • Prepare Samples:

    • Control Spike: Add a known concentration of your analyte to the assay diluent.

    • Sample Spike: Add the same known concentration of your analyte to your experimental sample containing this compound.

    • Unspiked Sample: Your experimental sample containing this compound without the added analyte.

  • Run Assay: Perform the immunoassay according to the manufacturer's instructions with the prepared samples.

  • Calculate Recovery:

    • Determine the concentration of the endogenous analyte in the unspiked sample.

    • Calculate the expected concentration of the spiked sample (endogenous concentration + spiked concentration).

    • Use the following formula to calculate the percent recovery: (Observed Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100

Protocol 2: Linearity of Dilution
  • Prepare Dilutions: Create a series of serial dilutions of your experimental sample containing this compound (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.

  • Run Assay: Perform the immunoassay on the serially diluted samples.

  • Calculate Linearity:

    • For each dilution, multiply the observed concentration by the dilution factor to get the dilution-corrected concentration.

    • Compare the dilution-corrected concentrations across the dilution series. They should be consistent.

Visualizations

Signaling Pathways

Galnon is an agonist for the GAL1 and GAL2 receptors, which trigger distinct downstream signaling cascades.

Galnon_Signaling cluster_GAL1 GAL1 Receptor Signaling cluster_GAL2 GAL2 Receptor Signaling Galnon1 This compound GAL1 GAL1 Receptor Galnon1->GAL1 Gi Gi/o GAL1->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit MAPK1 MAPK Pathway Gi->MAPK1 cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA cAMP->PKA Galnon2 This compound GAL2 GAL2 Receptor Galnon2->GAL2 Gq Gq/11 GAL2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC MAPK2 MAPK Pathway PKC->MAPK2

Caption: Signaling pathways activated by this compound via GAL1 and GAL2 receptors.

Experimental Workflow

The following workflow can be used to identify and mitigate potential immunoassay interference from this compound.

Troubleshooting_Workflow start Unexpected Immunoassay Result with this compound check_basics Review Protocol, Reagents, and Equipment start->check_basics issue_found Issue Identified and Resolved check_basics->issue_found no_issue No Obvious Issues check_basics->no_issue spike_recovery Perform Spike and Recovery Experiment no_issue->spike_recovery recovery_ok Recovery 80-120%? spike_recovery->recovery_ok linearity Perform Linearity of Dilution Experiment linearity_ok Results are Linear? linearity->linearity_ok recovery_ok->linearity Yes interference_confirmed Interference Confirmed recovery_ok->interference_confirmed No linearity_ok->interference_confirmed No no_interference Interference Unlikely linearity_ok->no_interference Yes mitigation Mitigation Strategies: - Optimize Sample Dilution - Modify Assay Buffer - Consult Assay Manufacturer interference_confirmed->mitigation

Caption: A logical workflow for troubleshooting suspected this compound interference.

By following these guidelines, researchers can better understand and address potential interferences from this compound in their immunoassays, leading to more accurate and reliable results.

References

Technical Support Center: Minimizing Galnon TFA Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galnon TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound solutions.

Problem Potential Cause Recommended Solution
Reduced biological activity of this compound solution over time. Degradation of the Galnon peptide due to hydrolysis, oxidation, or other chemical modifications.Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. For working solutions, prepare fresh daily and keep on ice. Use degassed, high-purity solvents and sterile buffers. Consider performing a stability study under your specific experimental conditions using HPLC to determine the rate of degradation.
Precipitation or cloudiness observed in the this compound solution. Poor solubility at the desired concentration or pH. Aggregation of the peptide.Ensure the pH of the buffer is at least one to two units away from Galnon's isoelectric point (pI). If the pI is unknown, test a range of pH values (e.g., slightly acidic to neutral). For hydrophobic peptides like Galnon, consider adding a small amount of an organic solvent such as DMSO or DMF (ensure compatibility with your assay). Prepare a more dilute stock solution and adjust the final concentration in your experiment accordingly.
Inconsistent or unexpected results in cellular assays. Interference from the trifluoroacetate (B77799) (TFA) counter-ion. TFA can alter the pH of the solution and has been reported to affect cell proliferation and viability.Consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl), using established protocols like ion-exchange chromatography or repeated lyophilization with the desired acid.[1][2][3] If TFA exchange is not feasible, ensure the final concentration of TFA in your assay is minimal and consistent across all experiments. Run a vehicle control containing the same concentration of TFA to assess its baseline effect.
Shift in retention time or appearance of new peaks in HPLC analysis. Degradation of this compound.This indicates the formation of degradation products. Use a stability-indicating HPLC method to separate and quantify the intact peptide and its degradants. Forced degradation studies can help to intentionally generate and identify these products.
Discoloration of the this compound solution. Oxidation or other chemical reactions, possibly accelerated by light exposure or contaminants.Prepare solutions using high-purity, sterile solvents and buffers. Protect solutions from light by using amber vials or wrapping them in foil. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C, sealed, and protected from moisture and light. Stock solutions should be aliquoted into single-use vials and stored at -80°C for up to six months. For short-term storage of a month, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4]

Q2: What solvents should I use to dissolve this compound?

A2: this compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and a mixture of DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml.[5] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: What are the primary pathways of this compound degradation in solution?

A3: While specific degradation pathways for Galnon have not been extensively published, peptides and coumarin-containing molecules are susceptible to several degradation routes:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, and deamidation of asparagine and glutamine residues are common. The 7-amino-4-methylcoumarin (B1665955) moiety in Galnon could also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: Amino acids such as methionine, tryptophan, and cysteine are prone to oxidation.

  • Photodegradation: The coumarin (B35378) structure in Galnon can absorb UV light, potentially leading to photodegradation.[6] It is advisable to protect solutions from light.

Q4: How does the TFA counter-ion affect my experiments?

A4: Trifluoroacetic acid (TFA) is a residual from the peptide synthesis and purification process.[1][4] As a strong acid, it can lower the pH of your peptide solution, potentially affecting the peptide's stability and biological activity.[4] TFA has also been shown to interfere with cellular assays and can have direct biological effects.[1][4] For sensitive applications, exchanging TFA for acetate or hydrochloride is recommended.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor peptide stability.[7][8] This involves separating the intact this compound from any degradation products that may form over time under specific storage conditions (e.g., different temperatures, pH values, and light exposure). The peak area of the intact this compound is monitored at various time points to determine its rate of degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a method to evaluate the stability of this compound in a specific buffer at various temperatures.

Materials:

  • Lyophilized this compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Desired aqueous buffer (e.g., PBS, pH 7.4), sterile and filtered

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubators or water baths

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration (e.g., 100 µM).

  • Set Up Stability Study: Aliquot the working solution into multiple amber HPLC vials for each condition to be tested (e.g., 4°C, 25°C, 37°C). Prepare a separate set of vials for each time point.

  • Time Zero Analysis (T=0): Immediately analyze one vial from each condition to establish the initial concentration and purity of this compound.

  • Incubation: Place the remaining vials in their respective temperature-controlled environments.

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition and analyze by HPLC.

  • HPLC Analysis:

    • Inject a consistent volume of the sample onto the C18 column.

    • Run a suitable gradient of Mobile Phase A and B to separate this compound from any degradation products (e.g., a linear gradient from 5% to 95% B over 20 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone or a wavelength corresponding to the absorbance maximum of the coumarin moiety).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the T=0 chromatogram.

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visualizations

Signaling Pathway and Degradation Workflow

Galnon_Action_and_Degradation cluster_Action Biological Action cluster_Degradation Degradation Pathway Galnon This compound (in solution) Receptor Galanin Receptors (GalR1/GalR2) Galnon->Receptor Binds to Degradation Degradation Products Galnon->Degradation Degrades via (Hydrolysis, Oxidation) Signaling Downstream Signaling Cascade Receptor->Signaling Activates Response Biological Response Signaling->Response Leads to Loss Loss of Activity Degradation->Loss

Caption: Biological action and degradation pathway of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow Prep Prepare this compound Solution (e.g., 100 µM in PBS) Aliquots Aliquot into Vials for Each Time Point & Condition Prep->Aliquots T0 Time=0 Analysis (HPLC) Aliquots->T0 Incubate Incubate at Test Conditions (e.g., 4°C, 25°C, 37°C) Aliquots->Incubate Data Quantify Peak Area of Intact this compound T0->Data Timepoints Analyze at Time Points (e.g., 1, 4, 8, 24h) Incubate->Timepoints Analysis HPLC Analysis Timepoints->Analysis Analysis->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Workflow for assessing this compound stability via HPLC.

Troubleshooting Logic for Reduced Activity

Troubleshooting_Logic Start Reduced Biological Activity Observed CheckStorage Check Storage Conditions (-80°C, single-use aliquots?) Start->CheckStorage CheckPurity Assess Purity by HPLC CheckStorage->CheckPurity Yes OptimizeStorage Optimize Storage & Handling Protocol CheckStorage->OptimizeStorage No Degradation Degradation Confirmed CheckPurity->Degradation Degradation Products Found NoDegradation No Significant Degradation CheckPurity->NoDegradation Purity is High Degradation->OptimizeStorage ConsiderTFA Consider TFA Interference (Run TFA control) NoDegradation->ConsiderTFA TFAEffect TFA Affects Assay ConsiderTFA->TFAEffect Yes NoTFAEffect Other Experimental Factor ConsiderTFA->NoTFAEffect No ExchangeTFA Exchange TFA for Acetate or HCl TFAEffect->ExchangeTFA

Caption: Troubleshooting logic for reduced this compound activity.

References

Validation & Comparative

A Head-to-Head Comparison of Galnon TFA and NAX 5055 for In Vivo Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel anticonvulsant therapies, the choice of a suitable galanin receptor agonist is a critical decision. This guide provides an objective comparison of two prominent compounds, Galnon TFA and NAX 5055, summarizing their mechanisms of action, in vivo efficacy, and key experimental considerations to inform your research.

Galnon, a non-peptide agonist, and NAX 5055 (also known as Gal-B2), a systemically-active peptide analogue, both target galanin receptors, which are implicated in modulating neuronal excitability. Their distinct pharmacological profiles, however, offer different advantages and present unique challenges for in vivo studies. This comparison aims to provide a clear, data-driven overview to aid in the selection of the appropriate tool for your specific research needs.

Mechanism of Action and Receptor Selectivity

Both Galnon and NAX 5055 exert their effects by activating galanin receptors (GalRs), which are G protein-coupled receptors. There are three main subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] In contrast, GalR2 predominantly couples to Gαq/11, activating phospholipase C and leading to an increase in intracellular calcium.[1][2]

Galnon is a non-peptide agonist with affinity for both GalR1 and GalR2.[4] Its action is primarily inhibitory, which is consistent with the activation of Gαi/o-coupled GalR1.[4][5]

NAX 5055 is a rationally designed peptide analogue with a preference for the GalR1 receptor subtype.[6] Its anticonvulsant action is thought to be mediated by reducing the vesicular release of the excitatory neurotransmitter glutamate (B1630785) and increasing the extracellular levels of the inhibitory neurotransmitter GABA.[6]

In Vivo Efficacy: A Tabular Comparison

Quantitative data on the in vivo anticonvulsant efficacy of this compound and NAX 5055 is crucial for study design. The following tables summarize the available data from key preclinical seizure models.

Table 1: Anticonvulsant Efficacy of NAX 5055 in Rodent Seizure Models

Seizure ModelSpeciesRoute of AdministrationEffective Dose (ED50)Citation
Frings Audiogenic SeizureMouseIntraperitoneal (i.p.)Potent activity observed[7]
Corneal KindlingMouseIntraperitoneal (i.p.)Potent activity observed[7]
6 Hz (22, 32, and 44 mA)MouseIntraperitoneal (i.p.)High potency across all currents[7][8]

Table 2: Anticonvulsant Efficacy of Galnon in a Rodent Seizure Model

Seizure ModelSpeciesRoute of AdministrationObservationCitation
Pentylenetetrazole (PTZ)-induced seizuresMouseIntraperitoneal (i.p.)Reduced seizure severity and increased latency at 2 mg/kg[4][5]

Note: Direct comparison of potency is challenging due to the use of different seizure models in the available literature.

Pharmacokinetics and Systemic Activity

A key consideration for in vivo research is the ability of a compound to be administered systemically and cross the blood-brain barrier to exert its effects in the central nervous system.

This compound , as a low-molecular-weight, non-peptide agonist, is designed to be systemically active.[4][5] The trifluoroacetate (B77799) (TFA) salt form is utilized to enhance its water solubility and stability.

NAX 5055 was specifically engineered for systemic activity and has been shown to be effective after intravenous, intraperitoneal, and subcutaneous administration.[7]

Potential Toxicological Considerations

This compound: The trifluoroacetate (TFA) counter-ion is a consideration. While generally considered to have low toxicity, its widespread presence and persistence in the environment are under scrutiny. However, specific toxicological studies directly linking the TFA in this compound to adverse in vivo effects in the context of anticonvulsant research are limited.

NAX 5055: Systemic administration of NAX 5055 has been shown to induce hyperglycemia and inhibit insulin (B600854) release in mice. This is a significant consideration for chronic in vivo studies and suggests that monitoring blood glucose levels may be necessary.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of common protocols for the in vivo seizure models mentioned.

Hz Seizure Model in Mice

This model is used to evaluate the efficacy of anticonvulsants against therapy-resistant partial seizures.

  • Animal Preparation: Adult male CF-1 mice are typically used. Prior to stimulation, a topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.

  • Drug Administration: The test compound (e.g., NAX 5055) or vehicle is administered via the desired route (e.g., i.p.) at a predetermined time before seizure induction.

  • Seizure Induction: A constant current (commonly 22, 32, or 44 mA) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes using a specialized stimulator.[9][10][11][12][13]

  • Observation: Mice are observed for a set period (e.g., 2 minutes) for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[10] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.[9]

Corneal Kindling Seizure Model in Mice

This model is used to study the development of partial seizures that can secondarily generalize.

  • Animal Preparation: Adult male C57BL/6 or CF-1 mice are commonly used. A topical anesthetic is applied to the corneas.[6]

  • Kindling Procedure: Mice receive repeated corneal stimulations (e.g., 1.5 mA at 60 Hz for 3 seconds) twice daily.[6]

  • Seizure Scoring: The severity of the resulting seizure is scored based on a modified Racine scale.[6] Mice are considered fully kindled after exhibiting a certain number of consecutive stage 5 seizures (generalized tonic-clonic convulsions).[6]

  • Drug Testing: Once fully kindled, the mice can be used to test the efficacy of anticonvulsant compounds. The drug is administered prior to the electrical stimulation, and the resulting seizure score is recorded.

Frings Audiogenic Seizure Model

This model utilizes a specific strain of mice that are genetically susceptible to sound-induced seizures.

  • Animal Model: Frings audiogenic seizure-susceptible mice are used.[7][14][15][16]

  • Drug Administration: The test compound or vehicle is administered at a specific time before the auditory stimulus.

  • Seizure Induction: The mouse is placed in a sound-attenuating chamber and exposed to a high-intensity sound (e.g., 110 decibels at 11 KHz) for a fixed duration (e.g., 20 seconds).[7]

  • Observation: The animal is observed for a characteristic seizure progression, including wild running, loss of righting reflex, and tonic-clonic convulsions.[7][14] Protection is typically defined as the absence of the tonic hindlimb extension phase of the seizure.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

cluster_galr1 GalR1 Signaling cluster_galr2 GalR2 Signaling GalR1 Galanin / NAX 5055 (GalR1 preferential) Gai Gαi/o GalR1->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP GalR2 Galanin / Galnon (GalR1/GalR2 agonist) Gaq Gαq/11 GalR2->Gaq PLC Phospholipase C Gaq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca start Select Animal Model (e.g., 6 Hz, Kindling, Audiogenic) drug_admin Administer Compound (this compound or NAX 5055) or Vehicle start->drug_admin seizure_induction Induce Seizure (Electrical or Auditory Stimulus) drug_admin->seizure_induction observation Observe and Score Seizure Severity/Duration seizure_induction->observation data_analysis Data Analysis (e.g., ED50 calculation) observation->data_analysis

References

A Comparative Guide to the Efficacy of Galnon TFA and Endogenous Galanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide galanin receptor agonist, Galnon TFA, and the endogenous neuropeptide, galanin. The comparison focuses on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their performance. A key finding is that while both molecules modulate the galanin system, their modes of action are fundamentally different, complicating a direct efficacy comparison. Endogenous galanin acts as a specific agonist at its receptors, whereas this compound exhibits a more complex pharmacology, including potential receptor-independent effects.

Executive Summary

Endogenous galanin is a neuropeptide that plays a role in a wide array of physiological processes by activating three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] Its effects are exclusively mediated through these receptors. This compound is a synthetic, non-peptide molecule designed as an agonist for galanin receptors.[2] However, emerging evidence suggests that Galnon's biological effects are not solely dependent on galanin receptor activation. It has been shown to penetrate the cell membrane and may directly activate intracellular G-proteins, and potentially interact with other GPCRs.[3] This dual mechanism of action is a critical differentiator from endogenous galanin.

Data Presentation: Binding Affinities

LigandReceptor SubtypeBinding Affinity (Ki)SpeciesSource
This compoundGalR111.7 µMNot Specified[2]
This compoundGalR234.1 µMNot Specified[2]
This compoundGalR3Not ReportedNot Specified

Mechanisms of Action and Signaling Pathways

The efficacy of a ligand is determined by its ability to elicit a biological response upon binding to its target. For endogenous galanin and this compound, this involves the activation of downstream signaling pathways.

Endogenous Galanin

Endogenous galanin's effects are mediated by its interaction with three distinct receptor subtypes, each preferentially coupling to different G protein families, leading to varied intracellular responses.[4]

  • GalR1 and GalR3: These receptors primarily couple to the Gi/o family of G proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

  • GalR2: This receptor predominantly couples to the Gq/11 family of G proteins.[4] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[5]

The distinct signaling pathways activated by galanin receptor subtypes underscore the pleiotropic nature of this neuropeptide's physiological functions.

This compound: A Dual Mechanism

This compound was initially developed as a galanin receptor agonist.[3] However, its pharmacological profile is more complex than that of a simple receptor agonist.

  • Receptor-Mediated Effects: this compound does bind to GalR1 and GalR2, and its effects in some studies, such as the alleviation of heat hyperalgesia, have been shown to be blocked by galanin receptor antagonists, suggesting a receptor-mediated mechanism in those contexts.[6]

  • Receptor-Independent Effects: A significant body of evidence indicates that Galnon can exert its effects independently of galanin receptors. Studies have shown that Galnon can penetrate the cell membrane and directly activate intracellular G-proteins.[3] Furthermore, some of its physiological effects, such as the stimulation of insulin (B600854) release from pancreatic islets, have been demonstrated to be unaffected by galanin receptor antagonists, indicating a mechanism that does not involve these receptors.[7]

This dual mechanism suggests that the physiological outcomes of this compound administration may be a composite of both on-target (galanin receptor-mediated) and off-target (receptor-independent) effects.

Mandatory Visualizations

Signaling Pathways

Galanin_Signaling cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Second Messengers Galanin Endogenous Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 Galnon This compound Galnon->GalR1 Galnon->GalR2 Gio Gi/o Galnon->Gio Direct Activation Gq11 Gq/11 Galnon->Gq11 Direct Activation GalR1->Gio GalR2->Gq11 GalR3->Gio AC Adenylyl Cyclase Gio->AC PLC Phospholipase C Gq11->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: Signaling pathways of endogenous galanin and this compound.

Experimental Workflow: Functional Assay

Functional_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis cell_culture Culture cells expressing galanin receptor subtype (e.g., HEK293) seeding Seed cells into multi-well plates cell_culture->seeding loading Load cells with fluorescent dye (e.g., for cAMP or Ca²⁺) seeding->loading treatment Add this compound or endogenous galanin at varying concentrations loading->treatment incubation Incubate for a defined period treatment->incubation readout Measure signal (e.g., fluorescence, luminescence) incubation->readout analysis Calculate EC50 and Emax to determine potency and efficacy readout->analysis

Caption: Generalized workflow for in vitro functional assays.

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the binding and functional activity of ligands like this compound and endogenous galanin.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of a ligand for a specific receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin), and varying concentrations of the unlabeled competitor ligand (this compound or endogenous galanin).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1/GalR3 activity)

Objective: To measure the ability of a ligand to activate Gi/o-coupled receptors and inhibit cAMP production.

Methodology:

  • Cell Preparation:

    • Seed cells expressing GalR1 or GalR3 in a multi-well plate and culture overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test ligand (this compound or endogenous galanin).

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.

    • Incubate for a defined period at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the ligand.

    • Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

Calcium Flux Functional Assay (for GalR2 activity)

Objective: To measure the ability of a ligand to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Seed cells expressing GalR2 in a black-walled, clear-bottom multi-well plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Incubate the cells in the dark at 37°C to allow for dye de-esterification.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of the test ligand (this compound or endogenous galanin) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the log concentration of the ligand.

    • Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

Conclusion

A direct comparison of the efficacy of this compound and endogenous galanin is nuanced. While endogenous galanin acts as a specific agonist at its three receptor subtypes, each linked to distinct signaling pathways, this compound exhibits a more complex pharmacological profile. It not only interacts with galanin receptors but may also exert biological effects through receptor-independent mechanisms, such as direct G-protein activation.

For researchers in drug development, this distinction is critical. While this compound may produce similar in vivo effects to endogenous galanin in some models, the underlying mechanisms may differ. Therefore, attributing the effects of this compound solely to galanin receptor agonism may be an oversimplification. Future studies employing direct, parallel comparisons of this compound and endogenous galanin in a comprehensive panel of binding and functional assays across all three galanin receptor subtypes are necessary for a more complete understanding of their relative efficacies and mechanisms of action. This will be crucial for the development of more specific and targeted therapeutics for the galanin system.

References

A Comparative Guide to the In Vitro Selectivity of Galnon TFA for GALR1 vs. GALR2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galnon TFA's selectivity for the galanin receptor 1 (GALR1) versus the galanin receptor 2 (GALR2) based on available in vitro experimental data. This document includes a summary of binding affinities, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Galnon, a non-peptide galanin receptor agonist, and its trifluoroacetate (B77799) salt (TFA) are utilized in research to probe the physiological roles of the galanin system. Understanding its selectivity for the different galanin receptor subtypes is crucial for the accurate interpretation of experimental results.

In Vitro Selectivity Profile of Galnon and a Comparison with Other Ligands

This compound has been characterized as a non-peptide agonist for both GALR1 and GALR2. Commercially available data indicates that Galnon exhibits a slight preference for GALR1 over GALR2 in competitive binding assays. The binding affinities (Ki) for Galnon are reported to be 11.7 µM for GALR1 and 34.1 µM for GALR2.[1] This suggests an approximately 3-fold higher affinity for GALR1.

For a comprehensive understanding, the binding affinities of this compound are presented alongside other commonly used galanin receptor ligands in the table below.

CompoundReceptorLigand TypeBinding Affinity (Ki)
Galnon GALR1 Agonist 11.7 µM [1]
GALR2 Agonist 34.1 µM [1]
M40GALR1Antagonist1.82 nM[3]
GALR2Antagonist5.1 nM[3]
M871GALR1Antagonist420 nM[3]
GALR2Antagonist13.1 nM[3]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of in vitro data for galanin receptor ligands, detailed experimental protocols are essential. Below are representative protocols for radioligand binding and functional assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rat GALR1 (e.g., Bowes melanoma cells) or GALR2.[2]

  • Radioligand: [125I]-Galanin.

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound, and 25 µL of [125I]-Galanin (at a final concentration close to its Kd).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

  • Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are critical to determine whether a ligand acts as an agonist or antagonist and to quantify its potency (EC50 or IC50).

cAMP Inhibition Assay (for GALR1): This assay measures the ability of a GALR1 agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

Materials:

  • HEK293 or CHO cells stably expressing GALR1.

  • Forskolin.

  • Test compound: this compound.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).

Procedure:

  • Seed the GALR1-expressing cells in a 96- or 384-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 value for the inhibition of cAMP production.

Intracellular Calcium Mobilization Assay (for GALR2): This assay measures the ability of a GALR2 agonist to stimulate an increase in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing GALR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: this compound.

  • A fluorescent plate reader with an injection system.

Procedure:

  • Seed the GALR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence using the plate reader.

  • Inject varying concentrations of this compound and monitor the change in fluorescence over time.

  • The peak fluorescence intensity is used to generate a dose-response curve and calculate the EC50 value for calcium mobilization.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in determining this compound's selectivity and the downstream consequences of receptor activation, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b_start Prepare GALR1/GALR2 expressing cell membranes b_incubate Incubate membranes with [125I]-Galanin and this compound b_start->b_incubate b_filter Separate bound from free radioligand via filtration b_incubate->b_filter b_measure Measure radioactivity b_filter->b_measure b_analyze Calculate Ki value b_measure->b_analyze f_start_camp Culture GALR1-expressing cells f_stim_camp Treat with Forskolin and this compound f_start_camp->f_stim_camp f_measure_camp Measure cAMP levels f_stim_camp->f_measure_camp f_analyze_camp Calculate EC50 for cAMP inhibition f_measure_camp->f_analyze_camp f_start_ca Culture GALR2-expressing cells f_load_ca Load cells with calcium-sensitive dye f_start_ca->f_load_ca f_stim_ca Stimulate with this compound f_load_ca->f_stim_ca f_measure_ca Measure intracellular calcium fluorescence f_stim_ca->f_measure_ca f_analyze_ca Calculate EC50 for calcium mobilization f_measure_ca->f_analyze_ca

Caption: Experimental workflow for assessing this compound selectivity.

galanin_signaling cluster_galr1 GALR1 Signaling cluster_galr2 GALR2 Signaling galnon1 This compound galr1 GALR1 galnon1->galr1 gi_go Gi/o galr1->gi_go ac Adenylate Cyclase gi_go->ac camp ↓ cAMP ac->camp galnon2 This compound galr2 GALR2 galnon2->galr2 gq_11 Gq/11 galr2->gq_11 plc Phospholipase C (PLC) gq_11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc

References

Comparative Analysis of Galnon TFA Cross-Reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Galnon TFA's interaction with its primary targets, the galanin receptors (GALR1 and GALR2), and its documented cross-reactivity with other neuropeptide receptor systems. The information presented is intended to assist researchers in interpreting experimental results and to guide future drug development efforts.

Overview of this compound

This compound is the trifluoroacetate (B77799) salt of Galnon, a non-peptide agonist for galanin receptors. While initially identified as a selective ligand for galanin receptors, subsequent research has revealed a more complex pharmacological profile. Evidence suggests that the biological effects of Galnon may not be solely attributable to its activity at galanin receptors, indicating interactions with other G-protein coupled receptors (GPCRs) and signaling pathways.

Target Receptor Binding Profile

This compound is known to bind to galanin receptors GALR1 and GALR2 with micromolar affinity. The following table summarizes the reported binding affinities.

ReceptorLigandK_i_ (µM)Species
GALR1 Galnon11.7[1]Human
GALR2 Galnon34.1[1]Human

Cross-Reactivity with Other Neuropeptide Receptors

A key study by Rajarao et al. (2007) investigated the broader receptor binding profile of Galnon and identified cross-reactivity with several other neuropeptide receptors at a concentration of 10 µM. While specific K_i_ or IC50 values for these interactions were not provided in the publication, the study demonstrated that Galnon exhibits affinity for the following receptors:

  • Neuropeptide Y (NPY) Y1 receptor

  • Neurokinin 2 (NK2) receptor

  • Muscarinic M5 receptor

  • Somatostatin (B550006) receptors

This cross-reactivity is an important consideration for in vitro and in vivo studies using Galnon, as its observed effects may be mediated, in part, by these off-target interactions.

Experimental Methodologies

The assessment of Galnon's binding affinity and cross-reactivity typically involves competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

General Radioligand Binding Assay Protocol

This protocol outlines the fundamental steps for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.

  • Receptor Preparation:

    • Cell membranes expressing the target receptor (e.g., GALR1, NPY Y1) are prepared from cultured cells or tissue homogenates.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Buffer:

    • A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors to prevent receptor degradation.

  • Competitive Binding Reaction:

    • A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor.

  • Incubation:

    • The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value can be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The cross-reactivity of Galnon with NPY Y1, NK2, M5, and somatostatin receptors was identified using a commercially available screening panel (Novascreen), which employs standardized radioligand binding assays for a wide range of receptors.

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the primary signaling pathways of galanin receptors, the following diagrams are provided.

G_1 Experimental Workflow for Assessing Receptor Cross-Reactivity cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Receptor Receptor Preparation (Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Test_Compound Test Compound Dilution (this compound) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Receptor Cross-Reactivity Assessment.

G_2 Primary Signaling Pathways of Galanin Receptors cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling Galanin Galanin / this compound GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 Gi_o Gαi/o GALR1->Gi_o AC_inhibit Inhibition of Adenylyl Cyclase Gi_o->AC_inhibit GIRK_activation Activation of GIRK Channels Gi_o->GIRK_activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK_activation->K_efflux Gq_11 Gαq/11 GALR2->Gq_11 PLC_activation Activation of Phospholipase C Gq_11->PLC_activation IP3_DAG ↑ IP3 and DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase

Caption: Galanin Receptor Signaling Pathways.

Conclusion

This compound, while a valuable tool for studying the galaninergic system, is not a completely selective ligand. Its cross-reactivity with NPY Y1, NK2, M5, and somatostatin receptors at micromolar concentrations necessitates careful interpretation of experimental data. Researchers should consider the potential for off-target effects, particularly when using higher concentrations of this compound. Further studies are warranted to quantify the binding affinities of Galnon at these non-galanin receptors to better understand its full pharmacological profile. Additionally, the ability of Galnon to directly activate G-proteins independent of receptor interaction presents another layer of complexity that should be acknowledged in the design and interpretation of studies utilizing this compound.

References

A Comparative Guide to Galnon TFA and Galanin (2-11) in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of two prominent galanin receptor ligands: the non-peptide agonist Galnon (B1674412) TFA and the endogenous peptide fragment galanin (2-11). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies on the galaninergic system.

Introduction

Galanin is a neuropeptide that exerts its biological effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a wide array of physiological and pathophysiological processes, including pain perception, neuroprotection, inflammation, and mood regulation. Consequently, ligands that selectively target these receptors are invaluable tools for both basic research and drug development. This guide focuses on two such ligands, Galnon TFA and galanin (2-11), comparing their binding affinities and functional potencies at the three galanin receptor subtypes.

Overview of this compound and Galanin (2-11)

This compound is a trifluoroacetate (B77799) salt of Galnon, a non-peptide small molecule agonist of galanin receptors. Its smaller size and non-peptidic nature offer potential advantages in terms of stability and blood-brain barrier permeability compared to peptide-based ligands.

Galanin (2-11) is a C-terminally amidated peptide fragment of the full-length galanin neuropeptide. It lacks the N-terminal glycine (B1666218) residue, which is crucial for high-affinity binding to the GalR1 receptor, thereby conferring a degree of receptor selectivity.

Quantitative Comparison of Functional Parameters

The following tables summarize the available quantitative data for this compound and galanin (2-11) from various in vitro functional assays.

Table 1: Receptor Binding Affinity (Ki)
CompoundGalR1GalR2GalR3Species
This compound 11.7 µM[1][2]34.1 µM[1][2]Data not availableNot specified
Galanin (2-11) Low affinity[3]Data not available~200 nM (pKi = 6.7)[4]Human[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50)
CompoundAssay TypeGalR1GalR2GalR3Cell Line
This compound cAMP InhibitionInactive at 10 µM[5]Data not availableData not availableRat GalR1 expressing cells[5]
Adenylate Cyclase InhibitionActive (EC50 not specified)[6]Data not availableData not availableNot specified
Galanin (2-11) GTPγS Binding4.4 µM (very low efficacy)[7]Data not availableData not availableBowes melanoma cells (endogenously expressing hGalR1)[7]
Inositol (B14025) Phosphate (B84403) AccumulationData not available1.01 ± 0.18 µM (for Ala5-galanin (2-11))[8]Data not availableCHO cells expressing hGalR2[8]
Calcium MobilizationNo effect[9]Data not availableData not availableRat myenteric neurons[9]

Note: A lower EC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the galanin receptors and a general workflow for functional characterization of galanin receptor ligands.

Galanin Receptor Signaling Pathways

Galanin_Signaling

Experimental Workflow for Functional Characterization

Experimental_Workflow start Start: Select Ligand (this compound or Galanin (2-11)) receptor_expression Express GalR1, GalR2, or GalR3 in suitable cell line (e.g., CHO, HEK293) start->receptor_expression binding_assay Radioligand Binding Assay (Determine Ki) receptor_expression->binding_assay functional_assays Functional Assays receptor_expression->functional_assays data_analysis Data Analysis (Determine EC50/IC50) binding_assay->data_analysis cAMP_assay cAMP Assay (for GalR1/GalR3) functional_assays->cAMP_assay IP_assay Inositol Phosphate Assay (for GalR2) functional_assays->IP_assay GTP_assay GTPγS Binding Assay (for all GalRs) functional_assays->GTP_assay cAMP_assay->data_analysis IP_assay->data_analysis GTP_assay->data_analysis end End: Compare Functional Profiles data_analysis->end

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Cells stably or transiently expressing the galanin receptor of interest (GalR1, GalR2, or GalR3) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of the unlabeled test compound (this compound or galanin (2-11)).

  • Separation and Detection: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of ligands at Gαi/o-coupled receptors like GalR1 and GalR3.

  • Cell Culture and Plating: Cells expressing the receptor of interest are plated in a multi-well plate.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured, and the data are used to generate a dose-response curve from which the EC50 (or IC50 for an antagonist) is determined.

Inositol Phosphate (IP) Functional Assay

This assay is used to measure the functional activity of ligands at Gαq/11-coupled receptors like GalR2.

  • Cell Culture and Labeling: Cells expressing GalR2 are cultured in the presence of myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.

  • Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.

  • Detection and Data Analysis: The radioactivity of the eluted inositol phosphates is measured by scintillation counting. The data are used to construct a dose-response curve and determine the EC50 of the agonist.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation and can be used for all three galanin receptor subtypes.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

  • Binding Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test agonist.

  • Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax).

Summary and Conclusion

  • This compound is a non-peptide agonist with micromolar affinity for GalR1 and GalR2.[1][2] Functional data suggests it is an agonist at Gαi/o-coupled receptors, but it appears to have low functional activity at rat GalR1 in a cAMP assay at a concentration of 10 µM.[5][6] A significant lack of publicly available functional potency data (EC50 values) for this compound at all three galanin receptors limits a comprehensive functional comparison.

  • Galanin (2-11) is a peptide agonist that displays selectivity for GalR2 and GalR3 over GalR1.[3] It has very low functional efficacy at GalR1.[7] While it is a known agonist at GalR2 and GalR3, specific EC50 values for the unmodified peptide in functional assays are not consistently reported.[10] A modified version, Ala5-galanin (2-11), demonstrates full agonism at human GalR2 with an EC50 in the low micromolar range.[8]

References

A Comparative Analysis of Galnon TFA and Other Non-Peptide Galanin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galnon (B1674412) TFA and other non-peptide galanin agonists, supported by experimental data. This document delves into their performance, binding affinities, and functional activities, offering a comprehensive resource for selecting the appropriate tool for neuroscience and metabolic research.

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, seizures, and metabolism. Its actions are mediated through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. The development of non-peptide agonists for these receptors has been a key focus in drug discovery, offering the potential for improved pharmacokinetic properties over their peptide counterparts. This guide focuses on a comparative analysis of Galnon TFA and other notable non-peptide galanin agonists.

Performance Comparison of Non-Peptide Galanin Agonists

The landscape of non-peptide galanin agonists is currently dominated by a few key compounds, with Galnon and Galmic being the most extensively studied. These agonists exhibit distinct profiles in terms of their affinity and selectivity for the galanin receptor subtypes.

CompoundTarget Receptor(s)Binding Affinity (Ki)Functional ActivityKey In Vivo Effects
This compound GALR1 and GALR2GALR1: 11.7 µM GALR2: 34.1 µM[1][2][3][4]Agonist; inhibits adenylate cyclase.[2][5]Anticonvulsant and anxiolytic effects.[1][2][3][4]
Galmic GALR1 selectiveGALR1: 34.2 µM GALR2: No affinity up to 100 µM[6]Agonist; suppresses long-term potentiation.[6]Anticonvulsant, antidepressant-like, and analgesic effects.[6]

This compound emerges as a non-selective agonist with a moderate affinity for both GALR1 and GALR2.[1][2][3][4] Its ability to activate both receptor subtypes makes it a useful tool for studying the combined effects of GALR1 and GALR2 signaling. In vivo studies have demonstrated its efficacy as an anticonvulsant and anxiolytic agent.[1][2][3][4]

In contrast, Galmic displays a clear preference for the GALR1 receptor, with virtually no affinity for GALR2 at concentrations up to 100 µM.[6] This selectivity makes Galmic a valuable pharmacological tool for dissecting the specific roles of GALR1 in various physiological and pathological processes. Its in vivo profile is broader than that of Galnon, showing antidepressant-like and analgesic properties in addition to its anticonvulsant effects.[6]

It is important to note that both Galnon and Galmic have been reported to have potential off-target effects, interacting with other GPCRs such as dopamine, ghrelin, and melanocortin receptors.[7] Researchers should consider these off-target activities when interpreting experimental results. One study also indicated that Galnon can interact with NPY1, NK2, M5, and somatostatin (B550006) receptors.[8]

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

  • GALR1 and GALR3 primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory neuronal effects.

  • GALR2 , on the other hand, predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). GALR2 activation is often linked to neurotrophic and regenerative effects.

GALR1_Signaling Galnon This compound / Galmic GALR1 GALR1 (Gi/o-coupled) Galnon->GALR1 binds G_protein Gi/o Protein GALR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP

GALR2_Signaling Galnon_TFA This compound GALR2 GALR2 (Gq/11-coupled) Galnon_TFA->GALR2 binds Gq_protein Gq/11 Protein GALR2->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific galanin receptor subtype.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target galanin receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [125I]Galanin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % inhibition vs. compound concentration Count->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50 Calculate_Ki Calculate Ki value using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Materials:

  • Cell membranes expressing the galanin receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [125I]-labeled galanin)

  • Test compound (non-peptide agonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in binding buffer.

  • Incubation: In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled galanin).

  • Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi-coupled Receptors (GALR1/GALR3)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the Gi-coupled galanin receptor (e.g., GALR1 or GALR3)

  • Test compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

Procedure:

  • Cell Seeding: Seed the cells in a suitable multi-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specified period.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is performed in the continued presence of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Functional Assay: Inositol Phosphate (B84403) (IP) Accumulation for Gq-coupled Receptors (GALR2)

This assay measures the activation of PLC by quantifying the accumulation of inositol phosphates, a downstream product of Gq signaling.

Materials:

  • Cells expressing the Gq-coupled galanin receptor (GALR2)

  • Test compound

  • [3H]-myo-inositol

  • LiCl (to inhibit inositol monophosphatase)

  • Dowex resin (for separation of inositol phosphates)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling: Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Stimulation: Add the test compound at various concentrations and incubate for a defined period to allow for IP accumulation.

  • Extraction: Stop the reaction and extract the soluble inositol phosphates.

  • Separation: Separate the [3H]-inositol phosphates from other labeled compounds using anion-exchange chromatography (e.g., with Dowex resin).

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the test compound concentration.

    • Determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect.

Conclusion

The development of non-peptide galanin agonists like this compound and Galmic has provided researchers with valuable tools to explore the complex biology of the galanin system. This compound, with its dual activity at GALR1 and GALR2, is suitable for investigating the combined roles of these receptors. In contrast, the GALR1 selectivity of Galmic allows for more targeted studies of this specific receptor subtype. The choice of agonist will ultimately depend on the specific research question and the desired pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide are intended to support the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting galanin receptors. As the field progresses, the discovery of new non-peptide agonists with improved selectivity and pharmacokinetic properties will undoubtedly accelerate our understanding of the galaninergic system and its role in health and disease.

References

Head-to-Head Preclinical Comparison: Galnon TFA vs. Traditional Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy, Mechanism of Action, and Safety in Rodent Models of Seizures and Epilepsy

For researchers and drug development professionals navigating the landscape of anticonvulsant therapies, understanding the preclinical performance of novel compounds relative to established treatments is paramount. This guide provides a head-to-head comparison of Galnon TFA, a nonpeptide galanin receptor agonist, with traditional anticonvulsants—diazepam, phenytoin (B1677684), valproate, and levetiracetam (B1674943). The following sections detail their comparative efficacy in validated rodent seizure models, delineate their distinct mechanisms of action through signaling pathway diagrams, and summarize their preclinical safety profiles. All experimental data is presented in standardized tables, and methodologies are provided for key assays to facilitate reproducibility and critical evaluation.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of this compound has been evaluated in two standard rodent models: the pentylenetetrazole (PTZ)-induced seizure model in mice, which mimics generalized seizures, and the self-sustaining status epilepticus (SSSE) model in rats, a model of prolonged and drug-resistant seizures. The following tables provide a comparative summary of the available preclinical data for this compound and traditional anticonvulsants in these models. It is important to note that these are indirect comparisons, as the compounds were not tested in the same head-to-head studies.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model assesses the ability of a compound to prevent or delay the onset of generalized seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

CompoundDoseRoute of AdministrationSeizure ParameterOutcome
This compound 2 mg/kgi.p.Maximal Seizure ScoreLowered from 4.5 to 1.45[1]
2 mg/kgi.p.Seizure LatencyIncreased 3-fold compared to controls[1]
Diazepam 0.5-2 mg/kgi.p.Tonic Extensor SeizureDose-dependent anticonvulsant effect[2]
30 mg/kgi.p.Myoclonic Seizure OnsetSignificantly delayed[3]
30 mg/kgi.p.Tonic Hindlimb Extension OnsetSignificantly delayed[3]
Phenytoin 20-40 mg/kgi.p.PTZ ThresholdSignificantly increased for myoclonic jerks, generalized clonus, and tonic extensor phases[2]
10 mg/kgi.p.PTZ ThresholdNo significant increase[2]
Valproate 300 mg/kgi.p.Seizure ProtectionProtection against seizures for up to 4 hours[4]
Levetiracetam up to 540 mg/kgi.p.Anticonvulsant ActivityDevoid of activity in the maximal PTZ seizure test[5]
Self-Sustaining Status Epilepticus (SSSE) Model in Rats

This model evaluates a compound's efficacy in terminating ongoing, prolonged seizure activity, a hallmark of status epilepticus.

CompoundRoute of AdministrationSeizure ParameterOutcome
This compound IntrahippocampalDuration of SSSEShortened the duration[6]
Diazepam i.p.Development of Epilepsy after SEReduced the percentage of epileptic animals from 94% to 42% (when given 2h after SE onset)[7]
i.p.Seizure Frequency in Epileptic AnimalsReduced from a median of 16.4 seizures/day to 0.4 seizures/day[7]
Phenytoin i.p.Termination of Generalized SeizuresEffective in terminating seizures[8]
Valproate i.p.Neuronal Damage after SECompletely counteracted neuronal damage in the hippocampus[9]
i.p.Spontaneous Seizures after SEDid not prevent the occurrence of spontaneous seizures[9]
Levetiracetam i.v.Attenuation of Seizure ActivityDose-dependent attenuation of behavioral seizure activity[10]
i.v.Neuronal InjuryReduction of neuronal injury[11][12]

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This protocol is designed to assess the anticonvulsant efficacy of a test compound against chemically-induced generalized seizures.

1. Animals: Male albino mice (e.g., Laka strain) weighing between 22 and 30 g are used. Animals are housed under standard laboratory conditions with free access to food and water.[2]

2. PTZ Solution Preparation: Pentylenetetrazole is dissolved in sterile 0.9% saline to a concentration of 2 mg/mL. The solution should be prepared fresh on the day of the experiment.[6][13]

3. Drug Administration:

  • The test compound (e.g., this compound) or a traditional anticonvulsant is administered via the desired route (e.g., intraperitoneally, i.p.).
  • A vehicle control group receives an equivalent volume of the vehicle (e.g., saline).
  • A pre-determined pretreatment time is allowed to elapse to ensure peak compound activity at the time of PTZ challenge (e.g., 15 minutes for this compound).[1]

4. PTZ Induction of Seizures:

  • A subconvulsive dose of PTZ (e.g., 35 mg/kg for C57BL/6 mice) is injected i.p.[13] The exact dose may need to be adjusted based on the mouse strain, as sensitivity can vary.[13]
  • Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold.[2]

5. Observation and Scoring:

  • Immediately after PTZ administration, mice are placed in individual observation chambers.
  • Animals are observed for a period of 30 minutes for the onset and severity of seizures.[14]
  • Seizure activity is scored using a standardized scale, such as:
  • Score 0: No behavioral seizures
  • Score 1: Myoclonic jerks
  • Score 2: Straub's tail (rigid, erect tail)
  • Score 3: Clonus (convulsive movements of the limbs)
  • Score 4: Forelimb clonus with loss of righting reflex
  • Score 5: Tonic-clonic seizure
  • Score 6: Death[13][14]
  • The latency to the first seizure and the maximal seizure score for each animal are recorded.

6. Data Analysis:

  • The mean maximal seizure score and the mean seizure latency are calculated for each treatment group.
  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.

Perforant Path Stimulation-Induced Self-Sustaining Status Epilepticus (SSSE) in Rats

This protocol is used to induce a state of prolonged, drug-resistant seizures to evaluate the efficacy of compounds in terminating status epilepticus.

1. Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

2. Surgical Implantation of Electrodes:

  • Rats are anesthetized, and a stimulating electrode is stereotaxically implanted in the perforant path, a major excitatory pathway to the hippocampus.
  • A recording electrode is implanted in the dentate gyrus of the hippocampus to monitor seizure activity.
  • Animals are allowed to recover from surgery for at least one week.

3. Induction of SSSE:

  • Conscious, freely moving rats are subjected to continuous electrical stimulation of the perforant path.
  • Stimulation parameters are typically a train of pulses (e.g., 10 seconds on, 10 seconds off) for a duration of 30 to 90 minutes.
  • The development of self-sustaining seizure activity is confirmed by observing continuous epileptiform discharges on the electroencephalogram (EEG) even after the termination of the electrical stimulation.

4. Drug Administration:

  • Once SSSE is established, the test compound (e.g., this compound) or a traditional anticonvulsant is administered via the desired route (e.g., intrahippocampal injection or systemic administration).
  • A vehicle control group receives an equivalent volume of the vehicle.

5. Monitoring and Data Analysis:

  • EEG activity is continuously monitored to determine the duration of the status epilepticus.
  • The primary endpoint is the time taken for the seizure activity to terminate following drug administration.
  • Statistical analysis is used to compare the duration of SSSE between the treatment and control groups.

Mechanisms of Action and Signaling Pathways

The anticonvulsant effects of this compound and traditional antiepileptic drugs are mediated through distinct molecular targets and signaling pathways.

This compound Signaling Pathway

This compound acts as an agonist at galanin receptors, primarily GalR1. Activation of GalR1, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability.

Galnon_TFA_Pathway Galnon_TFA This compound GalR1 GalR1 Receptor Galnon_TFA->GalR1 Binds to G_protein Gi/o Protein GalR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to

Caption: this compound signaling pathway.

Traditional Anticonvulsant Signaling Pathways

Traditional anticonvulsants exert their effects through various mechanisms, primarily by modulating voltage-gated ion channels or enhancing GABAergic inhibition.

Traditional_Anticonvulsants_Pathway cluster_Na Voltage-Gated Sodium Channels cluster_GABA GABAergic Synapse cluster_SV2A Synaptic Vesicle Function Phenytoin Phenytoin Na_Channel Na+ Channel Phenytoin->Na_Channel Blocks (inactive state) Neuronal_Firing Reduced High-Frequency Neuronal Firing Na_Channel->Neuronal_Firing Leads to Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulator Valproate_GABA Valproate GABA_T GABA Transaminase Valproate_GABA->GABA_T Inhibits Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization GABA_Increase Increased GABA Levels Levetiracetam Levetiracetam SV2A SV2A Protein Levetiracetam->SV2A Binds to Neurotransmitter_Release Modulated Neurotransmitter Release SV2A->Neurotransmitter_Release

Caption: Mechanisms of traditional anticonvulsants.

Experimental Workflow

The preclinical evaluation of novel anticonvulsant candidates typically follows a standardized workflow, from initial screening in acute seizure models to more complex chronic epilepsy models.

Experimental_Workflow start Compound Synthesis (e.g., this compound) acute_screening Acute Seizure Models (e.g., PTZ, MES) start->acute_screening efficacy_assessment Efficacy Assessment (Seizure Score, Latency) acute_screening->efficacy_assessment chronic_models Chronic Epilepsy Models (e.g., Kindling, Status Epilepticus) efficacy_assessment->chronic_models Promising Candidates chronic_efficacy Chronic Efficacy & Neuroprotection chronic_models->chronic_efficacy safety_toxicology Safety & Toxicology (Rodent Studies) chronic_efficacy->safety_toxicology pk_pd Pharmacokinetics & Pharmacodynamics chronic_efficacy->pk_pd candidate Lead Candidate for Further Development safety_toxicology->candidate pk_pd->candidate

Caption: Preclinical anticonvulsant drug discovery workflow.

Preclinical Safety and Tolerability

The safety profile of an anticonvulsant is as critical as its efficacy. The following table summarizes the reported preclinical adverse effects of this compound and traditional anticonvulsants in rodent models.

CompoundReported Preclinical Adverse Effects in Rodents
This compound No adverse effects have been reported in the initial preclinical studies.
Diazepam Sedation, motor impairment, development of tolerance with chronic use.[15][16][17]
Phenytoin Ataxia, motor impairment, neurotoxicity at high doses, potential for teratogenic effects.[4][11][18][19]
Valproate Sedation, motor impairment, hepatotoxicity, pancreatitis, testicular atrophy, and teratogenic effects at high doses.[1][20][21][22]
Levetiracetam Generally well-tolerated with a high safety margin; slight reversible sedation at very high doses.[5][23][24]

Conclusion

This compound demonstrates a promising and unique preclinical profile as an anticonvulsant. Its efficacy in both generalized seizure and status epilepticus models, coupled with a novel mechanism of action targeting the galanin system, distinguishes it from traditional antiepileptic drugs. The indirect comparison with diazepam, phenytoin, valproate, and levetiracetam suggests that this compound has the potential for a broad spectrum of activity. Furthermore, its initial preclinical assessment indicates a favorable safety profile. However, it is crucial to emphasize that these are preclinical findings in rodent models. Further head-to-head comparative studies and extensive clinical trials are necessary to fully elucidate the therapeutic potential and safety of this compound in the treatment of epilepsy. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this novel anticonvulsant candidate.

References

Assessing the Specificity of Galnon TFA's Anxiolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic effects of Galnon (B1674412) TFA with other established anxiolytic agents. The information presented herein is based on available preclinical experimental data, offering insights into the specificity and mechanistic profile of this galanin receptor agonist.

Executive Summary

Galnon TFA, a non-peptide agonist of galanin receptors 1 and 2 (GALR1/GALR2), has demonstrated notable anxiolytic-like properties in preclinical studies. Its mechanism of action, distinct from classical anxiolytics like benzodiazepines, suggests a potential for a more specific anxiolytic effect with a different side-effect profile. This guide will delve into the experimental data supporting Galnon's anxiolytic activity, compare it with alternative therapies, and provide detailed experimental protocols and signaling pathway diagrams to facilitate further research and development.

Comparative Analysis of Anxiolytic Performance

The anxiolytic potential of this compound has been evaluated in various rodent models of anxiety. While direct head-to-head comparative studies with other anxiolytics are limited, existing data allows for an objective assessment of its efficacy.

Data from Animal Models of Anxiety

The following tables summarize the quantitative data from key preclinical studies assessing the anxiolytic-like effects of Galnon and comparator drugs.

Table 1: Effect of Galnon in the Elevated Zero Maze Test

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (seconds)
Vehicle-~40
Galnon0.3~55
Galnon1.0~65
Galnon3.0~75

Data adapted from Rajarao et al., 2007. The study used an elevated zero maze, a variant of the elevated plus maze, to assess anxiety-like behavior in rats. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[1]

Table 2: Effect of Diazepam in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Entries into Open Arms
Vehicle-~15%~20%
Diazepam1.0~40%~45%
Diazepam2.0~50%~55%

Representative data compiled from multiple studies. Diazepam, a benzodiazepine, is a standard positive control in this assay and robustly increases exploration of the open arms.

Table 3: Effect of Buspirone in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Entries into Open Arms
Vehicle-~15%~20%
Buspirone1.0~25%~30%
Buspirone5.0~35%~40%

Representative data compiled from multiple studies. Buspirone, a 5-HT1A receptor partial agonist, also demonstrates anxiolytic effects in this model.

Specificity of Action

A key aspect of this compound's potential is its specificity. Unlike benzodiazepines, which act on GABA-A receptors throughout the central nervous system and can cause sedation and motor impairment, Galnon's action is targeted to galanin receptors.

  • GABAergic Modulation: Studies suggest that Galnon's anxiolytic effects may be mediated, at least in part, through the modulation of GABAergic transmission, particularly in the amygdala, a brain region critically involved in fear and anxiety.[1] Acute administration of galnon has been shown to elevate GABA levels in the rat amygdala.[1]

  • Lack of Sedative Effects: At anxiolytic doses, Galnon has not been reported to produce significant sedative effects or impair motor coordination, which is a common side effect of benzodiazepines. This suggests a more specific anxiolytic action.

  • Receptor Subtype Specificity: Galnon acts as an agonist at both GALR1 and GALR2. The distinct signaling pathways of these receptors (discussed in Section 3) may contribute to its overall behavioral effects. The anxiolytic effects of galanin itself appear to be mediated, at least in part, through GALR1.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are standardized protocols for the key behavioral assays mentioned.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[3]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Rodents are individually placed in the center of the maze, facing an open arm.

    • Animal behavior is recorded for a 5-minute session.

    • Key parameters measured include the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety and aversion to open spaces.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[4]

  • Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • A rodent is placed in the center of the open field.

    • Behavior is recorded for a specified period (e.g., 5-10 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in the central zone without significantly altering overall locomotor activity. A decrease in total distance traveled can indicate sedative effects.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is essential for assessing the specificity of this compound.

This compound (Galanin Receptor Agonist)

This compound exerts its effects by activating GALR1 and GALR2, which are G-protein coupled receptors (GPCRs).[5]

  • GALR1 Signaling: GALR1 primarily couples to Gi/o proteins. Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade is generally associated with neuronal inhibition.[5]

  • GALR2 Signaling: GALR2 signaling is more diverse. It can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[6] GALR2 can also couple to Gi/o proteins.[6]

Galnon_Signaling cluster_Galnon This compound cluster_Receptors Galanin Receptors cluster_G_Proteins G-Proteins cluster_Effectors Downstream Effectors Galnon This compound GALR1 GALR1 Galnon->GALR1 GALR2 GALR2 Galnon->GALR2 Gi_o Gi/o GALR1->Gi_o activates GALR2->Gi_o activates Gq_11 Gq/11 GALR2->Gq_11 activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC PLC->Ca_PKC Anxiolysis Anxiolytic Effects cAMP->Anxiolysis Ca_PKC->Anxiolysis

This compound Signaling Pathways

Benzodiazepines

Benzodiazepines (e.g., Diazepam) are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This widespread neuronal inhibition results in their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Benzodiazepine_Signaling cluster_BZD Benzodiazepines cluster_GABA_Receptor GABA-A Receptor cluster_Ion_Channel Chloride Channel cluster_Effect Cellular Effect BZD Benzodiazepine (e.g., Diazepam) GABA_A GABA-A Receptor BZD->GABA_A binds to allosteric site Cl_channel Cl- Channel GABA_A->Cl_channel enhances GABA-mediated channel opening Cl_influx ↑ Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Anxiolysis Anxiolytic Effects Hyperpolarization->Anxiolysis

Benzodiazepine Mechanism of Action

Buspirone

Buspirone is a partial agonist at serotonin (B10506) 5-HT1A receptors. Its anxiolytic effect is thought to be mediated by its action on presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release but leads to a downregulation of these autoreceptors with chronic treatment, ultimately enhancing serotonergic neurotransmission.

Buspirone_Signaling cluster_Buspirone Buspirone cluster_5HT1A_Receptor Serotonin Receptor cluster_Serotonin Serotonin (5-HT) Neurotransmission cluster_Effect Therapeutic Effect Buspirone Buspirone HT1A_pre Presynaptic 5-HT1A Autoreceptor Buspirone->HT1A_pre partial agonist HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->HT1A_post partial agonist Serotonin_release ↓ 5-HT Release (Acute) HT1A_pre->Serotonin_release Anxiolysis Anxiolytic Effects HT1A_post->Anxiolysis Serotonin_transmission ↑ 5-HT Transmission (Chronic) Serotonin_release->Serotonin_transmission leads to receptor downregulation Serotonin_transmission->Anxiolysis

Buspirone Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anxiolytic potential of a novel compound like this compound.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: Behavioral Screening cluster_Phase3 Phase 3: Specificity and Mechanism cluster_Phase4 Phase 4: Comparative Studies receptor_binding Receptor Binding Assays (Determine affinity for GALR1, GALR2, etc.) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays epm Elevated Plus Maze (EPM) functional_assays->epm oft Open Field Test (OFT) epm->oft other_tests Other Anxiety Models (e.g., Light-Dark Box, Marble Burying) oft->other_tests locomotor Locomotor Activity Assessment other_tests->locomotor receptor_antagonism Receptor Antagonist Studies locomotor->receptor_antagonism neurochemical Neurochemical Analysis (e.g., GABA levels) receptor_antagonism->neurochemical comparison Direct Comparison with Standard Anxiolytics (e.g., Diazepam) neurochemical->comparison

Anxiolytic Drug Discovery Workflow

Conclusion

This compound presents a promising profile as an anxiolytic agent with a potentially more specific mechanism of action compared to traditional anxiolytics. The available preclinical data indicates its efficacy in animal models of anxiety, likely mediated through the activation of galanin receptors and subsequent modulation of GABAergic neurotransmission. Its apparent lack of sedative side effects at anxiolytic doses is a significant advantage. However, to fully assess its therapeutic potential and specificity, further research is warranted, particularly direct, quantitative comparative studies against standard-of-care anxiolytics in a broader range of behavioral paradigms. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Validating the Mechanism of Action of Galnon TFA: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the galanin system, Galnon trifluoroacetate (B77799) (TFA) serves as a valuable non-peptide agonist for the galanin receptors 1 and 2 (GALR1/GALR2). Its ability to cross the blood-brain barrier makes it a powerful tool for in vivo studies. However, rigorous validation of its mechanism of action is paramount to ensure that observed physiological effects are indeed mediated by the target receptors. This guide compares essential control experiments to validate Galnon TFA's activity, providing detailed protocols and quantitative benchmarks for robust and reliable results.

Section 1: Verifying Target Engagement and Specificity

The foundational step in validating this compound is to confirm its direct interaction with the intended galanin receptors. Competitive binding assays are the gold standard for this purpose. These experiments quantify the affinity of this compound for GALR1 and GALR2 by measuring its ability to displace a radiolabeled ligand.

Control Experiment 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound compared to the endogenous ligand (galanin) and demonstrates a lack of affinity for unrelated receptors (negative control).

Table 1: Comparative Binding Affinity (Ki) at Human Galanin Receptors

CompoundGALR1 (Ki, μM)GALR2 (Ki, μM)Notes
This compound 11.734.1Non-peptide agonist.
Galanin (Positive Control)~0.0005~0.0005Endogenous high-affinity peptide ligand.
Substance X (Negative Control)> 100> 100Structurally unrelated compound with no expected affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer : Use a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Reaction Mixture : In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a radioligand (e.g., ¹²⁵I-galanin, at a concentration near its Kd), and varying concentrations of the unlabeled competitor (this compound, galanin, or a negative control).

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration : Rapidly filter the reaction mixture through a glass fiber filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Visualization: Principle of Competitive Binding

G cluster_0 Cell Membrane Receptor GAL Receptor Radioligand ¹²⁵I-Galanin Radioligand->Receptor Binds Galnon This compound (Competitor) Galnon->Receptor Competes

Caption: Competitive binding assay workflow.

Section 2: Assessing Functional Receptor Activation

Binding to a receptor does not guarantee activation. Functional assays are crucial to demonstrate that this compound acts as an agonist, initiating the downstream signaling cascade characteristic of the target receptor.

Control Experiment 2: Gαᵢ-Coupled cAMP Inhibition Assay (for GALR1)

GALR1 is a Gαᵢ-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP). This experiment measures this compound's ability to reduce forskolin-stimulated cAMP levels.

Table 2: Functional Potency (EC₅₀) in cAMP Inhibition Assay

CompoundEC₅₀ (nM)Maximum Inhibition (%)
This compound ~250~85%
Galanin (Positive Control)~5~95%
Vehicle (Negative Control)No effect0%

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture : Plate CHO-K1 cells stably expressing human GALR1 in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation : Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20 minutes to prevent cAMP degradation.

  • Agonist Treatment : Add varying concentrations of this compound or galanin to the wells.

  • Stimulation : After 10 minutes, add a fixed concentration of forskolin (B1673556) (e.g., 5 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.

  • Incubation : Incubate for an additional 15-20 minutes at 37°C.

  • Cell Lysis & Detection : Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA). The signal will be inversely proportional to the agonist's effect.

  • Data Analysis : Plot the cAMP levels against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.

Visualization: GALR1 Signaling Pathway

G Galnon This compound GALR1 GALR1 Galnon->GALR1 Activates Gi Gαᵢ Protein GALR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Gαᵢ-mediated inhibition of cAMP production.

Control Experiment 3: Gαq-Coupled pERK Activation Assay (for GALR2)

GALR2 couples to Gαq proteins, which activate the MAPK/ERK signaling pathway. A Western blot for phosphorylated ERK (pERK) provides a robust readout of GALR2 activation.

Table 3: Downstream Signaling Activation (pERK/Total ERK Ratio)

TreatmentFold Change in pERK/ERK Ratio (vs. Vehicle)
This compound (10 µM) ~2.5-fold
Galanin (100 nM) (Positive Control)~3.5-fold
Vehicle (Negative Control)1.0-fold (baseline)

Experimental Protocol: Western Blot for pERK Activation

  • Cell Culture & Starvation : Plate cells expressing GALR2 (e.g., HEK293) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation : Treat cells with this compound, galanin, or vehicle for a predetermined time (typically 5-10 minutes).

  • Lysis : Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an ECL substrate and image using a chemiluminescence detector.

  • Stripping and Reprobing : Strip the membrane and reprobe with a primary antibody for total ERK1/2 as a loading control.

  • Data Analysis : Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the pERK/Total ERK ratio for each sample and normalize to the vehicle control to determine the fold change.

Section 3: Confirming On-Target Action with Antagonists

The most definitive way to prove that this compound's effects are mediated by galanin receptors is to show that they can be blocked by a specific antagonist. Pre-treatment with a known GALR antagonist should prevent the functional response to this compound.

Control Experiment 4: Antagonist Blockade of Functional Response

This experiment demonstrates that the effects observed in the cAMP or pERK assays are specifically blocked by a galanin receptor antagonist, such as M35.

Table 4: Antagonist Effect on this compound-Mediated cAMP Inhibition

ConditionThis compound EC₅₀ (nM)Notes
This compound alone ~250Baseline potency.
This compound + M35 (100 nM) > 2000A significant rightward shift in the dose-response curve indicates competitive antagonism.

Experimental Protocol: Antagonist Challenge

  • Follow the protocol for the chosen functional assay (cAMP or pERK).

  • Antagonist Pre-incubation : Before adding this compound, pre-incubate a set of wells with a fixed concentration of a galanin receptor antagonist (e.g., M35) for 15-20 minutes.

  • Agonist Addition : Add the dose-response curve of this compound to both the antagonist-treated and untreated wells.

  • Data Analysis : Compare the agonist dose-response curves in the presence and absence of the antagonist. A rightward shift in the EC₅₀ value demonstrates specific, competitive blockade at the receptor.

Visualization: Logic of Antagonist Blockade

G cluster_pathway Signaling Pathway Galnon This compound Receptor GAL Receptor Galnon->Receptor Response Cellular Response (↓cAMP or ↑pERK) Receptor->Response Antagonist Antagonist (e.g., M35) Antagonist->Receptor Blocks

Caption: Antagonist prevents agonist-receptor interaction.

Conclusion

By systematically applying these control experiments, researchers can confidently validate that the observed effects of this compound are due to its specific action as an agonist at galanin receptors. This multi-faceted approach—confirming binding, quantifying functional agonism, and demonstrating specific blockade by an antagonist—provides the necessary rigor for interpreting experimental results and advancing our understanding of the galanin system's role in health and disease.

Safety Operating Guide

Proper Disposal of Galnon TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Galnon TFA (trifluoroacetate salt) is a critical aspect of laboratory safety and environmental responsibility. Although this compound itself is not classified as a hazardous substance, its trifluoroacetate (B77799) (TFA) counter-ion necessitates specific handling and disposal protocols.[1][2] Trifluoroacetic acid is a strong, corrosive acid that can be harmful to aquatic life, requiring that waste containing this chemical be treated as hazardous.[3] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is essential to understand the hazards associated with this compound and to take appropriate safety measures. The primary concern is the presence of the TFA salt.

Key Safety and Handling Information:

ParameterSpecificationSource
Primary Hazard Contains Trifluoroacetic acid (TFA) salt, which is corrosive and harmful to aquatic life.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]
Work Environment A well-ventilated area, preferably within a chemical fume hood.[3][4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, bases, hydrides, and corrodible metals.[1][4]
Spill Containment Absorb with inert material (e.g., vermiculite, sand, or diatomite) and place in a suitable container for disposal.[1][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe disposal of solid this compound, solutions containing this compound, and contaminated laboratory materials.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Always wear the appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]

  • Conduct all disposal procedures in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

2. Waste Segregation and Containerization:

  • This compound waste must be segregated from general laboratory waste.[3]

  • Use a designated hazardous waste container that is clearly labeled "Hazardous Waste" and specifies the contents, including "this compound" and "Trifluoroacetic Acid." Avoid using abbreviations.[4]

  • The container must be made of a compatible material, such as glass or polyethylene, and have a tight-fitting lid. Do not use metal containers.[3][4]

  • Keep the waste container securely closed when not in use.[3][4]

3. Disposal of Solid this compound Waste:

  • Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or other appropriate tool.

4. Disposal of Liquid this compound Waste:

  • Carefully pour liquid waste containing this compound into the designated hazardous waste container.

  • For solutions, it is crucial not to mix incompatible chemicals in the waste container.

5. Decontamination and Disposal of Contaminated Labware:

  • Rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) before disposal. The rinsate should be collected and disposed of as hazardous waste.

  • Disposable labware that has come into contact with this compound, such as pipette tips, gloves, and weighing boats, must be placed in the designated hazardous waste container.[3]

  • Non-disposable labware and equipment can be decontaminated with a water or dilute aqueous bicarbonate rinse.[4]

6. Waste Storage and Collection:

  • Store the hazardous waste container in a designated satellite accumulation area.[4]

  • Ensure the container is properly sealed and labeled according to your institution's and local environmental regulations.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from experiments involving this compound.

Galnon_TFA_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Labware transfer_solid Transfer to Hazardous Waste Container solid_waste->transfer_solid transfer_liquid Pour into Hazardous Waste Container liquid_waste->transfer_liquid place_in_container Place in Hazardous Waste Container contaminated_labware->place_in_container seal_label Securely Seal and Label Container with Contents transfer_solid->seal_label transfer_liquid->seal_label place_in_container->seal_label storage Store in Satellite Accumulation Area seal_label->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Galnon TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Galnon TFA (trifluoroacetate salt), a selective non-peptide agonist of galanin receptors GAL1 and GAL2. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, the trifluoroacetate (B77799) (TFA) component necessitates stringent handling protocols.[1][2] This guide offers procedural, step-by-step guidance to minimize risk and ensure safe disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE to ensure user safety.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields meeting American National Standards Institute (ANSI) Z-87.1 standards. For larger quantities (>100mL), splash goggles are recommended.[1][3]
Hand Protection Protective, chemical-resistant gloves (Nitrile gloves are recommended).[3]
Body Protection A properly fitting laboratory coat, long pants, and closed-toed footwear. Impervious clothing is advised.[1][3]
Respiratory Protection A suitable respirator should be used, especially when dust or aerosols may be generated. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][3]

Experimental Protocol: Safe Handling and Disposal of this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound and associated waste.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required.[3] Ensure that a safety shower and an eye wash station are readily accessible.[1]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Avoiding Inhalation and Contact: Avoid breathing dust, vapors, or mist. Prevent contact with skin and eyes.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids/alkalis and oxidizing/reducing agents.[1]

2. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

3. Spill Management:

  • Containment: In the event of a spill, prevent further leakage. Do not allow the substance to enter drains or watercourses.[1]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal of Spill Waste: Collect all contaminated materials in a suitable, labeled container for disposal according to institutional and local regulations.

4. Disposal:

  • Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.

  • Container Disposal: Empty containers may retain product residue and should be handled with care. Rinse containers thoroughly before disposal.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.

Galnon_TFA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh/Measure this compound prep_materials->handling_weigh handling_experiment 5. Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate 6. Decontaminate Equipment handling_experiment->cleanup_decontaminate cleanup_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe 8. Doff PPE cleanup_waste->cleanup_doff_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galnon TFA
Reactant of Route 2
Galnon TFA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.